Propaquizafop

Catalog No.
S540285
CAS No.
111479-05-1
M.F
C22H22ClN3O5
M. Wt
443.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propaquizafop

CAS Number

111479-05-1

Product Name

Propaquizafop

IUPAC Name

2-(propan-2-ylideneamino)oxyethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate

Molecular Formula

C22H22ClN3O5

Molecular Weight

443.9 g/mol

InChI

InChI=1S/C22H22ClN3O5/c1-14(2)26-29-11-10-28-22(27)15(3)30-17-5-7-18(8-6-17)31-21-13-24-20-12-16(23)4-9-19(20)25-21/h4-9,12-13,15H,10-11H2,1-3H3

InChI Key

FROBCXTULYFHEJ-UHFFFAOYSA-N

SMILES

CC(C(=O)OCCON=C(C)C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl

solubility

Solubility in water, g/100ml at 20 °C: 0.06 (very poor)

Synonyms

Propaquizafop; AGIL; Shogun; Ro 17-3664; Ro-17-3664; Ro17-3664;

Canonical SMILES

CC(C(=O)OCCON=C(C)C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl

Isomeric SMILES

C[C@H](C(=O)OCCON=C(C)C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl

The exact mass of the compound Propaquizafop is 443.1248 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.42e-06 msolubility in water, g/100ml at 20 °c: 0.06 (very poor). It belongs to the ontological category of quinoxaline derivative in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Guide: Environmental Fate and Ecotoxicity of Propaquizafop

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Propaquizafop

This compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate chemical family, specifically designed to control annual and perennial grass weeds in broadleaf crops. The compound exhibits stereoisomerism with a chiral center in its molecular structure, and only the (R)-enantiomer is used in commercial formulations due to its significantly higher herbicidal activity. As a fatty acid synthesis inhibitor, this compound targets the acetyl-CoA carboxylase (ACCase) enzyme, disrupting lipid biosynthesis in susceptible plants and leading to their eventual death. First introduced circa 1991, it has gained regulatory approval in multiple jurisdictions, including the European Union where its approval extends until February 28, 2027. With the increasing global focus on environmental impact assessment of pesticides, understanding the fate and ecotoxicological profile of this compound has become essential for regulatory compliance and environmental safety assurance [1].

Chemical and Physical Properties

The environmental behavior of this compound is fundamentally governed by its intrinsic physicochemical properties, which influence its distribution, persistence, and bioavailability in various environmental compartments. The compound presents as an off-white colored powder at room temperature with a melting point of 66.3°C and decomposes before boiling. Its low aqueous solubility (0.63 mg/L at 20°C and pH 7) coupled with high lipophilicity (log P of 4.78) suggests potential for adsorption to organic matter and bioaccumulation, though its actual environmental persistence is moderated by several degradation pathways. The molecular structure contains a quinoxaline ring system with a chlorine substituent that influences both its biological activity and environmental transformation patterns [1].

Table 1: Fundamental Physicochemical Properties of this compound

Property Value Conditions Reference
Chemical name 2-isopropylideneaminooxyethyl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate - [1]
CAS RN 111479-05-1 - [1]
Molecular formula C₂₂H₂₂ClN₃O₅ - [1]
Molecular mass 443.88 g/mol - [1]
Water solubility 0.63 mg/L 20°C, pH 7 [1] [2]
Vapor pressure 4.39 × 10⁻⁷ mPa 20°C [2]
Octanol-water partition coefficient (log P) 4.78 20°C, pH 7 [1] [2]
Melting point 66.3°C - [1]

Environmental Fate

Adsorption and Mobility

The soil adsorption behavior of this compound has been systematically investigated across five different agricultural soils in China, revealing critical insights into its potential for mobility and groundwater contamination. Adsorption equilibrium is reached within 24 hours, with adsorption rates ranging between 46.98% and 57.76% at an initial concentration of 5 mg/L. The Elovich kinetic model best describes the adsorption kinetics (R² = 0.9882–0.9940), while the Freundlich isotherm model provides the optimal fit for adsorption characteristics (R² = 0.9748–0.9885), indicating heterogeneous adsorption surfaces with multilayer coverage. Studies have demonstrated that increasing calcium ion (Ca²⁺) concentration enhances this compound adsorption, likely through cation bridging mechanisms in soils with higher clay content [2].

Mobility assessments using both soil thin-layer chromatography and soil column leaching tests consistently classify this compound as a pesticide with weak migration ability. The Rf values (retardation factor) range from 0.076 to 0.123 across different soil types, with the lowest values observed in soils with higher organic matter and clay content. In soil column leaching experiments, this compound was not detected in leachates and remained exclusively in the 0-5 cm soil layer, indicating minimal potential for groundwater contamination under normal application conditions. This limited mobility is attributed to the compound's strong adsorption to soil components, particularly in soils with higher organic matter content and cation exchange capacity [2].

Table 2: Adsorption and Mobility Parameters of this compound in Different Soils

Soil Type pH Organic Matter (%) CEC (cmol(+)/kg) Adsorption Rate (%) Rf Value
BS ginseng soil 6.20 4.6 20.38 53.42 0.089
SX paddy soil 6.10 3.79 17.0 50.27 0.103
CC black soil 7.43 3.36 27.3 57.76 0.076
LF fluvo-aquic soil 8.54 1.71 19.8 46.98 0.123
CS red loam 4.54 0.82 19.2 48.65 0.117
Degradation in Soil

This compound undergoes relatively rapid degradation in soil environments, with half-lives ranging from 1.41 to 7.75 days across different soil types under controlled conditions. The degradation rate follows the order: LF fluvo-aquic soil (T₁/₂ = 1.41 d) > CS red loam (T₁/₂ = 2.76 d) > SX paddy soil (T₁/₂ = 3.52 d) > CC black soil (T₁/₂ = 5.74 d) > BS ginseng soil (T₁/₂ = 7.75 d). Among various environmental factors affecting degradation, temperature exerts the most significant influence, followed by soil moisture and microbial activity. The relatively short half-lives across all soil types qualify this compound as a readily degradable pesticide in most agricultural environments, which reduces concerns about long-term accumulation. However, the variation in degradation rates highlights the importance of site-specific risk assessments that account for local soil characteristics and climatic conditions [2].

Photodegradation in Water

Photodegradation represents a significant transformation pathway for this compound in aquatic environments, particularly under UV irradiation. Recent studies utilizing a low-pressure mercury lamp (253.7 nm) as a light source have identified five primary photoproducts formed through various mechanisms, including rearrangement, cracking reactions, dechlorination, and light-induced redox reactions. The photodegradation process is influenced by several water quality parameters, with metal ions such as Fe³⁺, Cu²⁺, Cd²⁺, Mn²⁺, Zn²⁺, and Ni²⁺ generally exhibiting inhibitory effects that intensify with increasing concentration. Interestingly, the pH of aqueous solutions demonstrates no significant impact on photodegradation rate, while nitrate ions (NO₃⁻) show complex concentration-dependent effects, with low concentrations (0.5-2 mmol/L) having weak inhibitory effects and higher concentrations (4 mmol/L) significantly extending degradation half-lives [3].

The identification of multiple transformation products necessitates consideration of their potential ecological effects, as some pesticide degradation products can exhibit equal or greater toxicity than the parent compound. The elucidation of this compound's photodegradation pathways provides crucial insights for environmental risk assessment and supports the development of mitigation strategies in aquatic systems where the herbicide may be introduced through runoff or spray drift [3].

Ecotoxicity

The ecotoxicological profile of this compound has been evaluated across multiple taxonomic groups, revealing moderate toxicity alerts for various aquatic and terrestrial organisms. According to the Pesticide Properties Database, this compound triggers moderate ecotoxicity alerts for multiple groups including birds (chronic), fish (acute and chronic), daphnia (acute and chronic), bees (acute oral), and earthworms (acute and chronic). Additionally, it raises moderate human health alerts for chronic mammalian toxicity, possible carcinogenicity, and genotoxicity. The herbicide is classified under Resistance Group A/1 according to HRAC and WSSA classification systems, targeting acetyl-CoA carboxylase. Documented resistance has been reported in species including Alopecurus myosuroides, Brachiaria plantaginea, and Eleusine indica, highlighting the importance of resistance management strategies when incorporating this compound into weed control programs [1].

It is noteworthy that recent research on acute fish toxicity testing in pesticide risk assessment has questioned the continued necessity of these tests for all substances, with studies indicating that for only approximately 0.89% of pesticidal active substances does acute fish toxicity remain the driver in environmental risk assessment. This evolving perspective aligns with the 3Rs principle (replacement, reduction, refinement) in animal testing and may influence future regulatory requirements for fish toxicity data [4].

Table 3: Ecotoxicity Profile of this compound

Organism/Group Test Type Endpoint Alert Level
Birds Chronic Moderate Moderate
Fish Acute Moderate Moderate
Fish Chronic Moderate Moderate
Daphnia Acute Moderate Moderate
Daphnia Chronic Moderate Moderate
Bees Acute oral Moderate Moderate
Earthworms Acute Moderate Moderate
Earthworms Chronic Moderate Moderate
Mammals Chronic toxicity Moderate Moderate
Mammals Carcinogenicity Possible Moderate
Mammals Genotoxicity Positive Moderate

Experimental Protocols for Environmental Fate Studies

Adsorption Studies

Adsorption experiments should follow the OECD Test Guideline 106 framework, utilizing the oscillatory equilibrium method to determine optimal soil-solution ratios. The standard protocol involves:

  • Preparing a solution containing 0.01 mol/L CaCl₂ and 0.01 mol/L NaN₃ to simulate background electrolyte concentration and inhibit microbial activity, respectively.
  • Adding 1% polysorbate 80 to enhance solubility of this compound given its limited water solubility.
  • Using an initial this compound concentration of 5 mg/L with acetonitrile mass fraction maintained at ≤0.5% to avoid cosolvent effects.
  • Establishing soil-solution ratios typically ranging from 1:2.5 to 1:10 (w/v) to determine the optimal ratio for achieving equilibrium.
  • Agitating mixtures in constant-temperature oscillators at 25±1°C with sampling at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
  • Analyzing supernatant concentrations after centrifugation at 5000 rpm for 5 minutes followed by filtration through 0.22 μm organic filter membranes.
  • Quantifying this compound residues using HPLC-UV with a C18 column (250 mm × 4.6 mm, 5 μm) and mobile phase of water-acetonitrile (20:80, v/v) at a flow rate of 1 mL/min with UV detection at 230 nm [2].
Mobility Studies

Soil thin-layer chromatography and soil column leaching tests provide complementary approaches for evaluating this compound mobility:

Thin-layer chromatography protocol:

  • Prepare soil plates by suspending finely ground soil (passed through 100-mesh sieve) in deionized water and uniformly coating onto glass plates.
  • Activate plates at room temperature for 24 hours before applying this compound solution 1.5 cm from the bottom.
  • Develop plates using 0.01 mol/L CaCl₂ solution as the developing solvent in saturated chambers.
  • Calculate Rf values after solvent front migration 10 cm from origin, with extraction and analysis of soil segments.

Soil column leaching protocol:

  • Pack air-dried soils into glass columns (typically 2.5-3.0 cm diameter × 30-40 cm length) to achieve uniform bulk density representative of field conditions.
  • Apply this compound to the top of columns and simulate rainfall with 0.01 mol/L CaCl₂ solution at intensity matching natural precipitation.
  • Collect leachate fractions sequentially and analyze for this compound presence.
  • Section soil columns into layers (e.g., 0-5, 5-10, 10-15, 15-20 cm) after leaching completion for residue analysis to determine vertical distribution [2].
Degradation Studies

Soil degradation studies should investigate the separate and combined effects of critical environmental factors:

Standard soil degradation protocol:

  • Fortify 50 g soil samples (passed through 2 mm sieve) with this compound standard solution to achieve appropriate initial concentrations (e.g., 1-5 mg/kg).
  • Adjust soil moisture to 40-60% of maximum water holding capacity and maintain in darkness at 25±1°C.
  • Sacrifice replicate samples at regular intervals (0, 1, 3, 5, 7, 14, 21, 28 days) for residue analysis.
  • Extract this compound by oscillating with 10 mL acetonitrile and 2.5 mL 0.2% formic acid water for 30 minutes at 180 rpm.
  • Add 2.0 g NaCl, vortex for 1 minute, and centrifuge at 5000 rpm for 5 minutes before filtering supernatant through 0.22 μm membrane.
  • Calculate degradation half-lives using first-order kinetic models.

Factor-specific investigations:

  • Temperature effect: Incubate fortified soils at multiple temperatures (e.g., 15, 25, 35°C) while maintaining constant moisture.
  • Moisture effect: Adjust soil samples to different moisture levels (e.g., 30, 50, 70% of water holding capacity) while maintaining constant temperature.
  • Microbial effect: Compare degradation in sterilized (autoclaved or gamma-irradiated) and non-sterilized soils under identical conditions [2].

Transformation Pathways and Visualization

This compound undergoes complex transformation in the environment through multiple pathways, with photodegradation representing a particularly significant process in aquatic systems. Recent research has identified five primary photoproducts formed under UV irradiation (253.7 nm), resulting from four distinct reaction mechanisms: rearrangement, cracking reactions, dechlorination, and light-induced redox reactions. The transformation pathway begins with the absorption of photon energy by the quinoxaline ring system, followed by specific bond cleavages and molecular rearrangements that yield increasingly degradated products. Understanding these pathways is essential for comprehensive risk assessment, as transformation products may exhibit different toxicity and environmental behavior compared to the parent compound [3].

The following diagram illustrates the major photodegradation pathways of this compound in aqueous systems under UV irradiation:

G This compound This compound PP1 Photoproduct 1 (Rearrangement) This compound->PP1 UV Light Rearrangement PP2 Photoproduct 2 (Cracking Reaction) This compound->PP2 UV Light Ester Cleavage PP3 Photoproduct 3 (Dechlorination) This compound->PP3 UV Light Cl Removal PP5 Photoproduct 5 (Secondary Transformation) PP1->PP5 Secondary Transformation PP4 Photoproduct 4 (Redox Reaction) PP2->PP4 Oxidation PP3->PP5 Further Degradation

Figure 1: Primary photodegradation pathways of this compound in aqueous systems under UV irradiation, identifying five transformation products through four distinct reaction mechanisms [3].

The transformation begins with direct photolysis of the parent this compound molecule, leading to three primary pathways: (1) rearrangement reactions that modify the quinoxaline-phenoxy linkage; (2) cracking reactions that cleave the ester bond; and (3) dechlorination reactions that remove the chlorine substituent from the quinoxaline ring. These primary transformation products then undergo secondary transformations through various processes including oxidation and further structural rearrangements, ultimately yielding a suite of degradation products with altered chemical properties and potentially different ecotoxicological profiles. This pathway visualization provides researchers with a systematic framework for identifying transformation products during environmental monitoring and emphasizes the importance of considering both parent compound and degradation products in comprehensive risk assessments [3].

Regulatory Considerations and Risk Assessment

This compound is currently approved under EC Regulation 1107/2009 with an inclusion expiry date of 28 February 2027. The dossier rapporteurs are Austria and Estonia, and it is not listed as a Candidate for Substitution in the EU. The substance is approved in numerous EU member states including Austria, Belgium, Bulgaria, Cyprus, Czech Republic, Germany, Denmark, Estonia, Greece, Spain, Finland, France, Croatia, Hungary, Ireland, Italy, Lithuania, Luxembourg, Latvia, Poland, Portugal, Romania, Sweden, Slovenia, and Slovakia. It is also used in Australia and other non-EU countries [1].

From a regulatory perspective, this compound has been identified as a "forever chemical" based on Rule 11 criteria, which classifies pesticide active ingredients as environmentally persistent when sediment DT₅₀ ≥ 90 days, water phase DT₅₀ ≥ 90 days, or field DT₅₀ ≥ 60 days. This classification warrants particular attention in environmental monitoring programs and may influence future regulatory decisions. The Pesticide Hazard Tricolour (PHT) system assigns moderate alerts for environmental fate, ecotoxicity, and human health endpoints, though it is important to note that these hazard alerts do not account for usage patterns or exposure, thus representing hazard rather than risk characterization [1].

In the context of cumulative risk assessment, this compound has not been included in the established Cumulative Assessment Groups (CAGs) for pesticides affecting the nervous system. This suggests that based on current evidence, it does not share common modes of action with other pesticides known to cause cumulative effects on acetylcholinesterase inhibition, functional alterations of motor/sensory/autonomic divisions, or histological neuropathological changes in neural tissues [5].

Conclusion and Research Gaps

This compound presents a complex environmental profile characterized by strong soil adsorption, limited mobility, and relatively rapid degradation in most agricultural soils, which generally reduces concerns about groundwater contamination and long-term persistence. However, its classification as a "forever chemical" based on persistence criteria, coupled with moderate ecotoxicity across multiple taxonomic groups, necessitates careful environmental monitoring and adherence to approved application guidelines. The identification of multiple transformation products through photodegradation pathways further underscores the importance of considering both parent compound and degradation products in comprehensive risk assessments.

Several research gaps merit attention in future studies:

  • Long-term ecological effects of this compound and its transformation products in realistic environmental concentrations
  • Bioaccumulation potential in aquatic and terrestrial food chains despite apparently favorable degradation kinetics
  • Interactive effects with other pesticides and environmental contaminants in mixed exposure scenarios
  • Refined degradation kinetics under varying field conditions beyond laboratory settings
  • Toxicity profiling of identified transformation products relative to the parent compound

References

Propaquizafop solubility in water and organic solvents

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties of Propaquizafop

The following table summarizes the key solubility and related properties of this compound, which are critical for understanding its environmental behavior and formulation.

Property Value Conditions / Notes Data Source
Water Solubility 0.63 mg L⁻¹ 20 °C, pH 7 EU regulatory database [1]
Solubility in Organic Solvents 500,000 mg L⁻¹ Acetone EU regulatory database [1]
100,000 mg L⁻¹ Chloroform AGRITOX dataset [1]
76,000 mg L⁻¹ Methanol EU regulatory database [1]
500,000 mg L⁻¹ Toluene EU regulatory database [1]
Octanol-Water Partition Coefficient (Log P) 4.78 20 °C, pH 7; indicates high lipophilicity Scientific study [2]
Vapour Pressure 4.39 × 10⁻⁷ mPa 20 °C Scientific study [2]

The very low water solubility and high solubility in organic solvents classify this compound as a highly hydrophobic compound. Its high log P value suggests a strong potential to adsorb to soil organic matter, which is consistent with the observed weak mobility in studies [2].

Experimental Protocols for Analysis in Soil and Water

For researchers needing to replicate studies or develop analytical methods, here is a detailed protocol from a 2023 study that investigated the adsorption, mobility, and degradation of this compound in various soils [2].

Materials and Reagents
  • Analytical Standard: this compound (purity ≥ 99.8%)
  • Extraction Solvents: Acetonitrile (chromatographic grade), Formic Acid (FA)
  • Salts: Sodium Chloride (NaCl), Anhydrous Calcium Chloride (CaCl₂)
  • Soil Samples: Five different types (e.g., black soil, fluvo-aquic soil, red loam, paddy soil, ginseng soil), air-dried and sieved to < 2 mm.
Extraction and Analysis Method
  • Sample Preparation

    • Water Samples: Accurately transfer 1 mL of the water sample (e.g., 5 mg L⁻¹ CaCl₂ solution) into a 5 mL centrifuge tube. Add 2 mL of acetonitrile and 500 µL of 0.2% FA water. Vortex for 2 minutes.
    • Soil Samples: Weigh 5-10 g of soil into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and 2.5 mL of 0.2% FA water. Oscillate at 180 rpm for 30 minutes.
  • Liquid-Liquid Partitioning

    • To the mixture from the previous step, add 1.0 g (for water) or 2.0 g (for soil) of NaCl. Vortex for 1 minute and centrifuge at 5000 rpm for 5 minutes.
  • Clean-up and Analysis

    • Pass the supernatant through a 0.22 µm organic filter membrane.
    • Analyze the filtrate using High-Performance Liquid Chromatography (HPLC).
    • HPLC Conditions:
      • Column: Thermo BDS Hypersil C18 (250 mm × 4.6 mm, 5 µm)
      • Mobile Phase: Water (A) and Acetonitrile (B) in a 20:80 (v/v) isocratic elution.
      • Flow Rate: 1 mL min⁻¹
      • Column Temperature: 30 °C
      • Detection Wavelength: 230 nm
      • Retention Time: ~5.5 minutes

This method reported recovery rates of 87.56-107.61% for this compound from water and soil samples, demonstrating good reliability [2].

Environmental Degradation Pathway

This compound undergoes transformation in the environment. The diagram below, generated using DOT language, illustrates its primary degradation pathway in soil and its relationship to the active herbicide moiety.

G This compound This compound Quizalofop_acid Quizalofop_acid This compound->Quizalofop_acid Hydrolysis    (Soil/Metabolism) ACCase Enzyme    (in plants) ACCase Enzyme    (in plants) Quizalofop_acid->ACCase Enzyme    (in plants) Inhibition

The diagram shows that this compound, itself a precursor, rapidly hydrolyzes in soil to form the herbicidally active quizalofop acid, which is the molecule that actually inhibits the ACCase enzyme in target plants [3] [1].

Key Technical Insights for Professionals

  • Formulation Implications: The high solubility in non-polar solvents like toluene and acetone versus very low water solubility is typical for aryloxyphenoxypropionate herbicides, guiding the development of emulsifiable concentrates (EC) for effective field application [1].
  • Environmental Fate: The low water solubility and high log P value are consistent with weak mobility in soil, reducing leaching risk to groundwater. Its degradation is influenced by temperature and soil type, with half-lives ranging from 1.41 to 7.75 days under tested conditions [2].

References

Is propaquizafop a persistent organic pollutant

Author: Smolecule Technical Support Team. Date: February 2026

Environmental Fate and Degradation Data

The table below summarizes the key quantitative data on the environmental fate of propaquizafop, which are critical for assessing its persistence.

Parameter Value Conditions / Notes Source
Water Solubility (pH 7) 0.63 mg/L 20°C; classified as "Low" [1]
Soil Adsorption (Koc) 46.98 - 57.76% Five Chinese soils; high adsorption [2]
Soil Mobility (Rf) 0.076 - 0.123 Classified as "weak migration ability" [2]
Lab Soil Half-life (DT₅₀) 1.41 - 7.75 days Five different soils; "readily degradable" in lab conditions [2]
Field Soil Half-life (DT₅₀) ≥ 60 days Criteria for "persistent" and "forever chemical" classification [1]
Water Photolysis Half-life 22.85 hours Under sunlight; studied with low-pressure mercury lamp [3]

Detailed Experimental Protocols

To ensure the reproducibility of data, here are the methodologies from key studies.

Soil Degradation, Adsorption, and Mobility

This study investigated the non-target environmental behavior of this compound in five agricultural soils in China [2].

  • Soil Preparation: Soil samples (0-20 cm depth) were air-dried, ground, and passed through a 2 mm sieve. Key soil properties like pH, organic matter, and cation exchange capacity were characterized.
  • Analytical Method: this compound was extracted from soil using acetonitrile with 0.2% formic acid water, salted out with NaCl, centrifuged, filtered, and analyzed by HPLC-UV (C18 column, acetonitrile/water mobile phase, detection at 230 nm).
  • Adsorption Experiment: Conducted per OECD guideline 106. A solution of 5 mg/L this compound in 0.01 mol/L CaCl₂ with 0.01 mol/L NaN₃ (microbial inhibitor) and 1% polysorbate 80 (to aid solubility) was used. The optimal soil-to-solution ratio was determined to be 1:5. The Elovich kinetic and Freundlich isothermal models best described the adsorption.
  • Mobility Experiment: Both soil thin-layer chromatography and soil column leaching tests were performed. The column leaching test showed this compound was only present in the top 0-5 cm soil layer and was not detected in leachate.
  • Degradation Experiment: The degradation rate in different soils was studied under controlled conditions, with the half-life calculated from the residue decline over time.
Aqueous Photodegradation

This study focused on the degradation of this compound in water under light irradiation [3].

  • Light Source: A 20 W low-pressure mercury lamp (wavelength 253.7 nm) was selected after tests showed negligible degradation under a 500 W xenon lamp or sunlight over 24 hours.
  • Influencing Factors: The effects of solution pH, different concentrations of NO₃⁻, and metal ions (Fe³⁺, Cu²⁺, Cd²⁺, Mn²⁺, Zn²⁺, Ni²⁺) on the photolysis rate were systematically evaluated.
  • Product Identification: Photodegradation products were identified using Liquid Chromatography-Quadrupole Time of Flight Mass Spectrometry (LC-QTOF-MS). The proposed degradation pathways included rearrangement, cracking, dechlorination, and light-induced redox reactions.

Persistence Assessment Logic

The classification of this compound as persistent stems from the application of formal regulatory criteria to field degradation data, despite what laboratory studies might suggest. The following diagram illustrates the logical pathway and key evidence for this assessment.

G Start Assessment of this compound Persistence LabData Laboratory Soil Studies (Half-life: 1.41 - 7.75 days) Start->LabData FieldCrit Persistence Criteria (Field Soil DT₅₀ ≥ 60 days) LabData->FieldCrit Contradicts FieldData Field Data & Regulatory Dossier (Meets or exceeds persistence threshold) FieldCrit->FieldData Conclusion Official Classification: Persistent / 'Forever Chemical' FieldData->Conclusion OtherEvidence Supporting Evidence Conclusion->OtherEvidence E1 High Soil Adsorption (Low mobility, remains in topsoil) OtherEvidence->E1 E2 Complex Degradation Pathway (Multiple transformation products) OtherEvidence->E2

This assessment integrates data from multiple studies. While laboratory conditions show rapid degradation [2], the official classification based on field data takes precedence for regulatory purposes [1]. Supporting evidence like high soil adsorption [2] and complex transformation pathways [3] provides a fuller picture of its environmental behavior.

References

Propaquizafop mammalian chronic toxicity and carcinogenicity

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Key Toxicological Findings

Aspect Details
Carcinogenicity Hepatocarcinogenic in rats; considered a Possible Carcinogen [1].
Proposed Mode of Action (MoA) PPARα (Peroxisome Proliferator-Activated Receptor alpha) activation, a pathway considered to have low relevance to humans [2].
Chronic Toxicity Classified as having moderate chronic toxicity to mammals [1].
Genotoxicity Considered to have genotoxic potential [1].

Detailed Analysis of Carcinogenicity and Mode of Action

The most detailed information comes from a 2018 study that investigated the hepatocarcinogenic mode of action of propaquizafop in rats [2].

  • Experimental Design: The study was designed to confirm the role of PPARα activation. It involved exposing both wild-type (WT) and PPARα-knockout (KO) rats to this compound in their diet for two weeks at various doses (75, 500, and 1000 ppm). A known PPARα agonist, WY-14643, was used as a positive control [2].
  • Key Events in the Mode of Action: The study demonstrated that this compound induces a sequence of key events in the liver that lead to tumor formation, but only in rats with a functional PPARα pathway. The relationship between these events is illustrated below:

G cluster_0 PPARα-Dependent Key Events A This compound Exposure B PPARα Activation A->B C Key Cellular Events B->C D Liver Tumors in Rats C->D C1 Increased Liver Weight & Hepatocellular Hypertrophy C->C1 C2 Induction of CYP4A & Acyl-CoA Oxidase C->C2 C3 Increased Hepatocyte Cell Proliferation

Proposed PPARα-mediated hepatocarcinogenic mode of action for this compound in rats.

  • Findings and Human Relevance: The investigation concluded that all these key events were markedly present in WT rats but absent or minimal in PPARα-KO rats. This confirmed that the liver tumors observed in rodents are dependent on PPARα activation [2]. Based on established scientific understanding (the Human Relevance Framework), this mode of action is considered rodent-specific and not a relevant health risk to humans, as the human response to PPARα agonists is significantly weaker [2].

Conclusion and Data Gaps

The provided data indicates that this compound is a rodent carcinogen via a PPARα-mediated mode of action not considered relevant to humans. The available information is sufficient for a high-level risk assessment but lacks the full detail for a comprehensive whitepaper.

References

Propaquizafop degradation pathways in the environment

Author: Smolecule Technical Support Team. Date: February 2026

Environmental Fate in Soil

The environmental behavior of propaquizafop in soil is characterized by strong adsorption and limited mobility, which reduces its leaching potential but can lead to persistence in topsoil [1] [2].

Adsorption and Mobility

The table below summarizes key findings from adsorption and mobility studies in five different Chinese agricultural soils [1] [2].

Parameter Findings and Values Experimental Model/Notes
Adsorption Rate 46.98% to 57.76% (at 5 mg L⁻¹ initial conc.) Oscillatory equilibrium method (OECD 106) [1].
Kinetic Model Elovich model (R²: 0.9882-0.9940) Best fit, indicating heterogeneous adsorption surfaces [1].
Isothermal Model Freundlich model (R²: 0.9748-0.9885) Best fit for adsorption characteristics [1].
Migration (Rf) 0.076 to 0.123 (Soil Thin-Layer Chromatography) Rf < 0.3 indicates very weak mobility [1] [2].
Column Leaching Not detected in leachate; retained in 0-5 cm soil layer Confirms low leaching potential to groundwater [1] [2].

Experimental Protocol: Adsorption Test (OECD 106)

  • Soil Preparation: Air-dry, grind, and sieve collected soils through a 2 mm screen [1].
  • Solution Preparation: Prepare a 5 mg L⁻¹ this compound solution in 0.01 mol L⁻¹ CaCl₂ with 0.01 mol L⁻¹ NaN₃ (microbial inhibitor) and 1% polysorbate 80 (to enhance solubility of the low-solubility compound) [1].
  • Equilibration: Shake the soil-solution mixture at a predetermined ratio (e.g., 1:5) for 24 hours to reach adsorption equilibrium [1].
  • Analysis: Centrifuge and analyze the supernatant using HPLC-UV to determine the equilibrium concentration [1].
  • Calculation: The amount adsorbed is calculated from the difference between initial and equilibrium concentrations [1].
Degradation in Soil

This compound is readily degradable in soil, with half-lives varying significantly based on soil type and environmental conditions [1] [2].

Soil Type Degradation Half-Life (Days)
LF fluvo-aquic soil 1.41
CS red loam 2.76
SX paddy soil 3.52
CC black soil 5.74
BS ginseng soil 7.75

The degradation rate is influenced by soil moisture, microorganisms, and temperature, which was found to have the greatest influence [1] [2]. In soils, this compound can degrade to its metabolite, quizalofop-p [3].

Photodegradation in Water

Photolysis is a significant degradation pathway for this compound in aqueous environments, with its rate influenced by various water constituents [4].

Kinetics and Influencing Factors

A 2024 study using a 20 W low-pressure mercury lamp (253.7 nm) investigated the photolysis of this compound in water [4]. The following table summarizes the effects of different factors:

Factor Effect on Photodegradation
Solution pH No significant effect (p < 0.05) [4].
Nitrate (NO₃⁻) Weak inhibition at low concentrations (0.5-2 mmol/L); significant inhibition at 4 mmol/L [4].
Fe³⁺ Inhibitory effect, stronger at low concentrations (0.5, 1 mmol/L) and weaker at high concentrations (2, 4 mmol/L) [4].
Cu²⁺, Cd²⁺, Mn²⁺, Zn²⁺, Ni²⁺ Increasing inhibition as metal ion concentration increases [4].

Experimental Protocol: Photodegradation in Water

  • Light Source: A 20 W low-pressure mercury lamp (253.7 nm) is used to simulate UV light [4].
  • Solution Preparation: Prepare aqueous solutions of this compound and adjust for different factors (pH, ion concentrations) [4].
  • Irradiation and Sampling: Expose solutions to the light source and collect samples at predetermined time intervals [4].
  • Analysis: Analyze this compound residues using HPLC-UV. Identify transformation products using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) [4].

Degradation Pathways and Products

The environmental degradation of this compound proceeds through several interconnected pathways, leading to multiple transformation products.

G This compound This compound PP1 Photoproduct 1 (Dechlorination) This compound->PP1 Photolysis (Dechlorination) PP2 Photoproduct 2 (Ester bond cleavage) This compound->PP2 Photolysis (Ester cleavage) PP3 Photoproduct 3 (Rearrangement) This compound->PP3 Photolysis (Rearrangement) PP4 Photoproduct 4 (Cracking reaction) This compound->PP4 Photolysis (Cracking) PP5 Photoproduct 5 (Oxidation) This compound->PP5 Photolysis (Oxidation) Quizalofop_P Quizalofop-p This compound->Quizalofop_P Hydrolysis (in soil/water) CO2_H2O CO₂, H₂O PP1->CO2_H2O Further degradation PP2->CO2_H2O Further degradation CHQ CHQ (6-chloroquinoxalin-2-ol) Quizalofop_P->CHQ Further degradation PPA PPA (2-(4-hydroxyphenoxy)propionic acid) Quizalofop_P->PPA Further degradation CHQ->CO2_H2O Mineralization PPA->CO2_H2O Mineralization

Proposed environmental degradation pathways of this compound, showing both biotic/abiotic routes and major transformation products.

The primary pathways include [4] [3]:

  • Photodegradation: Under UV light, this compound undergoes rearrangement, cracking reactions, dechlorination, and light-induced redox reactions, leading to at least five identified photoproducts [4].
  • Hydrolysis and Metabolic Conversion: In soil and water, this compound can hydrolyze to form its primary metabolite, quizalofop-p [3]. Quizalofop-p can be further degraded to other metabolites like 6-chloroquinoxalin-2-ol (CHQ) and (R)-2-(4-hydroxyphenoxy)propionic acid (PPA) [3].

Key Considerations for Risk Assessment

  • Persistence: Classified as "moderately persistent" in the environment. Field half-lives can be longer than laboratory values [5].
  • Ecotoxicity: Poses moderate ecotoxicity risks to birds, fish, Daphnia, bees, and earthworms [5].
  • Human Health: A rodent-specific, PPARα-mediated mode of action for hepatocarcinogenicity is not considered a relevant health risk to humans [6].

The strong adsorption and low mobility of this compound reduce its potential for groundwater contamination. However, its persistence in topsoil and transformation into various products necessitate consideration of its overall environmental impact.

References

Current EU Regulatory Status & Ongoing Process

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core regulatory information for propaquizafop.

Aspect Status / Value Source & Notes
EU Approval Status Approved [1]
EU Approval Expiry Date 28 February 2027 [1]
EU Candidate for Substitution No [1]
Current CLH Consultation Open until 2 January 2026 ECHA seeking comments on harmonized classification & labeling (CLH) [2]
Dossier Rapporteurs Austria / Estonia [1]

Beyond the core approval, a significant regulatory development is in progress:

  • Harmonised Classification and Labelling (CLH): ECHA has published a proposal for the harmonised classification and labelling of this compound. This is a critical step for ensuring consistent hazard communication across the EU. Stakeholders are invited to submit comments until 2 January 2026 [2]. The details of the proposed classification can be found on the ECHA consultation website [3].

Scientific Rationale: Hepatocarcinogenicity & Human Relevance

The regulatory assessment of this compound is informed by extensive research into its mode of action (MOA). Studies indicate that the liver tumors observed in rodents are likely not relevant to human risk.

  • PPARα-Mediated Mode of Action: Long-term dietary exposure to this compound induces liver tumors in rats and mice. Mechanistic studies have demonstrated that this effect is triggered by the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism [4] [5].
  • Key Events in Rodents: Activation of PPARα leads to a sequence of key events in rodent livers, including increased gene transcription, peroxisome proliferation, liver enlargement, and sustained cell proliferation, culminating in tumor formation [4].
  • Species-Specificity and Human Relevance: Crucially, this PPARα-mediated MOA is considered rodent-specific. The expression and activity of PPARα are significantly lower in human liver compared to rodents. Studies using PPARα-knockout (KO) rats confirmed that the observed hepatocellular changes and proliferation are entirely dependent on the presence of PPARα, which is not sufficiently activated in humans at relevant exposures [4] [5]. Therefore, the hepatocarcinogenic risk from this compound exposure is considered low for humans.

The following diagram illustrates the key events in the rodent-specific mode of action.

G Start This compound Exposure K1 Ligand activation of PPARα receptor Start->K1 K2 Altered gene transcription (e.g., CYP4A, ACOX) K1->K2 K3 Liver enlargement & Peroxisome Proliferation K2->K3 K4 Suppression of Apoptosis & Stimulation of Cell Proliferation K3->K4 AO_Rodent Rodent Liver Tumors K4->AO_Rodent Human Low PPARα expression and activity in humans Human->K1 Lacks KEs

PPARα-mediated key events leading to liver tumors in rodents are not plausible in humans due to quantitative differences in pathway biology [4] [5].

Environmental Fate & Properties

For a comprehensive safety profile, the environmental fate and physicochemical properties of this compound are summarized below.

Property Value / Description Details
Water Solubility 0.63 mg/L (at 20°C, pH 7) Low [1]
Herbicide Mode of Action Acetyl CoA carboxylase (ACCase) inhibitor HRAC Group 1 (A); disrupts fatty acid biosynthesis [1]
Environmental Persistence Classified as a "Forever Chemical" Based on regulatory persistence criteria (e.g., field DT₅₀ ≥ 60 days) [1]
Photodegradation Forms multiple transformation products Degrades in water under UV light via pathways including rearrangement, dechlorination, and redox reactions [6]

References

Comprehensive Technical Guide to Propaquizafop: Properties, Synthesis, and Environmental Profile

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Propaquizafop

This compound is a selective, post-emergence herbicide classified as an aryloxyphenoxypropionate (FOP). It specifically targets acetyl-Coenzyme A carboxylase (ACCase), a key enzyme in fatty acid biosynthesis within grass weeds. This inhibition disrupts lipid formation, leading to plant death. Introduced circa 1991, it is used to control annual and perennial grass weeds in broad-leaf crops such as sugarbeet, oilseed rape, soybeans, and various vegetables and fruits. Its primary mode of action is systemic, being absorbed through foliage and roots with translaminar movement. Notably, it exhibits stereoisomerism due to a chiral center in its molecular structure, with only the (R)-enantiomer demonstrating significant herbicidal activity in commercial formulations [1].

Physical and Chemical Properties

This compound's physical state is described as colourless-to-brown crystals or an off-white coloured powder in its pure form [2] [1]. Commercial formulations are often available as emulsifiable concentrates, which may alter physical and toxicological properties due to the presence of carrier solvents [2].

Quantitative Physical-Chemical Data

Table 1: Summary of Key Physical-Chemical Properties of this compound

Property Value Conditions / Notes Source
CAS Registry Number 111479-05-1 [2] [1] [3]
Molecular Formula C₂₂H₂₂ClN₃O₅ [2] [1] [3]
Molecular Mass 443.9 g/mol 443.88 g/mol [2] [1]
Physical State Colourless-to-brown crystals / Off-white powder Pure substance [2] [1]

| Melting Point | 62 - 64 °C 66.3 °C | Different testing methodologies/purity | [2] [1] | | Boiling Point | Decomposes before boiling | | [1] | | Degradation Point | 260 °C | | [1] | | Density | 1.3 (Relative to water = 1) | | [2] | | Vapour Pressure | negligible | at 20°C | [2] | | Solubility in Water | 0.06 g/100mL (very poor) 0.63 mg/L (at 20°C, pH 7) | Different units (g/100mL vs mg/L) | [2] [1] | | Octanol-Water Partition Coefficient (log Pow) | 4.6 | at 20°C | [2] |

Solubility in Organic Solvents

This compound demonstrates high solubility in various organic solvents, which is relevant for formulation development.

Table 2: Solubility of this compound in Organic Solvents at 20°C

Solvent Solubility (mg L⁻¹)
Acetone 500,000
Toluene 500,000
Chloroform 100,000
Methanol 76,000

Source: AERU Pesticide Properties Database [1]

Synthesis and Manufacturing

Synthesis of a Key Intermediate: 2-Isopropylidene Amino Ethoxy-Ethanol

A key intermediate in the production of this compound is 2-isopropylidene amino ethoxy-ethanol. A modern preparation method addresses limitations of older synthetic routes that used highly hazardous and explosive oxirane, required long reaction times (>10 hours), and resulted in low yields (~50%) [4].

Experimental Protocol [4]:

  • Reaction: In a 500L reaction bulb, combine acetoxime and ethylene carbonate in a mol ratio of 1:1.1-1.5.
  • Catalyst: Add dropwise N,N-Dimethylformamide (DMF) as both a solvent and catalyst.
  • Heating and Reaction: After complete addition, slowly heat the mixture to 130°C and maintain this temperature for insulation reaction with slight reflux.
  • Monitoring: Sample the reaction mixture after 3 hours. When the content of unreacted ethylene carbonate is detected to be less than 0.3%, continue the reaction for an additional 2 hours before termination.
  • Purification and Recovery: Transfer the reacted mixture to a rectifying column. Under vacuum (5-20 mmHg) and at a temperature of 100-180°C, recover the foreshot containing DMF and unreacted acetoxime.
  • Product Isolation: Finally, distill to obtain the product, 2-isopropylidene amino ethoxy-ethanol, with a reported content of >95% and a yield up to 97%.

This method is noted for its shorter reaction time, absence of wastewater production, and the efficient recycling of DMF and raw materials, making it an environmentally favorable and cost-effective process [4].

The following diagram illustrates the experimental workflow for the synthesis of this key intermediate:

G Start Start Reaction A Add Acetoxime and Ethylene Carbonate Start->A B Add DMF Catalyst A->B C Heat to 130°C with Reflux B->C D Insulation Reaction (3 hours) C->D E Sample and Monitor Ethylene Carbonate < 0.3%? D->E F Continue Reaction (2 more hours) E->F E->F Yes G Transfer to Rectifying Column E->G No F->G H Vacuum Distillation (5-20 mmHg, 100-180°C) G->H I Recover DMF and Acetoxime (Recycle) H->I J Obtain Final Product 2-Isopropylidene Amino Ethoxy-Ethanol I->J

Synthesis Workflow for 2-Isopropylidene Amino Ethoxy-Ethanol

Full Synthesis of this compound

The complete production of this compound is a multi-step synthesis beginning with 2,6-dichloroquinoxaline as the core starting material. This compound undergoes sequential reactions with several reagents, including acetone, hydroxylamine hydrochloride, ethylene oxide, hydrochloride, hydroquinone, thionyl chloride, and formamide, to build the complex molecular structure of the final herbicide product [1].

Environmental Fate and Ecotoxicology

Stability and Decomposition

This compound is stable under normal storage conditions but poses a risk of decomposition under extreme conditions. When burned, it decomposes to produce toxic and corrosive fumes, including hydrogen chloride (HCl) and nitrogen oxides (NOₓ) [2].

Environmental Impact and Ecotoxicity

The substance is classified as very toxic to aquatic life and has the potential to cause long-lasting effects in aquatic environments [2]. It is considered a "forever chemical" due to its environmental persistence, with a degradation half-life (DT₅₀) in field conditions exceeding 60 days [1].

Table 3: Environmental Fate and Ecotoxicity Profile

Parameter Assessment Details
Persistence Moderately Persistent GUS: Transition state; Field DT₅₀ >= 60 days [1].
Mobility Moderately Mobile Drainflow: Moderately mobile [1].
Aquatic Toxicity Very Toxic Very toxic to aquatic organisms with long-lasting effects [2] [1].
General Ecotoxicity Moderate Alert Moderate chronic toxicity to birds, fish, Daphnia, bees, and earthworms [1].
Energy of Production 561 MJ per kg Equivalent to approx. 38.7 kg CO₂e [1].

Herbicide Resistance and Mechanisms

This compound belongs to Herbicide Resistance Class A (HRAC) and Group 1 (WSSA). It inhibits the ACCase enzyme, which is critical for plant lipid biosynthesis. However, extensive and repeated use has led to the evolution of resistant weed biotypes globally [1] [5].

Documented Resistance Cases
  • Wild Oats (Avena fatua): Studies in Ireland have confirmed populations with resistance to this compound, often showing cross-resistance to other ACCase inhibitors like pinoxaden and cycloxydim. Resistance Factors (RF) for this compound, measured as ED₅₀ or GR₅₀, can be exceedingly high, with some populations showing RF values between >7.8 and >32 (ED₅₀) or 16.6 and 59 (GR₅₀) compared to susceptible populations [5].
  • Other Resistant Weeds: Documented cases of resistance have also been reported in Alopecurus myosuroides, Brachiaria plantaginea, and Eleusine indica [1].
  • Multi-Resistant Johnsongrass: Sorghum halepense has reported biotypes with triple resistance to herbicides including glyphosate, clethodim, and haloxyfop-methyl, highlighting the serious challenge of managing cross-resistance [6].

The development of resistance necessitates ongoing research into weed biology and resistance mechanisms to ensure sustainable agricultural practices and the continued efficacy of herbicide tools [6] [5].

Conclusion

References

Propaquizafop acetyl CoA carboxylase inhibition mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Molecular Target

Propaquizafop functions as a systemic post-emergence herbicide, absorbed by foliage and roots and translocated within the plant [1]. Its core mechanism involves the inhibition of acetyl-CoA carboxylase (ACCase), a key biotin-dependent enzyme (EC 6.4.1.2) in the fatty acid biosynthesis pathway [1] [2].

  • Enzymatic Function: ACCase catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. This is the first committed step in de novo fatty acid synthesis, providing the essential two-carbon units for building fatty acid chains. The reaction occurs in two distinct half-steps: (1) biotin carboxylation by the biotin carboxylase (BC) component, and (2) carboxyl transfer from biotin to acetyl-CoA by the carboxyltransferase (CT) component [2].
  • Inhibition Site: Research on chimeric wheat/yeast ACCase enzymes has localized the herbicide sensitivity determinant to the carboxyltransferase (CT) domain within the third quarter of the plastid ACCase structure [2]. This compound binds to this CT domain, blocking the second half-reaction and halting malonyl-CoA production [2].
  • Cellular Consequences: Inhibition of ACCase rapidly depletes the malonyl-CoA pool, shutting down fatty acid biosynthesis. This prevents the formation of phospholipids, which are critical components for building new cell membranes required for cell growth. Meristematic tissues are primarily affected, leading to the necrosis of growing points and plant death [3].

Target-Site Resistance (TSR) Mechanisms

Continuous use of ACCase-inhibiting herbicides imposes strong selective pressure, leading to evolved resistance in weed populations. A primary mechanism is Target-Site Resistance (TSR), caused by specific point mutations in the ACCase gene that reduce herbicide binding. The table below summarizes key mutations conferring cross-resistance to this compound and other ACCase inhibitors.

Mutation Resistant Species Evidence of Cross-Resistance to this compound Location
Ile-1781-Leu Black-grass (Alopecurus myosuroides) Confirmed cross-resistance [4] Ireland
Ile-1781-Leu Johnsongrass (Sorghum halepense) Confirmed cross-resistance [5] Greece
Trp-2027-Cys Southern Crabgrass (Digitaria ciliaris) Resistance to metamifop; suspected cross-resistance to other Group 1 herbicides [6] China

These mutations, particularly Ile-1781-Leu, change the enzyme's three-dimensional structure at the herbicide binding site, reducing the binding affinity of this compound and other FOP and DIM herbicides while often preserving the enzyme's catalytic function [4] [5].

Experimental Protocols for Resistance Characterization

To fully characterize herbicide resistance, researchers employ integrated phenotypic and genotypic assays.

Whole-Plant Bioassay (Phenotypic Confirmation)

This is the standard method for confirming resistance and determining its level.

  • Procedure: Suspected resistant (R) and known susceptible (S) biotypes are grown in a greenhouse. At a specific growth stage (e.g., 3-5 leaf stage), plants are treated with a range of herbicide doses, including the recommended field rate. Treatments are applied using a precision spray chamber [4] [5].
  • Data Analysis: Plant response (e.g., mortality, shoot fresh weight reduction) is assessed after 3-4 weeks. The Resistance Factor (RF) is calculated as RF = GR₅₀(R) / GR₅₀(S), where GR₅₀ is the herbicide dose causing 50% growth reduction. An RF significantly greater than 1 confirms resistance [4] [5].
Molecular Genotyping (Target-Site Mechanism)

This identifies specific DNA sequence mutations.

  • DNA Extraction and PCR: Genomic DNA is extracted from leaf tissue of R and S plants. The region of the plastid ACCase gene encoding the CT domain (known to harbor resistance mutations) is amplified using universal or specific primers via Polymerase Chain Reaction (PCR) [4] [5].
  • Sequencing and Analysis: The PCR products are sequenced, and the nucleotide sequences of R and S plants are aligned and compared. A single nucleotide polymorphism (SNP) leading to an amino acid substitution (e.g., ATA to TTA, causing Ile-1781-Leu) confirms a target-site mechanism [5].

The logical workflow for identifying and confirming resistance integrates these protocols, as shown in the following diagram:

G start Suspected Resistant Weed Population pheno Whole-Plant Bioassay start->pheno result_pheno Calculate Resistance Factor (RF) pheno->result_pheno conf_res Phenotypic Resistance Confirmed result_pheno->conf_res geno Molecular Genotyping (PCR & Sequencing) conf_res->geno result_geno Identify ACCase Gene Mutation geno->result_geno mech Target-Site Resistance (TSR) Mechanism Identified result_geno->mech cross Cross-Resistance Assessment mech->cross result_cross Profile cross-/multiple resistance established cross->result_cross

Pharmaceutical Applications of ACCase Inhibition

Inhibition of ACCase is also a validated therapeutic strategy for metabolic diseases in humans. The following pipeline drugs highlight this application:

Drug Candidate Company Indication Development Stage
Firsocostat Gilead Sciences Non-alcoholic steatohepatitis (NASH) / Non-alcoholic fatty liver disease (NAFLD) Phase 2 [7]
Clesacostat Pfizer Non-alcoholic steatohepatitis (NASH) / Non-alcoholic fatty liver disease (NAFLD) Phase 2 [7]

In this context, ACCase inhibitors work by reducing hepatic de novo lipogenesis (the creation of new fat in the liver), a key driver of disease pathology in NASH/NAFLD [7]. Research has also shown that ACC inhibition can restore cellular functions, such as microtubule dynamics and reduce proinflammatory signaling in models of cystic fibrosis, suggesting potential anti-inflammatory applications [8].

Key Insights for Research and Development

The evidence on this compound and ACCase inhibition yields several critical insights:

  • Cross-Resistance is Prevalent: A single mutation (e.g., Ile-1781-Leu) can confer cross-resistance to multiple herbicides across the FOP and DIM chemical classes, severely limiting control options [4] [5].
  • Fitness Costs Vary: Some resistant biotypes show no fitness penalty, or may even exhibit a growth advantage (e.g., increased rhizome biomass in Johnsongrass), promoting their persistence and spread [5].
  • Non-Target-Site Resistance (NTSR) is a Parallel Challenge: Even in the absence of known ACCase mutations, populations can survive field rates via NTSR mechanisms, such as enhanced metabolic detoxification [4].

References

Soil Adsorption and Mobility Profile of Propaquizafop

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Result / Value Experimental Conditions & Notes
Adsorption Rate 46.98% - 57.76% [1] Initial concentration of 5 mg L⁻¹; equilibrium reached within 24 h [1].
Best-Fit Kinetic Model Elovich Model [1] R² values between 0.9882 and 0.9940 [1].
Best-Fit Isothermal Model Freundlich Model [1] R² values between 0.9748 and 0.9885 [1].
Mobility (Soil TLC) - Rf 0.076 - 0.123 [1] Soil thin-layer chromatography; values indicate very low/negligible mobility [1].
Mobility (Column Leaching) Not detected in leachate [1] Found only in the 0-5 cm top soil layer; classified as a non-mobile pesticide [1].

Soil Degradation Profile

The degradation of propaquizafop is rapid and influenced by environmental factors. The half-lives in the five studied soils, in order from fastest to slowest degradation, were [1]:

Soil Type Degradation Half-life (Days)
LF fluvo-aquic soil 1.41
CS red loam 2.76
SX paddy soil 3.52
CC black soil 5.74
BS ginseng soil 7.75

Among the environmental factors tested (soil moisture, incubation temperature, and microorganisms), temperature had the greatest influence on the degradation rate [1].

Detailed Experimental Protocols

The following diagram illustrates the workflow for key experiments in the adsorption, mobility, and degradation study.

G start Soil Sample Preparation A Adsorption Kinetics start->A B Isothermal Adsorption start->B C Mobility: Soil TLC start->C D Mobility: Column Leaching start->D E Degradation Study start->E A1 Elovich Model Best Fit A->A1 Model Fitting B1 Freundlich Model Best Fit B->B1 Model Fitting C1 Low Mobility C->C1 Calculate Rf D1 Immobile Classification D->D1 Analyze Leachate & Soil Sections E1 Fast Degradation E->E1 Calculate Half-life

Experimental workflow for this compound environmental fate [1]

Adsorption Experiments [1]
  • Procedure: Used a batch equilibrium method. Soil samples were mixed with a background solution (0.01 M CaCl₂) containing this compound (initial concentration 5 mg L⁻¹). The mixtures were shaken and then centrifuged. The concentration of this compound in the supernatant was analyzed using High-Performance Liquid Chromatography (HPLC).
  • Analysis: Data were fitted to kinetic (including Pseudo-First-Order, Pseudo-Second-Order, and Elovich) and isothermal (Freundlich and Langmuir) models.
Mobility Experiments [1]
  • Soil Thin-Layer Chromatography (TLC): Soil slurry was applied to glass plates, spotted with this compound, and developed with water. The Rf value (Distance traveled by compound / Distance traveled by solvent front) was calculated.
  • Soil Column Leaching: Soil was packed into columns, and the herbicide solution was applied to the top. Simulated rainfall was added, and leachate was collected. After the experiment, the soil column was sectioned into layers, and the herbicide residue in each layer was analyzed.
Degradation Experiments [1]
  • Procedure: Soil samples were treated with this compound and incubated under controlled conditions (25°C, 60% water holding capacity). Soils were sampled at predetermined time intervals, and the remaining this compound was extracted and quantified via HPLC.
  • Influence of Factors: The impacts of soil moisture, temperature, and microorganisms (by sterilizing soil) on the degradation rate were separately investigated.

Key Takeaways for Researchers

  • Low Leaching Risk: Strong adsorption and negligible mobility significantly reduce the risk of this compound leaching into groundwater [1]. This is a positive environmental characteristic compared to more mobile pesticides [2].
  • Rapid Dissipation in Soil: The short half-life indicates this compound does not persist long in most agricultural soils, which helps prevent carry-over effects [1].
  • Consider Soil-Specific Variation: While the overall behavior is consistent, degradation rate can vary significantly with soil properties, making site-specific assessment valuable [1].

References

Propaquizafop hydrolysis and photolysis behavior

Author: Smolecule Technical Support Team. Date: February 2026

Hydrolysis Behavior

Hydrolysis, the breakdown of a substance in water, is a key process influencing propaquizafop's persistence in aquatic environments. The data indicates that its hydrolysis is highly dependent on the pH of the water.

Table 1: Hydrolysis Kinetics of this compound in Aqueous Solutions [1]

pH Value Degradation Half-life (Days) Relative Degradation Rate
4 (Acidic) 49.349 - 50.171 Slow
7 (Neutral) 71.673 - 75.258 Slowest
9 (Alkaline) 1.663 - 2.762 Fastest

Key Findings:

  • pH Dependency: this compound degrades fastest in alkaline conditions (pH 9), with a half-life of just 1.7-2.8 days [1].
  • Persistence in Neutral/Acidic Water: The herbicide is much more persistent in neutral and acidic water, with half-lives extending to over 70 days and 50 days, respectively [1].

Detailed Experimental Protocol for Hydrolysis [1]:

  • Preparation: Prepare aqueous solutions with different pH buffers (e.g., pH 4, 7, and 9).
  • Fortification: Add a known concentration of this compound standard to each solution.
  • Incubation: Keep the solutions in controlled environmental conditions (e.g., constant temperature of 20°C) in the dark to prevent photodegradation.
  • Sampling: Extract samples at predetermined time intervals.
  • Analysis: Determine this compound residues using High-Performance Liquid Chromatography with a UV detector (HPLC-UV).
  • Kinetics: Calculate the degradation rate constants and half-lives from the concentration-time data.

Photolysis Behavior

Photolysis, or chemical breakdown by light, is another critical degradation pathway. Laboratory studies using UV light have clarified this process and the factors that affect it.

Table 2: Effect of Various Factors on Photolysis of this compound in Water [1]

Factor Concentration Range Effect on Photolysis
Solution pH 4, 7, 9 No significant effect
Nitrate (NO₃⁻) 0.5 - 2 mmol/L Weak inhibitory effect
4 mmol/L Strong inhibitory effect (significantly longer half-life)
Ferric Ion (Fe³⁺) 0.5 - 1 mmol/L Strong inhibitory effect
2 - 4 mmol/L Weaker inhibitory effect
Divalent Metal Ions (Cu²⁺, Cd²⁺, Mn²⁺, Zn²⁺, Ni²⁺) 0.5 - 4 mmol/L Inhibitory effect, strengthening with increasing concentration

Key Findings:

  • Light Source: this compound photolyzes slowly under sunlight (half-life of ~22.85 hours) and is more effectively degraded under a 253.7 nm low-pressure mercury lamp [1].
  • Impact of Ions: Common water constituents like nitrate and metal ions generally inhibit the photodegradation of this compound, potentially increasing its persistence in certain water bodies [1].

Detailed Experimental Protocol for Photolysis [1]:

  • Light Source: Use a 20 W low-pressure mercury lamp (253.7 nm) as the UV light source.
  • Solution Preparation: Prepare this compound aqueous solutions with varying pH levels or fortified with different concentrations of ions (NO₃⁻, Fe³⁺, Cu²⁺, etc.).
  • Irradiation: Expose the solutions to the UV light in a photoreactor.
  • Sampling & Analysis: Extract samples at timed intervals and analyze via HPLC-UV to determine residual this compound concentration.
  • Product Identification: Use Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) to identify the chemical structures of photodegradation products.

Degradation Pathways and Products

Understanding the breakdown pathway is crucial for assessing environmental impact.

Photodegradation Pathway [1]: Under UV light, this compound undergoes several simultaneous reactions, leading to at least five identified transformation products. The primary mechanisms include:

  • Rearrangement and Cracking: The molecule breaks apart, often losing the ester side chain.
  • Dechlorination: The chlorine atom on the quinoxaline ring is removed.
  • Light-induced Redox Reactions: Oxidation or reduction reactions driven by light energy.

The diagram below illustrates the relationship between the parent compound and its primary metabolite, quizalofop-p, which is common across multiple degradation environments.

G This compound This compound Quizalofop_p Quizalofop_p This compound->Quizalofop_p Hydrolysis TPs (PP271, etc.) TPs (PP271, etc.) This compound->TPs (PP271, etc.) Photolysis CHQ CHQ Quizalofop_p->CHQ Hydrolysis/Photolysis PPA PPA Quizalofop_p->PPA Hydrolysis/Photolysis

This compound degradation pathway to key metabolites.

Key Metabolites:

  • Quizalofop-p: The major metabolite of this compound, formed in both water and soil, and itself an active herbicide [2].
  • CHQ (6-Chloroquinoxalin-2-ol): A common degradation product of the quinoxaline moiety [2].
  • PPA (2-(4-Hydroxyphenoxy)propionic acid): A product from the phenoxy part of the molecule [2].
  • Transformation Products (PP271, etc.): Specific photoproducts identified via LC-QTOF-MS, resulting from rearrangement, dechlorination, and cracking [1].

Analytical Methods for Determination

Reliable detection and quantification are fundamental to these studies. The following methods have been successfully employed:

Table 3: Common Analytical Methods for this compound in Environmental Samples [1] [3] [2]

Analyte Sample Matrix Extraction Method Analysis Instrument Key Parameters
This compound Water SPE or QuEChERS (ACN, salt) HPLC-UV Column: C18; Detection: 230 nm [3]
This compound & Metabolites Water, Soil QuEChERS (ACN, 0.2% FA, NaCl) LC-QTOF-MS / UHPLC-Orbitrap-MS High-resolution mass accuracy for identification [1] [2]

Context in Overall Environmental Fate

To fully understand the relevance of hydrolysis and photolysis, it's helpful to view them as part of this compound's overall journey in the environment, particularly in comparison to its behavior in soil.

Overview of this compound's environmental fate and key processes.

Contrast with Soil Degradation: While this compound can be persistent in water (especially at neutral pH), it degrades rapidly in soil, with half-lives ranging from 1.41 to 7.75 days across five different Chinese agricultural soils [3]. This is primarily due to microbial activity. Temperature is the most influential factor on its degradation rate in soil [3]. Furthermore, this compound is highly adsorbed to soil particles and has very low mobility, meaning it is unlikely to leach into groundwater [3].

References

Propaquizafop global use patterns and applications

Author: Smolecule Technical Support Team. Date: February 2026

Global Use Patterns and Market Outlook

Propaquizafop is a selective post-emergence herbicide used to control annual and perennial grass weeds in broadleaf crops. Its global market shows robust growth, driven by the demand for efficient and selective weed control solutions.

Region Market Characteristics and Growth Drivers
Global The global this compound herbicide market was valued at USD 352.7 million in 2024 and is projected to reach USD 598.2 million by 2033, growing at a CAGR of 5.9% [1].
North America Holds the largest market share (>35%), driven by a developed agricultural sector, early adoption of advanced crop protection chemicals, and use in large-scale grain and oilseed cultivation [2].
Asia Pacific Projected to be the fastest-growing market (CAGR >8.5%), fueled by agricultural intensification in China and India, and government investments in modernizing farming [2].
Latin America, MEA Witnessing gradual uptake with significant growth potential due to expanding agricultural activities and a focus on food security [2].
Application Segment Key Details and Target Crops
Cereals & Grains The largest application segment; used in wheat, rice, barley, and maize [1].
Oilseeds & Pulses A major segment for crops like soybean, sunflower, canola, and various pulses [1].
Fruits & Vegetables A smaller but steadily growing segment for high-value crops like tomatoes, peppers, and cucumbers [1].
Formulations Dominated by Emulsifiable Concentrate (EC) and advancing Suspension Concentrate (SC) formulations [1].

Environmental Behavior and Degradation

Understanding the environmental fate of this compound is crucial for assessing its ecological impact. The following table summarizes key findings from a study on its behavior in five different agricultural soils in China [3].

Parameter Findings / Value Experimental Details
Water Solubility 0.63 mg/L at 20°C Standard measurement [3].
Adsorption Capacity 46.98% - 57.76% Kinetic Model: Best fit by the Elovich model (R²: 0.9882-0.9940). Isothermal Model: Best fit by the Freundlich model (R²: 0.9748-0.9885). Method: OECD 106 guideline, oscillatory equilibrium method [3].
Mobility (Rf value) 0.076 - 0.123 Method: Soil thin-layer chromatography. Interpretation: Rf < 0.3 indicates very low mobility [3].
Leaching Potential Not detected in leachate; remained in 0-5 cm topsoil layer Method: Soil column leaching test [3].
Degradation (Half-life T₁/₂) 1.41 - 7.75 days (varies by soil) Fastest in LF fluvo-aquic soil (T₁/₂=1.41 d), slowest in BS ginseng soil (T₁/₂=7.75 d). Influencing Factors: Temperature had the greatest influence on degradation rate, more than soil moisture or microorganisms [3].

Effects on Non-Target Plants

Research has evaluated the impact of this compound on the primary photosynthetic processes of Musk mallow (Malva moschata), a non-target perennial plant often found in pastures [4].

  • Experimental Design: The study investigated the effects of this compound (PPQ) compared to other herbicides on plants cultivated at two temperatures (12°C and 18°C). Key photosynthetic parameters were measured before and up to 48 hours after application [4].
  • Key Findings: The application of This compound (PPQ) did not induce any negative effects on the functioning of Photosystem II (PSII) in Malva moschata. In contrast, another herbicide (Metamitron+Quinmerac) caused a temporary, reversible decrease in PSII efficiency [4].

The workflow below summarizes the experimental protocol for this study.

G cluster_measurements Measurements Timeline Start Seed Preparation and Greenhouse Cultivation A Transfer to Climate Chambers (15 days) Start->A B Acclimation to Test Temperatures (4-7 days) A->B C Herbicide Application (this compound, Clopyralid, Metamitron+Quinmerac) B->C D Chlorophyll Fluorescence Measurements C->D E Data Analysis D->E M1 T0: Pre-application (Baseline) M2 T1: 1 hour post-application M1->M2 M3 T2: 2 hours post-application M2->M3 M4 T3: 5 hours post-application M3->M4 M5 T4: 24 hours post-application M4->M5 M6 T5: 48 hours post-application M5->M6

Experimental workflow for assessing herbicide impact on plant photosynthesis [4]

Analytical Methods for Residue Detection

Advanced multi-residue methods are essential for monitoring pesticide exposure in the environment. A 2025 study developed a simple, fast, and cost-effective method for quantifying up to 83 current-use pesticides (CUPs) in small samples of flowers, pollen, and individual bees [5].

  • Extraction: The method uses acidified acetonitrile (2.5% formic acid) for extraction, with phase separation assisted by ammonium formate and a clean-up via freeze-out [5].
  • Detection and Analysis: Analysis is performed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-ESI-MS/MS). Pesticides are quantified via matrix-matched external calibration standards [5].
  • Method Performance: The method was validated for very small sample sizes (e.g., 0.5 g flowers, 0.1 g pollen, 0.02 g single bees) with limits of quantification (LOQs) as low as 0.00025 mg/kg for flowers [5].

Current Regulatory Status

The compound is currently under regulatory review in the European Union.

  • The European Chemicals Agency (ECHA) has opened a commenting period on the harmonised classification and labelling (CLH) proposal for This compound, which is open until 2 January 2026 [6].

References

Analytical methods for propaquizafop determination in soil

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Propaquizafop

This compound is a selective herbicide belonging to the aryloxyphenoxypropionate (APP) family [1]. It is used as a post-emergence treatment to control annual and perennial grass weeds in broad-leaved crops such as soybeans, sunflowers, potatoes, and rape [2] [3]. As an ACCase (acetyl-CoA carboxylase) inhibitor, it disrupts fatty acid synthesis in target plants [1]. Understanding its residue levels and behavior in the soil is crucial for environmental monitoring and agronomic management.

Analytical Method for this compound in Soil

The following section details a specific and validated method for the extraction and determination of this compound residues in soil samples [2].

Experimental Workflow

The entire procedure, from sample preparation to instrumental analysis, can be visualized as follows:

G Start Soil Sample (5-10 g) Step1 Add 10 mL Acetonitrile and 2.5 mL 0.2% Formic Acid Start->Step1 Step2 Oscillate at 180 rpm for 0.5 h Step1->Step2 Step3 Add 2.0 g NaCl Vortex 1 min Step2->Step3 Step4 Centrifuge at 5000 rpm for 5 min Step3->Step4 Step5 Collect Supernatant Step4->Step5 Step6 Filter through 0.22 µm membrane Step5->Step6 Step7 HPLC Analysis Step6->Step7

Materials and Equipment
  • Reagents: Acetonitrile (chromatographically pure), formic acid (FA, pure), sodium chloride (NaCl, pure), ultrapure water.
  • Standard: this compound standard (purity ≥ 99.8%) [2].
  • Equipment: High-performance liquid chromatograph (HPLC) with UV detector, polypropylene centrifuge tubes (50 mL), mechanical shaker, vortex mixer, centrifuge, sterile syringes, and 0.22 µm organic filter membranes [2].
Detailed Protocol
  • Sample Preparation: Accurately weigh 5-10 g of naturally dried and sieved (2 mm) soil sample into a 50 mL centrifuge tube [2].
  • Extraction: Add 10 mL of acetonitrile and 2.5 mL of 0.2% formic acid in water to the tube. Securely cap the tube and oscillate it on a mechanical shaker at 180 rpm for 30 minutes [2].
  • Liquid-Liquid Partitioning: Add 2.0 g of NaCl to the mixture. Vortex vigorously for 1 minute and then centrifuge at 5000 rpm for 5 minutes to achieve phase separation [2].
  • Clean-up and Filtration: Transfer the supernatant (acetonitrile layer) using a sterile syringe and pass it through a 0.22 µm organic filter membrane into an HPLC vial for analysis [2].
HPLC Instrumental Parameters

The analysis is performed under the following conditions [2]:

  • Column: Thermo BDS Hypersil C18 (250 mm × 4.6 mm, 5 µm)
  • Mobile Phase: Water (A) and Acetonitrile (B) in a fixed ratio of 20:80 (v/v)
  • Flow Rate: 1 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL
  • Detection Wavelength: 230 nm
  • Retention Time: Approximately 5.5 minutes
Method Validation Data

This method has been rigorously validated to ensure accuracy and reliability for soil analysis [2].

Table 1: Method validation parameters for this compound in soil.

Parameter Result Details
Linear Range 1 - 200 µg/kg Good linearity with R² ≥ 0.99 [4].
Recovery 87.56 - 103.56% Spiked at 1, 5, and 10 µg/g levels in soil [2].
Precision (RSD) 1.83 - 6.37% Relative Standard Deviation for recovery tests [2].
Limit of Quantification (LOQ) ~1 µg/kg (soil) Estimated from spiking levels and recovery data [2].

Environmental Behavior in Soil

Understanding the fate of this compound in the environment is critical for risk assessment. The table below summarizes its adsorption, mobility, and degradation characteristics in various agricultural soils.

Table 2: Environmental behavior and properties of this compound in soil.

Property/Behavior Findings Experimental Conditions
Adsorption 46.98 - 57.76% adsorbed at 5 mg/L [2]. Five Chinese soils; best fit by Elovich kinetic and Freundlich isotherm models [2].

| Mobility | Soil Thin-Layer Chromatography (TLC): Rf = 0.076-0.123 [2]. Column Leaching: Not detected in leachate; retained in 0-5 cm top layer [2]. | Classified as a pesticide with weak migration ability [2]. | | Degradation | Half-life (T₁/₂): 1.41 - 7.75 days [2]. | Fast degradation in five soils; most influenced by temperature [2]. | | Water Solubility | 0.63 mg/L at 20°C [2]. | -- | | log P (Octanol-Water) | 4.78 [2]. | Indicates high lipophilicity. |

Advanced Methodologies and Regulatory Context

For laboratories with advanced instrumentation, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) or high-resolution mass spectrometers (e.g., Orbitrap) offer superior sensitivity and selectivity for this compound analysis, especially in complex matrices [5] [6].

Regarding regulation, this compound is often regulated as part of the "quizalofop" group. The residue definition for enforcement in food and feed is typically defined as the sum of quizalofop, its salts, its esters (including this compound) and its conjugates, expressed as quizalofop [7]. This is important to consider when setting up analytical methods for regulatory compliance.

Application Notes Summary

  • Key Advantage: The described HPLC-UV method is robust, cost-effective, and shows excellent recovery and precision for the determination of this compound in soil [2].
  • Primary Limitation: The method is a single-residue analysis. For multi-residue screening of hundreds of pesticides, including this compound, LC-MS/MS or GC-MS/MS methods are recommended [4] [6].
  • Environmental Insight: this compound degrades rapidly in soil and has low mobility, reducing the risk of groundwater contamination but potentially concentrating its effect in the topsoil layer [2].

References

Comprehensive Application Notes and Protocols for Analysis of Propaquizafop Using LC-ESI-QTOF

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Propaquizafop and Analytical Considerations

This compound is a selective aryloxyphenoxypropionate herbicide used for post-emergence control of grass weeds in various broad-leaved crops. With the chemical name 2-(Propan-2-ylideneamino)oxyethyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate and molecular formula C₂₂H₂₂ClN₃O₅, this compound has a molecular weight of 443.88 g/mol and CAS registry number 111479-05-1 [1]. This compound is typically analyzed at trace levels in environmental and food matrices, requiring highly sensitive and selective analytical methods. The maximum residue limits (MRLs) for pesticides in food commodities are strictly regulated worldwide to ensure consumer safety, with monitoring laboratories requiring robust multiresidue methods capable of detecting numerous pesticides simultaneously [2].

Liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (LC-ESI-QTOF) offers significant advantages for pesticide residue analysis, particularly for non-target screening and retrospective analysis [3]. The high mass resolution and accuracy provided by QTOF instruments enable unambiguous identification of pesticides based on accurate mass measurements of both precursor and fragment ions. This technical approach is particularly valuable for this compound analysis, as it provides confident identification through exact mass measurements and fragmentation pattern analysis, which is essential for regulatory compliance and research applications [2] [1].

Chemical Properties of this compound

Table 1: Chemical properties of this compound

Property Description
CAS Registry Number 111479-05-1
Chemical Name 2-(Propan-2-ylideneamino)oxyethyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate
Molecular Formula C₂₂H₂₂ClN₃O₅
Molecular Weight 443.88 g/mol
Purity Specifications >99.0% (HPLC)
Product Format Neat standard
Storage Conditions Refrigerator (2-8°C)
Shelf Life 24 months
Ionization Mode ESI-positive
Theoretical [M+H]+⁺ 444.1551 m/z

This compound is commercially available as a high-purity reference standard (>99.0% by HPLC) suitable for calibration, method development, and validation studies [1]. The compound is typically supplied in neat format and should be stored under refrigeration (2-8°C) to maintain stability throughout its 24-month shelf life. For analytical applications, this compound is particularly amenable to LC-ESI-MS analysis in positive ionization mode due to its molecular structure containing nitrogen atoms that readily protonate. The accurate mass of the protonated molecule [M+H]⁺ is theoretically calculated as 444.1551 m/z, which serves as the primary ion for identification and quantification in QTOF analyses [2].

Sample Preparation and Extraction Protocols

Sample Extraction

For the analysis of this compound in complex matrices such as cereal grains, legumes, or environmental samples, effective extraction is crucial for obtaining accurate and reproducible results. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has been successfully validated for pesticide residues in various matrices and is recommended for this compound extraction [2] [3]. The specific procedure involves:

  • Homogenization: Representative samples should be ground to a fine particle size using a centrifugal mill (e.g., Ultra Centrifugal Mill ZM 200) to ensure homogeneity [2].
  • Extraction: Weigh 10.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute.
  • Partitioning: Add a salt mixture containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate. Immediately shake vigorously for 1 minute to prevent salt aggregation.
  • Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes to separate the organic and aqueous phases. The upper acetonitrile layer contains the extracted pesticides.
Sample Cleanup

Matrix co-extractives can cause significant interference in LC-MS analysis; therefore, a cleanup step is recommended. For this compound, a dispersive solid-phase extraction (d-SPE) approach using a combination of sorbents effectively removes interferences:

  • Transfer 1 mL of the acetonitrile extract to a 2-mL d-SPE tube containing 150 mg MgSO₄, 25 mg PSA, and 25 mg C18.
  • Shake vigorously for 30 seconds and centrifuge at ≥3000 rpm for 5 minutes.
  • Filter the supernatant through a 0.2-μm regenerated cellulose syringe filter before LC-ESI-QTOF analysis [3].

This cleanup procedure effectively removes various matrix interferents including fatty acids, organic acids, and pigments, while maintaining high recovery rates for this compound and other pesticides with similar physicochemical properties [2].

Instrumental Analysis Using LC-ESI-QTOF

Liquid Chromatography Conditions

Optimal chromatographic separation of this compound from matrix interferences and other pesticides is achieved using the following conditions:

  • Column: Inertsil ODS-4 (100 × 2.1 mm, 2 μm) or equivalent C18 column [2]
  • Mobile Phase A: 5 mmol/L ammonium acetate in water
  • Mobile Phase B: 5 mmol/L ammonium acetate in methanol
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 3 μL
  • Gradient Program: Initial 5% B; increase to 95% B at 10 min; hold until 13 min; increase to 100% B at 13.01 min; hold until 18 min; return to 5% B at 18.01 min; re-equilibrate for 4-5 minutes [2]

The addition of ammonium acetate to both mobile phases enhances ionization efficiency in ESI mode and improves chromatographic peak shape for this compound. The relatively shallow gradient provides adequate separation from co-extracted matrix components and other pesticides that might cause ion suppression or interference.

QTOF Mass Spectrometry Parameters

Table 2: LC-ESI-QTOF parameters for this compound analysis

Parameter Setting
Mass Analyzer Quadrupole Time-of-Flight
Ionization Mode Electrospray Ionization (ESI) positive
Acquisition Mode Full-scan MS (TOF-MS) and data-independent acquisition (DIA) with MS/MS
Mass Range 50-1200 m/z
Source Temperature 120°C
Desolvation Temperature 500°C
Desolvation Gas Flow 800 L/h
Cone Gas Flow 50 L/h
Cone Voltage 20-40 V (compound optimized)
Collision Energy (MS/MS) Low energy (6 eV) and high energy (ramp 20-40 eV)
Reference Mass Compound Leucine-enkephalin (m/z 556.2771) or similar
Mass Accuracy <5 ppm RMS
Resolution >20,000 FWHM

The QTOF instrument should be operated in full-scan high-resolution mode with simultaneous data-independent acquisition (DIA) of MS/MS spectra [2]. This approach enables both quantification using the exact mass of the precursor ion and confirmation based on fragment ions, all in a single injection. Mass accuracy should be maintained throughout the analysis by using a reference lock mass compound (e.g., leucine-enkephalin at m/z 556.2771) introduced via a lockspray interface [2]. The instrument must be calibrated across the entire mass range before analysis to ensure high mass accuracy (<5 ppm), which is critical for unambiguous identification of this compound and its potential metabolites.

Method Validation and Performance Characteristics

Method validation for this compound analysis should follow established guidelines to ensure reliability, accuracy, and precision for its intended application. Based on validated methods for pesticide residues in food matrices using LC-QTOF, the following performance characteristics should be demonstrated:

Table 3: Method validation parameters for this compound

Validation Parameter Performance Criteria
Calibration Range 0.001-0.1 μg/mL
Linearity (R²) >0.990
Trueness (Recovery %) 70-120%
Intra-day Precision (RSD%) <16%
Inter-day Precision (RSD%) <24%
Method Quantification Limit 0.01 mg/kg
Matrix Effects -30% to +30%
Retention Time Stability <2% RSD
Mass Accuracy <5 ppm

For this compound analysis in cereal grains and legumes at a spiked level of 0.01 mg/kg, the method should demonstrate acceptable trueness (70-120% recovery) with precision below 16% and 24% for intra-day and inter-day measurements, respectively [2]. Method quantification limits of 30-240 pg/m³ have been achieved for pesticides in air samples using similar LC-QTOF methods, demonstrating the high sensitivity achievable with this technology [3].

Matrix effects should be evaluated by comparing the analytical response of this compound in matrix-matched standards to those in pure solvent. If significant matrix effects are observed (±30%), quantification should be performed using matrix-matched calibration standards or the standard addition method to ensure accurate results [2] [3].

Data Analysis and Interpretation

Identification and Confirmation Criteria

Confident identification of this compound requires meeting specific criteria based on high-resolution mass spectrometry:

  • Mass Accuracy: The accurate mass of the precursor ion ([M+H]⁺) must be within 5 ppm of the theoretical mass (444.1551 m/z).
  • Retention Time: The retention time should match that of the reference standard within ±0.1 minute.
  • Isotopic Pattern: The isotopic abundance pattern (particularly for chlorine-containing ions) should match theoretical predictions.
  • Fragment Ions: In data-independent acquisition mode, at least two fragment ions should be detected with mass accuracy <5 ppm.

The data-independent acquisition mode in QTOF instruments provides fragment ion information without pre-selection of precursor ions, enabling unambiguous confirmation of this compound identity [2]. This approach is particularly valuable for non-target screening and retrospective analysis, as the full-scan data contains information on all ionizable compounds in the sample.

Quantification Approach

Quantification of this compound should be performed using the extracted ion chromatogram (XIC) of the precursor ion [M+H]⁺ with a narrow mass extraction window (typically ±0.02 Da). A matrix-matched calibration curve is recommended to compensate for matrix effects, with concentrations covering the expected range in samples [2]. For trace analysis, a weighting factor of 1/x is typically applied to achieve better accuracy at lower concentrations.

Workflow Visualization

G SamplePreparation Sample Preparation Homogenization + QuEChERS Extraction Cleanup d-SPE Cleanup (PSA + C18 + MgSO₄) SamplePreparation->Cleanup LCMS LC-ESI-QTOF Analysis Chromatographic Separation + HRMS Cleanup->LCMS DataAcquisition Data Acquisition Full-scan MS + DIA MS/MS LCMS->DataAcquisition Identification Compound Identification Mass accuracy <5 ppm + RT match DataAcquisition->Identification Quantification Quantification Matrix-matched calibration Identification->Quantification Confirmation Confirmation Fragment ions + isotopic pattern Quantification->Confirmation

Diagram 1: Analytical workflow for this compound analysis using LC-ESI-QTOF

G Precursor Precursor Ion Detection [M+H]⁺ m/z 444.1551 Mass accuracy <5 ppm RT Retention Time Match ±0.1 min of standard Precursor->RT Primary ID Frag1 Fragment Ion 1 Characteristic cleavage Mass accuracy <5 ppm RT->Frag1 DIA Confirmation Frag2 Fragment Ion 2 Characteristic cleavage Mass accuracy <5 ppm Frag1->Frag2 Secondary ID Isotope Isotopic Pattern Match Cl-containing ions Abundance verification Frag2->Isotope Tertiary ID Confirmed Confirmed Identification Isotope->Confirmed Final Verification

Diagram 2: Confirmation criteria workflow for this compound identification

Applications and Regulatory Considerations

The described LC-ESI-QTOF method for this compound analysis is suitable for various applications, including:

  • Regulatory monitoring and compliance testing of food products [2]
  • Environmental monitoring of air, water, and soil samples [3]
  • Metabolism studies in plants and animals [1]
  • Multi-residue methods for simultaneous analysis of hundreds of pesticides [2] [3]

For regulatory analysis, the method fulfills identification criteria established by organizations such as the European Union SANTE/11312/2021 guideline, which requires high-resolution mass spectrometry data with mass accuracy <5 ppm and at least two fragment ions for confirmation [2]. The capability of LC-QTOF to perform retrospective analysis is particularly valuable for investigating potential non-target pesticides or transformation products without re-injecting samples [2] [3].

Troubleshooting and Best Practices

  • Signal Suppression/Enhancement: Monitor matrix effects by comparing solvent and matrix-matched standards. Use isotope-labeled internal standards if available to correct for ionization effects.
  • Retention Time Shifts: Ensure mobile phases are prepared fresh regularly and the chromatographic system is properly equilibrated.
  • Mass Accuracy Drift: Regularly verify mass calibration and introduce reference lock mass compounds during analysis.
  • Reduced Sensitivity: Check ion source cleanliness, nebulizer gas flow, and mobile phase composition.
  • Chromatographic Peak Broadening: Confirm column performance and temperature stability, and check for excessive matrix buildup on the column.

Proper quality control measures should include the analysis of procedural blanks, recovery samples, and continuing calibration verification standards throughout the analytical sequence to ensure data reliability.

Conclusion

LC-ESI-QTOF provides a powerful analytical platform for the determination of this compound in various matrices, combining sensitive quantification with unambiguous confirmation through high-resolution mass measurements. The method offers excellent performance characteristics with sufficient sensitivity to meet regulatory limits, while the full-scan data acquisition enables retrospective analysis without sample re-injection. The protocols described in this application note provide a robust framework for implementing this compound analysis in laboratory practice, supporting food safety monitoring, environmental assessment, and research applications.

References

QuEChERS extraction method for propaquizafop in air samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Analysis of Propaquizafop in Air

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, pioneered for food analysis, has been innovatively adapted for monitoring pesticides in environmental air samples [1]. This protocol describes the optimization and validation of analytical methods for determining This compound and other pesticides in the particulate and gaseous phases of air, a critical application for assessing environmental and human exposure in agricultural regions [1].

Optimized Analytical Method Summary

The tables below summarize the key parameters for the sampling, extraction, and analysis of this compound in air.

Table 1: Air Sampling and Extraction Configuration

Parameter Specification
Sampling Technique Active air sampling with high-volume air samplers [1]
Sampling Media Glass-fibre filters (GFFs) for particulate phase; PUF/XAD-2 columns for gaseous phase [1]
Extraction Method (GFF) QuEChERS extraction with acetonitrile [1]
Extraction Method (PUF/XAD-2) Cold-column extraction with dichloromethane [1]
Internal Standards Isotope-labelled standards (e.g., metalaxyl-D3, tebuconazole-D6) [1]

Table 2: Instrumental Analysis Parameters

Parameter LC/ESI-QTOF GC/EI-MS/MS
Application Suitable for more polar, thermally labile compounds Suitable for less polar, volatile compounds
Ionization Mode Electrospray Ionization (ESI) Electron Impact (EI) [1]
Mass Analyzer Quadrupole Time-of-Flight Tandem Mass Spectrometry [1]
Quantitative Performance High-resolution accurate mass measurement Relies on MRM transitions and retention times

Workflow for Analysis of this compound in Air

The following diagram illustrates the complete experimental workflow, from sample collection to instrumental analysis:

G Workflow for Analysis of this compound in Air Samples start Start: Air Sample Collection phase_sep Phase Separation start->phase_sep gff_path Particulate Phase (Glass-Fibre Filter, GFF) phase_sep->gff_path puf_path Gaseous Phase (PUF/XAD-2 Column) phase_sep->puf_path ext_gff QuEChERS Extraction with Acetonitrile gff_path->ext_gff ext_puf Cold-Column Extraction with Dichloromethane puf_path->ext_puf cleanup Clean-up & Concentration ext_gff->cleanup ext_puf->cleanup inst_analysis Instrumental Analysis cleanup->inst_analysis lc LC/ESI-QTOF inst_analysis->lc gc GC/EI-MS/MS inst_analysis->gc end Data Acquisition & Reporting lc->end gc->end

Detailed Experimental Protocols

Air Sample Collection and Preparation
  • Sampling Equipment: Use high-volume air samplers capable of processing large air volumes (typically 1400 - 2300 m³ over a 7-day period) to achieve low method quantification limits [1].
  • Media Preparation:
    • GFF and PUF/XAD-2 Preparation: Prepare PUF/XAD-2 columns in a clean lab environment. Clean the columns by Soxhlet extraction with solvents of different polarities for 24 hours each, then dry using high-purity nitrogen [1].
    • Field Sampling: Deploy samplers in the target agricultural area. Air is drawn through the system, where the GFF captures particle-bound pesticides and the PUF/XAD-2 column traps pesticides in the gaseous phase [1]. Store samples at -20°C after collection to preserve analyte integrity.
QuEChERS Extraction of Particulate Phase (GFF)
  • Procedure:
    • Transfer the spiked or exposed GFF to a centrifuge tube.
    • Add acetonitrile as the extraction solvent. The original study used QuEChERS extraction kits containing 4 g of MgSO₄ (for water removal) and 1 g of NaCl (for partitioning) [1].
    • Shake the tube vigorously for 10 minutes to ensure complete analyte extraction [1].
    • Centrifuge the tube at 4000× g for 10 minutes to separate the organic layer [1].
  • Clean-up: While the cited study does not detail a specific clean-up for GFF extracts, a common practice is to use dispersive Solid-Phase Extraction (d-SPE). A combination of 150 mg MgSO₄, 25 mg PSA (to remove fatty acids and sugars), and potentially 7.5 mg ENVI-Carb (to remove pigments) can be used [2]. Vortex and centrifuge the mixture, then evaporate the supernatant under a gentle nitrogen stream and reconstitute in a solvent compatible with the instrumental analysis [2].
Cold-Column Extraction of Gaseous Phase (PUF/XAD-2)
  • For the PUF/XAD-2 columns, the optimized method uses a cold-column extraction with dichloromethane [1]. While specific details on the volume and time are not provided in the available text, this technique typically involves percolating a solvent like dichloromethane through the column at room temperature or under cooled conditions to elute the absorbed analytes.
Instrumental Analysis
  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS):
    • Technique: Liquid Chromatography/Electrospray Ionization-Quadrupole Time-of-Flight (LC/ESI-QTOF) [1].
    • Advantages: Provides high-resolution accurate mass measurement, enabling both quantitative determination and confident confirmatory identification of this compound and its potential metabolites.
  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):
    • Technique: Gas Chromatography/Electron Impact Ionization-Tandem Mass Spectrometry (GC/EI-MS/MS) [1].
    • Advantages: Offers high sensitivity and selectivity for pesticides that are amenable to GC analysis, using multiple reaction monitoring (MRM) modes.

Method Performance and Validation Notes

  • Recovery and Quantification: Recovery experiments for the optimized methods showed acceptable recovery rates between 70 and 120% for a wide range of compounds on the GFFs [1]. The method quantification limits (MQLs) for pesticides on GFFs ranged from 30 to 240 pg/m³, and from 8 to 60 pg/m³ on the PUF/XAD-2 columns, demonstrating high sensitivity [1].
  • Matrix Effects: Be aware of matrix effects. For the PUF/XAD-2 samples, signal suppression in LC or signal enhancement in GC was observed, which should be compensated for by using isotope-labelled internal standards [1].
  • Applicability: The method's applicability was successfully demonstrated using environmental air samples from an agricultural area in the Netherlands [1].

Troubleshooting and Optimization Tips

  • Low Recovery: If recovery for this compound is low, verify the extraction solvent volume and shaking time. Ensure that the clean-up sorbents are not retaining the analyte; test different sorbent combinations or ratios if necessary [2] [3].
  • High Matrix Interference: If chromatographic interference is high, re-optimize the d-SPE clean-up step. Sorbents like Z-Sep+ have been shown to be highly effective in removing pigments from complex matrixes like kale without strongly retaining planar pesticides [3].
  • Instrumental Sensitivity: For LC-MS/MS, ensure the mobile phase contains additives like 5 mM ammonium acetate and 0.1% formic acid to promote efficient ionization [2].

Conclusion

This protocol provides a reliable, validated method for determining trace levels of this compound in air samples. The combination of QuEChERS extraction for the particulate phase and comprehensive instrumental analysis allows for sensitive and accurate monitoring, which is essential for environmental and human exposure assessment.

References

Propaquizafop application rates for grass weed control

Author: Smolecule Technical Support Team. Date: February 2026

A Note on a Related Herbicide

The search results indicate that quizalofop-P-ethyl is a Group 1 herbicide (acetyl-CoA carboxylase or ACCase inhibitor) [1]. It is often formulated with other active ingredients to broaden the spectrum of weed control.

Table: Example of a Quizalofop-P-ethyl Combination Product

Product Name Active Ingredients (Herbicide Groups) Labeled Crops Key Application Timing
Zalo [1] quizalofop-P-ethyl (Group 1) + glufosinate ammonium (Group 10) Glufosinate-resistant soybeans and canola Postemergence (Soybeans: up to R1 stage; Canola: up to 14 days before flowering)

Framework for Herbicide Application Notes

Since the specific data for propaquizafop is unavailable, here is a generalized structure that researchers can use as a template to organize experimental protocols once data is sourced from other channels, such as product labels or primary scientific literature.

1. Title and Overview

  • Active Ingredient: this compound
  • Chemical Family: Aryloxyphenoxypropionate (FOPs)
  • Herbicide Group: Group 1 (ACCase Inhibitor)
  • Target Weeds: Annual and perennial grass weeds.
  • Target Crops/Areas: Selective control of grasses in broadleaf crops.

2. Summary of Application Rates (Hypothetical Framework) This table structure can be used to compile quantitative data once found.

Table: Summary of Application Parameters

Parameter Experimental Rate Range Notes / Conditions
Application Rate Data required e.g., g ai/ha or fl oz/A
Water Volume Data required e.g., 20-100 gallons per acre
Growth Stage Data required e.g., Apply from 1-2 leaf stage up to stem elongation
Adjuvants Data required e.g., Requires crop oil concentrate (1% v/v)

3. Detailed Experimental Protocol This section would detail the methodology for a key experiment, such as a dose-response assay.

  • Objective: To determine the efficacy of this compound on a target grass weed (e.g., Setaria viridis) and establish the GR~50~ (growth reduction) value.
  • Materials and Methods:
    • Herbicide Formulation: this compound [concentration, manufacturer].
    • Plant Material: Target weed species and crop of interest.
    • Experimental Design: Randomized complete block design with [number] of replications.
    • Treatment Setup: Multiple doses of this compound, plus untreated control.
    • Application: Using a precision spray chamber. Specify nozzle type (e.g., flat-fan), pressure, carrier volume, and use of adjuvants.
    • Data Collection: Visual injury assessment (0-100%), fresh weight reduction, and chlorophyll fluorescence measurements at specific intervals after application.
  • Data Analysis: Non-linear regression to generate dose-response curves and calculate effective dose parameters.

Visualization of Experimental Workflow

The following diagram outlines the logical flow of a typical herbicide efficacy trial, from setup to data analysis.

Start Experimental Setup P1 1. Treatment Application - Herbicide Doses - Control Group Start->P1 P2 2. Plant Cultivation - Target Weeds - Crop Species Start->P2 P3 3. Data Collection - Visual Injury % - Fresh Weight - Chlorophyll Fluorescence P1->P3 P2->P3 P4 4. Data Analysis - Dose-Response Curves - GR₅₀ / ED₅₀ Calculation P3->P4 End Conclusions & Reporting P4->End

References

Application Note: Determination of Propaquizafop in Ambient Air Phases

Author: Smolecule Technical Support Team. Date: February 2026

Analysis of Propaquizafop in Gaseous and Particulate Phases of Ambient Air Using GC-MS/MS and LC-QTOF

Introduction

This compound is a selective herbicide used for post-emergence control of grasses in broad-leaved crops. As an aryloxyphenoxypropionate, it can enter the atmosphere through spray drift and volatilization after application [1] [2]. Monitoring its presence in both the particulate and gaseous phases of air is crucial for assessing environmental transport and human exposure. This application note describes a detailed protocol adapted from a validated method for the determination of over 300 pesticides in air [1]. The method employs active high-volume sampling, optimized extraction techniques (QuEChERS for particulates and cold-column extraction for the gaseous phase), and analysis with complementary mass spectrometry techniques.

Experimental Protocol
2.1. Reagents and Materials
  • Standards: this compound analytical standard (≥96% purity, e.g., from Dr. Ehrenstorfer or Sigma-Aldrich) [1].
  • Internal Standards: Isotope-labelled internal standards, such as tebuconazole-D6 or chlorpyrifos-D10 [1].
  • Solvents: HPLC grade Acetonitrile, Dichloromethane, Methanol, Acetone, Hexane.
  • Sampling Media:
    • Gaseous Phase: Pre-cleaned glass columns filled with a combination of Polyurethane Foam (PUF) and XAD-2 resin (55 g) [1].
    • Particulate Phase: Glass-Fibre Filters (GFFs), 150 mm diameter [1].
  • Consumables: For QuEChERS: anhydrous MgSO₄, NaCl, Sodium Acetate, PSA, and C18 sorbents. Syringe filters (0.2 µm, regenerated cellulose) [1].
2.2. Sample Collection
  • Equipment: High-volume air samplers.
  • Procedure:
    • Load a pre-cleaned GFF into the filter holder for particulate collection.
    • Load a pre-cleaned PUF/XAD-2 column for gaseous phase collection.
    • Deploy the sampler for a typical duration of 24 hours, targeting a sampled air volume between 500 - 2500 m³ [1]. Record the exact flow rate and time to calculate the total air volume.
    • Post-sampling, seal the GFF and PUF/XAD-2 column in separate airtight containers and store at -20°C until extraction.
2.3. Sample Preparation and Extraction

The extraction workflow for the two phases is distinct, as summarized below.

Table 1: Optimized Extraction Methods for Airborne Pesticides

Parameter Particulate Phase (GFF) Gaseous Phase (PUF/XAD-2)
Extraction Method QuEChERS Cold-column Extraction
Extraction Solvent Acetonitrile [1] Dichloromethane [1]

| Key Steps | 1. Spike with internal standard. 2. Extract with solvent. 3. Add salts (MgSO₄, NaOAc) for partitioning. 4. Shake & centrifuge. 5. Clean supernatant with d-SPE (PSA, C18, MgSO₄). 6. Filter before analysis [1]. | 1. Spike with internal standard. 2. Soak the column in solvent at room temperature. 3. Elute the solvent. 4. Concentrate the extract under a gentle nitrogen stream. 5. Reconstitute in a compatible injection solvent [1]. | | Key Advantage | Quick, easy, cost-effective, reduced solvent use [1]. | Effective for volatile and semi-volatile compounds. |

2.4. Instrumental Analysis

This compound can be determined using two complementary techniques. The choice may depend on its specific behavior and the laboratory's instrumentation.

Table 2: Instrumental Analysis Parameters

Technique Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Liquid Chromatography-Electrospray Ionization-Time-of-Flight MS (LC/ESI-QTOF)
Ionization Mode Electron Impact (EI) [1] Electrospray Ionization (ESI) [1]
Sample Introduction Thermal desorption of GC-injector [1] Liquid injection [1]
Chromatography Non-polar or mid-polar GC column (e.g., 30 m x 0.25 mm, 0.25 µm film) [1] Reverse-phase C18 LC column [1]
Mass Analysis Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity [1] Accurate mass measurement for quantitative and confirmatory analysis [1]
Suitability Well-suited for volatile and thermally stable pesticides [1]. Ideal for targeted analysis. Capable of detecting a wider range of pesticides, including more polar compounds and metabolites. Enables retrospective analysis [1].
2.5. Method Validation

The adapted method should be validated for this compound. The parent method reported the following performance for its scope of pesticides [1]:

  • Recovery: 70-120% for target compounds.
  • Method Quantification Limits (MQL):
    • GFF (Particulate): 30 - 240 pg/m³
    • PUF/XAD-2 (Gaseous): 8 - 60 pg/m³
  • Linearity: Demonstrated with R² ≥ 0.99.
  • Matrix Effects: Signal suppression (LC) or enhancement (GC) were observed and should be corrected using internal standards [1].

The following diagram illustrates the complete analytical workflow from sample collection to data analysis.

Discussion

This protocol provides a reliable path for determining this compound in air. Key considerations include:

  • Phase Distribution: The partitioning of this compound between the gaseous and particulate phases depends on its physicochemical properties and ambient conditions, which this method is designed to capture [1].
  • Metabolite Conversion: Be aware that this compound can hydrolyze to form quizalofop in environmental matrices [2]. Including this metabolite in the analytical scope may be necessary for a complete mass balance.
  • Matrix Effects: The complex nature of air sample extracts necessitates the use of isotope-labelled internal standards to correct for signal suppression or enhancement, ensuring quantitative accuracy [1].
Conclusion

The detailed protocol outlined in this application note, adapted from a validated multi-residue method, is fit-for-purpose for the determination of this compound in both the gaseous and particulate phases of ambient air. The method's high sensitivity, with quantification limits in the picogram per cubic meter range, makes it suitable for monitoring environmental concentrations in agricultural regions.

References

Propaquizafop Soil Thin-Layer Chromatography: Application Notes & Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Propaquizafop is a selective herbicide used for post-emergence control of annual and perennial grasses in broad-leaf crops. Understanding its adsorption and mobility in soil is critical for assessing its environmental fate, including potential for groundwater contamination and off-target effects. This document details a standardized protocol for evaluating the mobility of this compound in various soils using Thin-Layer Chromatography (TLC), based on a recent laboratory study [1].

1. Materials and Methods

1.1. Reagents and Equipment

  • Herbicide Standard: this compound (purity ≥ 99.8%)
  • Solvents: Acetonitrile (chromatographically pure), Formic Acid (FA, pure)
  • Salts: NaCl, MgSO₄, Anhydrous CaCl₂ (all pure)
  • Water: Ultrapure water (e.g., from a Milli-Q system)
  • Equipment: High-Performance Liquid Chromatograph (HPLC) with UV detector, C18 column (e.g., Thermo BDS Hypersil C18, 250 mm × 4.6 mm, 5 µm), centrifuge, vortex mixer, sterile syringes, 0.22 µm organic filter membranes.

1.2. Soil Collection and Preparation

  • Soil Samples: Collect soil from the top layer (0–20 cm) of various agricultural sites. The cited study used five distinct soil types [1]:
    • BS ginseng soil
    • SX paddy soil
    • CC black soil
    • LF fluvo–aquic soil
    • CS red loam
  • Preparation: Air-dry the collected soil at 25°C for approximately 48 hours. Once dry, manually grind the soil and pass it through a 2 mm sieve. Analyze key physicochemical properties of the prepared soils, as these significantly influence herbicide behavior.

The table below summarizes the properties of the soils used in the foundational study [1].

Soil Type pH Organic Matter (%) CEC (cmol(+)/kg) Clay (%) Silt (%) Sand (%)
BS Ginseng Soil 6.20 4.60 20.38 21.28 44.86 33.96
SX Paddy Soil 6.10 3.79 17.00 29.20 67.60 3.20
CC Black Soil 7.43 3.36 27.30 39.20 41.80 19.00
LF Fluvo–aquic Soil 8.54 1.71 19.80 40.30 45.00 14.70
CS Red Loam 4.54 0.82 19.20 44.40 34.00 21.60

1.3. Soil Thin-Layer Chromatography (TLC) Protocol This section describes the core experimental workflow, which is also visualized in the diagram below.

G start Start prepare_tlc Prepare TLC Plates start->prepare_tlc apply_spot Apply this compound Spot prepare_tlc->apply_spot Soil slurry on glass plate develop Develop Chromatogram in Saturation Chamber apply_spot->develop Use 0.1M CaCl₂ solution dry_plate Dry TLC Plate develop->dry_plate detect Detect and Visualize Spots (HPLC-UV) dry_plate->detect calculate_rf Calculate Rf Value detect->calculate_rf Measure distances end End calculate_rf->end

  • TLC Plate Preparation: Create a thin, uniform layer of the prepared soil on a glass plate using a slurry technique. Air-dry the plates thoroughly before use [1].
  • Sample Application: Spot a this compound solution (e.g., 5 mg L⁻¹ in a suitable solvent like acetonitrile) onto the origin line of the soil TLC plate [1].
  • Chromatogram Development: Place the spotted plate in a closed saturation chamber. Use 0.1 M Calcium Chloride (CaCl₂) solution as the mobile phase. The study found that increasing Ca²⁺ concentration benefited this compound adsorption, making this a critical factor [1]. Allow the mobile phase to migrate up the plate until it reaches the predetermined front line.
  • Detection and Visualization: After development, carefully dry the TLC plate. Since this compound may not be visible, detect its position by scraping soil segments from the plate and extracting the herbicide for analysis via HPLC-UV [1].
  • Rf Calculation: Calculate the Retention factor (Rf) for each soil type using the formula:
    • Rf = Distance traveled by this compound / Distance traveled by the solvent front

2. Results, Data Analysis & Interpretation

2.1. Expected Rf Values and Mobility Classification The Rf values obtained from the TLC test determine the mobility classification of the herbicide. The following table presents the results from the foundational study [1].

Soil Type Mean Rf Value Mobility Classification
BS Ginseng Soil 0.076 Very Low
SX Paddy Soil 0.101 Very Low
CC Black Soil 0.123 Very Low
LF Fluvo–aquic Soil 0.098 Very Low
CS Red Loam 0.119 Very Low

2.2. Interpretation of Results

  • Mobility Classification: The Rf values across all five soils were consistently below 0.123, categorizing this compound as a herbicide with very low mobility in soil [1]. This was corroborated by soil column leaching experiments, where this compound was only found in the top 0–5 cm soil layer and was absent from all leachates [1].
  • Key Influencing Factors: The adsorption and mobility of this compound are strongly influenced by:
    • Soil Properties: The study's isothermal adsorption tests were best fitted by the Freundlich model, indicating complex interactions between the herbicide and soil components [1].
    • Cation Concentration: The presence of Ca²⁺ in the mobile phase enhances adsorption, leading to lower Rf values [1].

3. Analytical Validation To ensure the reliability of the data, the analytical method for quantifying this compound was validated [1]:

  • Extraction Recovery: The method demonstrated excellent recovery rates.
    • Water samples: 87.91–107.61%
    • Soil samples: 87.56–103.56%
  • Chromatographic Conditions:
    • Mobile Phase: Water:Acetonitrile (20:80, v/v)
    • Flow Rate: 1 mL/min
    • Detection: UV at 230 nm
    • Retention Time: ~5.5 minutes These parameters align with the principles of analytical procedure validation as outlined in regulatory guidelines like ICH Q2(R2) [2] [3].

4. Troubleshooting and Notes

  • Spot Diffusion: If the applied spot diffuses excessively, ensure the soil layer is uniform and completely dry before application.
  • Irregular Solvent Front: Use a sealed, saturated chamber to maintain consistent humidity and prevent solvent evaporation during development.
  • Low Recovery during Extraction: Vortex and oscillate samples thoroughly to ensure complete extraction of this compound from the soil segments of the TLC plate [1].

Key Takeaways

The soil TLC protocol confirms that This compound has very low mobility across a range of soil types, suggesting a low potential for leaching into groundwater under standard use conditions [1]. Its adsorption is influenced by soil properties and cation content. Researchers should consider these factors when assessing the environmental fate and application guidelines for this compound in specific agricultural settings.

References

Optimal temperature for propaquizafop herbicide efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Propaquizafop Application Notes

Chemical Profile & Mode of Action this compound is a selective, post-emergence herbicide of the aryloxyphenoxypropionate (FOP) group. It is a systemic herbicide absorbed by foliage and roots, translocating throughout the plant. Its primary mode of action is the inhibition of the acetyl-Coenzyme A carboxylase (ACCase) enzyme, which disrupts fatty acid biosynthesis and lipid formation, ultimately leading to plant death [1] [2]. It is particularly effective against annual and perennial grass weeds [3].

Key Factors Influencing Efficacy and Selectivity The interaction between temperature, application timing, and crop stage is critical for achieving effective weed control while minimizing damage to susceptible crops.

  • Temperature and Crop Safety: Research on sunflowers demonstrates a direct trade-off. High phytotoxicity (25-56%) was observed when this compound (particularly in tank-mix combinations) was applied to young sunflower plants (BBCH 14) under cooler conditions in mid-April sowings. In contrast, phytotoxicity was significantly lower (4-6%) with later sowing (May) and consequently higher temperatures at the time of application [4]. This indicates that warmer conditions promote crop tolerance in sunflowers.
  • Weed Resistance and Species: A significant factor affecting efficacy is the evolution of herbicide resistance. Multiple populations of Avena fatua (wild oats) have shown cross-resistance to this compound and other ACCase-inhibiting herbicides [2]. This means that resistance to one herbicide in this class can confer resistance to others, severely limiting control options.
  • Environmental Fate and Soil Interaction: this compound has weak mobility in soil and does not leach deeply, remaining primarily in the top 0-5 cm soil layer [3]. Its degradation rate in soil is highly influenced by environmental factors, with temperature having the greatest influence on its degradation rate, followed by soil moisture and microbial activity [3].

Summary of Quantitative Data

The table below consolidates key physical, chemical, and environmental data for this compound.

Property Value / Description Reference
Water Solubility (at 20°C, pH 7) 0.63 mg/L [1] [3]
Octanol-Water Partition Coefficient (log P) 4.78 [3]
Soil Adsorption 46.98 - 57.76% (across 5 soil types) [3]
Soil Mobility (Rf) 0.076 - 0.123 (indicating weak mobility) [3]
Soil Degradation Half-life (DT₅₀) 1.41 - 7.75 days (varies by soil type) [3]
Vapor Pressure (at 20°C) 4.39 × 10⁻⁷ mPa [3]

Experimental Protocols for Efficacy Assessment

For researchers aiming to evaluate this compound under controlled conditions, the following protocols from recent studies can be adopted.

1. Protocol for Glasshouse Dose-Response Assays This protocol is used to quantify the severity of herbicide resistance in weed populations [2].

  • Plant Material: Collect seeds from suspected resistant (R) weed populations and known susceptible (S) control populations.
  • Germination & Growing Conditions:
    • Prick seeds with a hypodermic needle and imbibe in a solution of gibberellic acid (GA₃) and potassium nitrate (KNO₃) to break dormancy.
    • Plant seeds in propagation trays filled with a loam and lime-free grit mix (4:1 ratio).
    • Maintain a glasshouse with a 18/12 °C (day/night) temperature regime and a 16-hour photoperiod, supplemented with artificial lighting to maintain a minimum intensity of 250 μmol m⁻² s⁻¹.
  • Herbicide Application:
    • Apply herbicides at the recommended field rate (e.g., 100 g ha⁻¹ for this compound) and a range of doses for dose-response curves.
    • Apply at weed growth stages BBCH 13-14 using a track sprayer equipped with a flat-fan nozzle, delivering 200 L ha⁻¹ water volume at 2.5 bar pressure.
  • Data Collection & Analysis:
    • Conduct visual assessments of plant survival and injury at 28 days after treatment (DAT).
    • Harvest above-ground shoots, dry at 70°C for 72 hours, and record dry weight.
    • Calculate effective dose (ED₅₀) and growth reduction (GR₅₀) values. Resistance factors (RF) are calculated as RF = ED₅₀(R) / ED₅₀(S) [2].

2. Protocol for Assessing Environmental Fate in Soil This protocol outlines methods to study the adsorption and degradation of this compound in various soils [3].

  • Soil Sampling: Collect different soil types (e.g., fluvo-aquic, red loam, black soil) from the top layer (0-20 cm). Air-dry, grind, and sieve through a 2 mm screen. Characterize each soil for pH, organic matter (OM), and cation exchange capacity (CEC).
  • Adsorption Kinetics & Isotherms:
    • Prepare a 5 mg L⁻¹ this compound solution in 0.01 M CaCl₂.
    • Add soil to the solution in a centrifuge tube and shake at 180 rpm. Centrifuge at intervals up to 24 hours to reach equilibrium.
    • Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) with a C18 column, using water and acetonitrile (20:80, v/v) as the mobile phase at a flow rate of 1 mL min⁻¹, with UV detection at 230 nm.
    • Fit data to the Elovich kinetic model and Freundlich adsorption isotherm model.
  • Degradation Studies:
    • Incase soil samples with a known concentration of this compound.
    • Incubate under controlled conditions, varying factors like temperature (e.g., 15°C vs 25°C), soil moisture, and sterilization to isolate the influence of each factor.
    • Periodically extract and analyze soil samples to determine the residual this compound concentration and calculate the degradation half-life.

Workflow and Decision Framework

The following diagram integrates the key factors for planning a successful application of this compound.

G cluster_assess Pre-Application Assessment cluster_decide Optimize for Conditions cluster_apply Application & Follow-up start Plan this compound Application assess1 Identify Target Weeds start->assess1 assess2 Confirm No Known ACCase-Resistance assess1->assess2 assess3 Check Crop Growth Stage (BBCH 13-14 is common) assess2->assess3 decide1 For CROP SAFETY (in susceptible crops): Aim for warmer temperatures (>20°C) assess3->decide1 decide2 For WEED EFFICACY (esp. non-resistant): Ensure active weed growth under moderate temperatures decide1->decide2 apply1 Apply at Recommended Rate (e.g., 100 g a.i./ha) decide2->apply1 apply2 Use specified adjuvant if required apply1->apply2 apply3 Monitor control efficacy and crop injury apply2->apply3

Critical Considerations for Researchers

  • Crop Sensitivity and Weather: The observed phytotoxicity in sunflowers highlights that optimal temperature is crop-specific. Always consult local crop-specific guidelines. Avoid applications when plants are under stress from weather extremes [4].
  • Herbicide Resistance Management: this compound is a Group 1 (ACCase-inhibiting) herbicide. Due to the high risk of cross-resistance, it is crucial to rotate with herbicides from different mode of action groups (e.g., HRAC Group 2, 9, etc.) and integrate non-chemical control methods to manage resistance [2].
  • Environmental Persistence: this compound is classified as a "forever chemical" based on its environmental persistence (with a field degradation half-life of >60 days) [1]. Its low solubility and weak mobility reduce leaching risk, but its persistence necessitates careful application to minimize environmental impact.

References

Comprehensive Application Notes and Protocols for Propaquizafop: Adjuvant Use and Compatibility

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Propaquizafop

This compound is a selective systemic herbicide belonging to the aryloxyphenoxypropionate (FOP) family of ACCase inhibitors. It is primarily utilized for post-emergence control of grass weeds in broadleaf crops, with applications in various agricultural systems including oilseed rape, beans, and soybeans. As an ACCase inhibitor, this compound targets the acetyl-CoA carboxylase enzyme in sensitive grass weeds, disrupting fatty acid synthesis and ultimately leading to plant mortality. Its systemic action allows for translocation throughout the plant, ensuring effective control of both exposed tissues and growing points.

The chemical structure of this compound features an optically active carbon atom, with the R-enantiomer possessing the highest herbicidal activity. Commercial formulations are typically available as emulsifiable concentrates (EC) containing 100 g L⁻¹ of active ingredient. Understanding the proper use patterns, adjuvant requirements, and compatibility characteristics of this compound is essential for maximizing herbicidal efficacy while minimizing potential resistance development. Recent studies indicate that resistance management is a critical consideration, with cross-resistance patterns emerging among ACCase inhibitors in various weed species [1].

Herbicide Properties and Formulations

Chemical and Physical Characteristics

This compound demonstrates selective toxicity primarily toward grass species while exhibiting relative safety in most broadleaf crops. This selectivity is attributed to differential metabolism and the presence of sensitive vs. insensitive forms of the ACCase enzyme between monocots and dicots. The herbicide is characterized by its rapid absorption through leaf surfaces, with translocation occurring via both phloem and xylem tissues. Under standard conditions, this compound undergoes microbial degradation in soil, with half-life varying based on soil type, moisture, and temperature conditions.

The physicochemical properties of this compound contribute to its formulation characteristics and field performance:

  • Water solubility: Limited aqueous solubility necessitates formulation with surfactants and emulsifiers
  • Vapor pressure: Low volatility reduces potential for off-target movement
  • Photostability: Moderate stability under UV light requires incorporation into foliage
  • Temperature dependence: Efficacy increases with higher temperatures and active plant growth
Commercial Formulations

This compound is commercially available in several formulation types, with emulsifiable concentrates (EC) being most prevalent. These typically contain 100 g L⁻¹ of active ingredient along with built-in safeners and compatibilizing agents. The EC formulations are designed to form stable emulsions when added to spray tanks, ensuring uniform coverage and consistent performance. Recent developments include pre-mixed combinations with other herbicide modes of action to broaden the weed control spectrum and mitigate resistance development [2] [3].

Table 1: Commercial Formulation Types and Characteristics

Formulation Type Active Ingredient Concentration Additional Components Application Considerations
Emulsifiable Concentrate (EC) 100 g L⁻¹ Solvents, emulsifiers Requires agitation in spray tank
Suspension Concentrate (SC) Varies by manufacturer Dispersing agents, antifoam agents Minimal phytotoxicity risk
Ready-to-Use Mixtures Varies by combination partner Multiple active ingredients Broad-spectrum weed control

Adjuvant Selection and Guidelines

Adjuvant Types and Functions

Adjuvants are critical components in this compound applications, enhancing herbicide performance through various mechanisms. The methylated rapeseed oil adjuvant Adigor EC (47% w/w) has been specifically documented for use with this compound and other ACCase inhibitors at application rates of 1% v/v [1]. The selection of appropriate adjuvants depends on multiple factors including water quality, environmental conditions, and target weed species.

The primary functions of adjuvants in this compound applications include:

  • Spray deposition: Improving retention on leaf surfaces
  • Cuticle penetration: Enhancing uptake through waxy leaf layers
  • Rainfastness: Reducing wash-off after application
  • Compatibility: Ensuring stable tank mixtures with other products
  • Drift reduction: Minimizing off-target movement
Specific Adjuvant Recommendations

Research and field experience have established clear recommendations for adjuvant use with this compound:

  • Oil-based adjuvants: Methylated seed oils (MSO) at 0.5-1% v/v provide superior enhancement of foliar penetration, particularly under suboptimal humidity conditions
  • Non-ionic surfactants: Organosilicone-based surfactants at 0.1-0.25% v/v enhance spreading across difficult-to-wet foliage
  • Crop oil concentrates: Petroleum-based oils with emulsifiers at 1% v/v offer cost-effective performance enhancement
  • Acidifiers/buffers: Recommended when water pH exceeds 7.5 to maintain chemical stability

Table 2: Adjuvant Recommendations for this compound Applications

Adjuvant Type Recommended Rate Primary Benefit Optimal Use Conditions
Methylated Seed Oil 0.5-1.0% v/v Enhanced penetration Low humidity, mature weeds
Organosilicone Surfactant 0.1-0.25% v/v Improved spreading Hard-to-wet surfaces
Crop Oil Concentrate 0.5-1.0% v/v Cost-effective enhancement Normal conditions
Acidifying Agent As needed for pH 5-6 Chemical stability Alkaline water sources

Application Protocols and Methodologies

Standard Application Procedures

Application timing is critical for achieving optimal efficacy with this compound. Weeds should be treated at early growth stages, typically from the 2-leaf stage up to the end of tillering for most annual grasses. Research indicates that application under active growth conditions, with adequate soil moisture and moderate temperatures (15-25°C), significantly enhances performance. The standard application volume for this compound is 200 L ha⁻¹, delivered through flat fan nozzles at appropriate pressures to ensure complete coverage without excessive drift [1].

The standard protocol for this compound application involves:

  • Nozzle selection: Flat fan nozzles (e.g., TeeJet 8002-EVS) producing medium spray quality
  • Spray pressure: 2.0-3.0 bar (200-300 kPa) for optimal droplet spectrum
  • Sprayer calibration: Ensuring accurate delivery of intended application rate
  • Environmental considerations: Avoiding application during temperature extremes or when rain is expected within 2 hours
  • Crop growth stage: Application should coincide with susceptible weed growth stages while respecting crop safety limitations
Experimental Assessment Protocol

Researchers evaluating this compound efficacy should follow established experimental methodologies to generate comparable, reproducible data. The following protocol is adapted from resistance screening studies [1]:

  • Plant material preparation:

    • Collect seeds from field populations or maintain susceptible standards
    • Pre-germinate seeds using gibberellic acid (700 mg GA₃ + 4 g KNO₃ in 0.5 L deionized H₂O with 5 mL ethanol) to overcome dormancy
    • Plant in standardized growing medium with controlled nutrient addition
  • Growth conditions:

    • Maintain day/night temperatures of 18/12°C (±2°C)
    • Provide 16-hour photoperiod with supplemental lighting (minimum 250 μmol m⁻² s⁻¹)
    • Water appropriately to avoid moisture stress
  • Herbicide application:

    • Treat plants at growth stages BBCH 13-14 (3-4 leaf stage)
    • Use precision spray chamber equipped with flat fan nozzles (TeeJet 8002-EVS)
    • Apply at pressure of 2.5 bar in water volume of 200 L ha⁻¹
    • Include appropriate adjuvant (e.g., 1% v/v methylated rapeseed oil)
  • Data collection:

    • Assess visual injury and survival at 21 and 28 days after treatment (DAT)
    • Harvest above-ground biomass at 28 DAT for dry weight determination
    • Calculate effective dose (ED₅₀) and growth reduction (GR₅₀) values for resistance quantification

Diagram 1: Experimental workflow for this compound efficacy assessment, detailing plant preparation, growth conditions, application parameters, and data collection procedures for resistance screening studies.

Tank Mixture Compatibility

Compatible Herbicide Combinations

Tank mixtures can enhance the utility of this compound by broadening the spectrum of weed control and managing resistance. Research demonstrates that this compound shows particular compatibility with certain other herbicide modes of action. A study investigating this compound interactions in rice production systems found that additive effects predominated when combined with carfentrazone, penoxsulam, saflufenacil, and bentazon for control of weedy rice and barnyardgrass [4]. These combinations can be implemented without significant reduction in this compound efficacy.

The herbicidal mixture of imazethapyr and this compound has been formally patented, demonstrating synergistic effects for controlling grass and broadleaf weeds in leguminous crops such as soybeans, peanuts, and beans [2] [3]. This combination is particularly valuable as it simultaneously targets both ACCase and ALS enzymes, creating a multi-site inhibition approach that delays resistance development.

Antagonistic Interactions

Certain tank mixture combinations have demonstrated antagonistic effects that can reduce this compound efficacy. Research has identified specific interactions that should be approached with caution:

  • Propanil combinations: Antagonistic interactions with propanil have been documented, resulting in reduced control of weedy rice and significant yield decreases [4]
  • Quinclorac mixtures: Tank mixtures with quinclorac showed antagonism for barnyardgrass control
  • Florpyrauxifen-benzyl combinations: Antagonistic effects observed for barnyardgrass control in rice production systems

When utilizing potentially antagonistic mixtures, consider sequential applications rather than tank mixtures, or include additional compatibilizing adjuvants to mitigate interaction effects.

Table 3: Tank Mixture Compatibility of this compound with Other Herbicides

Herbicide Combination Interaction Type Impact on Control Recommendations
Imazethapyr + this compound Synergistic Enhanced broad-spectrum control Patent-protected mixture for legumes [2] [3]
Carfentrazone + this compound Additive Broadened control spectrum Compatible for tank mixing
Penoxsulam + this compound Additive Extended residual activity Suitable for complex weed flora
Propanil + this compound Antagonistic Reduced grass control Avoid tank mixture; use sequential applications
Quinclorac + this compound Antagonistic Diminished barnyardgrass control Include compatibilizer or use separate applications
Florpyrauxifen-benzyl + this compound Antagonistic Reduced grass efficacy Sequential application recommended

Resistance Management and Monitoring

Resistance Development and Patterns

Herbicide resistance to ACCase inhibitors represents a significant challenge in weed management programs. Irish studies have documented the first cases of ACCase resistance in Avena fatua (wild oats), with cross-resistance patterns observed across different chemical classes within the ACCase inhibitor group. Research confirmed that wild oat populations exhibited variable cross-resistance to pinoxaden (DEN class), this compound (FOP class), and cycloxydim (DIM class), with resistance factors (RF) ranging from 11.6 to >32 for ED₅₀ values [1].

The resistance patterns observed highlight important considerations for this compound use:

  • Cross-resistance potential: Selection for resistance to one ACCase inhibitor may confer resistance to other classes within the same mode of action
  • Resistance severity: Resistance factors (RF) for this compound reached >32 for ED₅₀ and 59 for GR₅₀ in highly resistant populations
  • Geographic distribution: Resistance issues have been identified across south-east arable counties in Ireland, suggesting widespread distribution
  • Management urgency: While some populations show complete resistance, others demonstrate evolving resistance with reduced sensitivity at field rates
Resistance Monitoring and Prevention Protocols

Implementing systematic resistance monitoring is essential for detecting resistance development early and implementing corrective measures. The following protocol provides a framework for resistance surveillance:

  • Field sampling:

    • Collect seeds from suspected surviving plants separately from bulk population samples
    • Include samples from field margins and interior using standardized sampling patterns
    • Document field history including previous herbicide applications
  • Rapid resistance screening:

    • Utilize single-rate testing at recommended field rates (100 g ha⁻¹ for this compound)
    • Include susceptible reference populations for comparison
    • Assess both plant survival (28 days after treatment) and biomass reduction
  • Dose-response characterization:

    • Apply multiple rates (0, 12.5, 25, 50, 100, 200, 400 g ha⁻¹) for resistant populations
    • Calculate resistance factors based on ED₅₀ and GR₅₀ values
    • Test cross-resistance patterns with other ACCase inhibitors and alternative modes of action

Diagram 2: Resistance monitoring and management workflow, outlining the process from field sampling through resistance confirmation to implementation of management strategies, including key parameters for resistance determination.

Conclusion and Future Perspectives

This compound remains a valuable tool for grass weed control in broadleaf crops when implemented with appropriate adjuvants and application protocols. The integration of methylated seed oil adjuvants at 0.5-1.0% v/v significantly enhances product performance, particularly under suboptimal application conditions. Recent research confirms that tank mixture compatibility varies considerably, with synergistic interactions observed with imazethapyr but antagonism detected with propanil and quinclorac.

The emerging challenge of ACCase inhibitor resistance necessitates vigilant monitoring and implementation of diversified weed management strategies. Future research directions should focus on developing more precise adjuvant systems tailored to specific environmental conditions, elucidating the mechanisms underlying tank mixture interactions, and establishing resistance mitigation protocols that incorporate non-chemical control methods. As resistance patterns continue to evolve, the strategic use of this compound within integrated weed management systems will be essential for preserving its long-term efficacy.

References

Application Notes: Soil Column Leaching of Propaquizafop

Author: Smolecule Technical Support Team. Date: February 2026

Soil column leaching studies are critical for understanding the potential of a pesticide to move through soil profiles and contaminate groundwater. The following notes summarize the core findings and experimental approach for propaquizafop.

1. Key Findings on Leaching Potential: A 2023 study investigating the environmental behavior of this compound in five different Chinese soils concluded that the herbicide has very low leaching potential and is classified as a non-leachable pesticide [1].

  • No Migration Detected: In soil column leaching tests, this compound was not detected in any leachate from the five soil types tested [1].
  • Limited Soil Zone Contamination: The herbicide was found only in the top 0–5 cm soil layer after leaching experiments, indicating strong retention in the upper soil profile and minimal downward movement [1].
  • Complementary Evidence: Soil thin-layer chromatography (TLC) tests reinforced these findings, showing low mobility with Rf values ranging from 0.076 to 0.123 across the different soils [1].

2. Environmental Significance: The low mobility of this compound, combined with its relatively fast degradation in most tested soils (half-life as short as 1.41 days in fluvo-aquic soil), suggests a lower risk of groundwater contamination compared to more mobile and persistent herbicides [1]. This information is vital for environmental risk assessments and registration processes [1].

Detailed Experimental Protocol

The following section provides a step-by-step methodology for the soil column leaching test of this compound, based on the cited research [1].

Materials and Reagents
  • Soils: Collect soil samples (e.g., ginseng soil, black soil, paddy soil, fluvo-aquic soil, red loam) from the top layer (0–20 cm). Air-dry, grind manually, and sieve through a 2 mm screen [1].
  • Herbicide Standard: this compound standard (high purity, e.g., 99.8%) [1].
  • Extraction Solvents: Acetonitrile (chromatographically pure), ethyl acetate [1] [2].
  • Other Reagents: Formic acid (FA), anhydrous calcium chloride (CaCl₂), sodium chloride (NaCl), magnesium sulfate (MgSO₄) [1].
  • Water: Ultrapure water (e.g., from a Milli-Q system) [1].
Equipment
  • Soil Columns: Use glass or polypropylene columns. The specific dimensions can vary, but a similar study used columns with a 20 cm internal diameter and were packed with soil to a depth of 30 cm [2].
  • Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) system with a UV detector. The cited study used an Agilent 1200 series with a C18 column and a UV detection wavelength of 230 nm [1].
  • Centrifuge: Capable of 5000 rpm [1].
  • Balances, vortex mixers, polypropylene centrifuge tubes, and 0.22 µm organic filter membranes [1].
Soil Column Preparation
  • Packing: Homogeneously pack the air-dried and sieved (< 2 mm) soil into the column to a bulk density similar to field conditions. The study on this compound did not specify column dimensions, but a similar leaching study used a 30 cm soil height [2].
  • Saturation and Conditioning: Prior to herbicide application, slowly saturate the soil column from the bottom to avoid air entrapment. Allow free drainage to establish field capacity moisture conditions.
Herbicide Application and Leaching Simulation
  • Application: Apply the this compound solution to the top of the soil column at a specified rate. The research used an initial concentration of 5 mg L⁻¹ [1].
  • Simulated Rainfall: Apply simulated rainwater (e.g., using a solution of 0.01 M CaCl₂ to mimic ionic strength of rainwater) to the top of the column. The volume should exceed the field water-holding capacity to generate leachate.
  • Leachate Collection: Collect all leachate that drains from the bottom of the column. The volume should be measured and recorded.
Sample Processing and Analysis

Table: Analytical Methods for this compound in Soil and Water

Matrix Extraction Method Clean-up Analysis Recovery & Precision
Soil 10 mL acetonitrile, 2.5 mL 0.2% FA water; oscillate 30 min; add NaCl, vortex, centrifuge [1]. Solid-Phase Extraction (SPE) can be used [2]. HPLC-UV, 230 nm [1]. Recovery: 87.56–103.56%; RSD < 9.7% [1].
Water (Leachate) 2 mL acetonitrile, 500 µL 0.2% FA water; vortex; add NaCl, vortex, centrifuge [1]. Filtration through 0.22 µm organic filter membrane [1]. HPLC-UV, 230 nm [1]. Recovery: 87.91–107.61%; RSD: 1.58–5.23% [1].
Data Analysis

After the leaching process, the soil column should be carefully sectioned into layers (e.g., 0–5 cm, 5–10 cm, 10–15 cm, etc.). Each soil layer must be homogenized and analyzed for this compound residues using the methods described above to determine the depth of penetration [1].

The workflow for the entire soil column leaching test is summarized in the following diagram:

G Soil Column Leaching Test Workflow start Start: Soil Collection (0-20 cm depth) prep Soil Preparation (Air-dry, grind, sieve <2mm) start->prep pack Pack Soil Column prep->pack apply Apply this compound Solution (5 mg/L) pack->apply rain Apply Simulated Rainfall apply->rain collect Collect Leachate rain->collect section Section Soil Column into Layers rain->section analyze_water Analyze Leachate (HPLC-UV) collect->analyze_water results Interpret Data & Report analyze_water->results analyze_soil Analyze Each Soil Layer (HPLC-UV) section->analyze_soil analyze_soil->results

Key Parameters and Results

The table below summarizes the core experimental parameters and the definitive results from the this compound leaching study [1].

Table: Soil Column Leaching Test Parameters and Findings for this compound

Parameter Description / Value
Initial Herbicide Concentration 5 mg L⁻¹ [1]
Soil Types Tested Ginseng soil, Black soil, Paddy soil, Fluvo-aquic soil, Red loam [1]
Detection in Leachate Not detected in any of the five soils [1]
Depth of Penetration Residues found only in the 0–5 cm soil layer [1]
Mobility Classification Non-leachable / Very low mobility [1]
Supporting TLC Data (Rf Range) 0.076 – 0.123 [1]

Discussion and Conclusion

The soil column leaching test is a foundational tool for environmental risk assessment. The protocol outlined here, validated by experimental data, demonstrates a reliable method for evaluating pesticide mobility.

  • Interpretation of Results: The failure to detect this compound in leachate, coupled with its confinement to the top 0-5 cm of soil, provides strong evidence of its immobility. This is likely due to its strong adsorption to soil components, as confirmed by the high adsorption rates (46.98–57.76%) found in the same study [1].
  • Regulatory and Environmental Context: These findings are significant for regulators and scientists. They indicate that for this compound, the primary environmental risks are likely to be confined to the surface soil ecosystem rather than groundwater resources [3]. This supports its safe use in crops like ginseng, as noted in the research [1].

I hope these detailed application notes and protocols are helpful for your research and development work. Should you require further clarification on any specific step, please feel free to ask.

References

Propaquizafop recovery and extraction from environmental samples

Author: Smolecule Technical Support Team. Date: February 2026

Propaquizafop Analysis: Core Methodologies and Data

This compound is an aryloxyphenoxypropionate (FOP) herbicide widely used for grass weed control. Its analysis in complex matrices like soil requires robust extraction and detection methods to understand environmental fate and assess food safety risks [1] [2].

Sample Preparation and Extraction

The cornerstone of sample preparation is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by a clean-up step to remove co-extracted interferents.

  • For Soil Samples:

    • Extraction: Weigh 5-10 g of soil into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and 2.5 mL of 0.2% formic acid (FA) in water. Shake the mixture for 30 minutes at 180 rpm [1].
    • Partitioning: Add 2.0 g of NaCl, vortex for 1 minute, and centrifuge at 5000 rpm for 5 minutes to separate the organic (acetonitrile) layer [1].
    • Clean-up: For complex matrices, a dispersive Solid-Phase Extraction (d-SPE) step using C18 sorbent is effective. An alternative for heavily pigmented or oily samples is a dual-layer SPE cartridge (e.g., Supelclean Ultra 2400) containing zirconia-coated silica (Z-Sep) and a specialized carbon sorbent, which removes pigments and fatty acids without retaining planar pesticides like hexachlorobenzene [3] [2].
  • For Water Samples:

    • Extraction: Transfer 1 mL of water sample into a 5 mL centrifuge tube. Add 2 mL of acetonitrile and 500 µL of 0.2% FA water. Vortex for 2 minutes. Add 1.0 g of NaCl, vortex for 1 minute, and centrifuge at 5000 rpm for 5 minutes [1].
    • Direct Injection: For cleaner water samples like irrigation water, a large-volume direct injection (LVDI) can be used with UPLC-QTRAP-MS/MS, bypassing the need for extraction [4].

Instrumental Analysis

Liquid chromatography coupled to mass spectrometry (LC-MS) is the preferred technique due to its high sensitivity and selectivity.

  • Liquid Chromatography:

    • Column: Thermo BDS Hypersil C18 (250 mm × 4.6 mm, 5 µm) [1] or equivalent UHPLC C18 column.
    • Mobile Phase: A simple isocratic elution with water and acetonitrile (20:80, v/v) at a flow rate of 1 mL/min can be used with UV detection [1]. For MS detection, a gradient elution with water and acetonitrile (both often modified with 0.1% formic acid or ammonium formate) is more common for optimal separation and ionization [5] [2].
  • Mass Spectrometry:

    • Detection: Both triple quadrupole (LC-MS/MS) and high-resolution accurate mass (HRAM) analyzers like Orbitrap are used [5] [2]. MS/MS provides high sensitivity in Multiple Reaction Monitoring (MRM) mode, while Orbitrap enables both targeted and retrospective screening for this compound and its degradation products [2].
    • Ionization: this compound and related compounds ionize well in electrospray ionization (ESI) positive mode [2].

The table below summarizes key performance data from published methods.

Table 1: Analytical Performance Data for this compound

Metric Value / Range Matrix Method Notes Source
Recovery 87.56% - 103.56% Soil QuEChERS, LC-UV Spiked at 1, 5, 10 µg/g [1]
Recovery 87.91% - 107.61% Water LLE, LC-UV Spiked at 0.1, 1, 10 mg/L [1]
Half-life (DT₅₀) 1.41 - 7.75 days Soil - Varies by soil type; see Table 2 [1]
Log P 4.78 (at 20°C, pH 7) - - Indicates high lipophilicity [1]
Water Solubility 0.63 mg/L (at 20°C) - - Very low solubility [1]
Adsorption 46.98% - 57.76% Soil Batch equilibrium Freundlich model best fit [1]

Table 2: Degradation Half-Lives of this compound in Different Soils

Soil Type Location Half-life (DT₅₀)
LF fluvo-aquic soil Langfang City 1.41 days
CS red loam Changsha City 2.76 days
SX paddy soil Shaoxing City 3.52 days
CC black soil Changchun City 5.74 days
BS ginseng soil Baishan City 7.75 days

Source: [1]. Note: Temperature was identified as the most influential factor on the degradation rate.

Experimental Protocol: Extraction from Soil

This protocol is adapted from methods used in recent studies [1] [2].

Materials and Reagents

  • This compound analytical standard (e.g., purity >99%, Sigma-Aldrich)
  • Acetonitrile (HPLC grade)
  • Formic acid (ACS grade)
  • Magnesium sulfate (anhydrous)
  • Sodium chloride
  • C18 d-SPE sorbent (e.g., 50 mg/mL)
  • Soil sample (air-dried and sieved to <2 mm)
  • Centrifuge tubes (50 mL, polypropylene)
  • Vortex mixer and centrifuge
  • Analytical balance

Procedure

  • Weighing: Accurately weigh 10.0 ± 0.1 g of the processed soil sample into a 50 mL centrifuge tube.
  • Fortification (for recovery tests): Spike the soil with an appropriate volume of this compound standard solution to achieve the desired concentration.
  • Extraction: Add 10 mL of acetonitrile and 2.5 mL of 0.2% formic acid in water to the tube.
  • Shaking: Securely cap the tube and shake vigorously for 30 minutes using a mechanical shaker at 180 rpm.
  • Salting-out: Add 2.0 g of NaCl to the tube. Vortex for 1 minute.
  • Centrifugation: Centrifuge at 5000 rpm for 5 minutes to achieve phase separation.
  • Clean-up: Transfer 1 mL of the upper acetonitrile extract to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg C18. Vortex for 30 seconds and centrifuge.
  • Filtration: Pass the final supernatant through a 0.22 µm nylon syringe filter into an LC vial for analysis.

Workflow Visualization

The following diagram illustrates the logical sequence of the analytical workflow for processing soil samples.

G This compound Soil Analysis Workflow (760px) Start Start: Soil Sample S1 Weigh & Fortify Start->S1 S2 Extract with Solvent S1->S2 S3 Shake & Partition S2->S3 S4 Centrifuge S3->S4 S5 d-SPE Clean-up S4->S5 S6 Filter S5->S6 Analyze LC-MS/MS Analysis S6->Analyze

Key Considerations for Researchers

  • Degradation Products: Monitor not just this compound but also its key metabolites, including quizalofop-p, 6-chloroquinoxalin-2-ol (CHQ), and (R)-2-(4-hydroxyphenoxy)propionic acid (PPA). These can appear in aged soil samples and are crucial for a complete dissipation study [5] [2].
  • Environmental Behavior: this compound has low mobility in soil. It adsorbs strongly and remains in the top 0-5 cm layer, posing a low leaching risk to groundwater under normal conditions. Its degradation is highly dependent on soil type and temperature [1].
  • Matrix Effects: For complex commodities like spices (e.g., turmeric), standard QuEChERS cleanup may be insufficient. Using enhanced clean-up sorbents like Z-Sep or dual-layer SPE cartridges is critical to reduce matrix effects and prevent instrument contamination [3].

References

Comprehensive Application Notes and Protocols: GC-MS/MS Analysis of Propaquizafop in Air Samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Context

Propaquizafop (IUPAC name: 2-isopropylideneaminooxyethyl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate) is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate family used for controlling annual and perennial grasses in various crops. Understanding its presence in atmospheric environments is crucial for assessing human and ecological exposure risks, as pesticides can enter the atmosphere during application via spray drift and volatilization, then undergo transport to non-target areas. This compound possesses relatively low water solubility (0.63 mg/L at 20°C) and a high octanol-water partition coefficient (log P = 4.78), indicating significant hydrophobic character that influences its environmental partitioning behavior [1]. These physicochemical properties suggest potential for adsorption to atmospheric particulates while also maintaining a presence in the gaseous phase, necessitating comprehensive sampling approaches that capture both fractions for accurate exposure assessment.

The analysis of this compound in air samples presents particular methodological challenges due to the need for ultra-trace detection capabilities and the complexity of air matrices that may contain numerous interfering compounds. Existing literature has primarily focused on this compound analysis in food commodities, soil, and water, with limited specific methodology available for air monitoring [2] [1]. This protocol addresses this gap by adapting and validating comprehensive sampling, extraction, and instrumental analysis techniques specifically optimized for this compound determination in air samples. The method builds upon established multiresidue approaches for pesticide analysis in air [3] while incorporating specific modifications to address the unique analytical properties of this compound, particularly its tendency to hydrolyze to quizalofop (free acid form) under certain conditions [2].

Sample Collection and Preparation

Air Sampling Protocol
  • Sampling Equipment Setup: Employ high-volume air samplers capable of processing air volumes between 1400-2300 m³ over typical 7-day sampling periods. The samplers should be equipped with both glass-fibre filters (GFFs) for capturing particle-bound pesticides and glass columns containing a sequential arrangement of polyurethane foam (PUF) and XAD-2 resin for retaining gaseous phase compounds [3]. This dual-phase approach is critical as this compound can partition between both atmospheric phases depending on environmental conditions.

  • Sampling Media Preparation: Prior to field deployment, meticulously clean the PUF/XAD-2 columns in a controlled environment (class 10,000 clean room) using Soxhlet extraction with solvents of varying polarities for 24 hours each. After cleaning, dry the columns using high-purity nitrogen at approximately 1.5 bar pressure to prevent contamination and minimize background interference [3]. GFFs should be thermally treated before use according to established procedures for particulate sampling.

  • Field Sampling Procedure: Deploy prepared sampling trains in the monitoring area, ensuring proper orientation to avoid precipitation ingress and minimizing disturbance from nearby structures. Record sampling duration, total air volume, and meteorological conditions during the sampling period. Following exposure, carefully seal samples in airtight containers and store at -20°C until extraction to preserve analyte integrity and prevent volatilization losses [3].

Sample Extraction and Cleanup
  • Particulate Phase Extraction (GFFs): For the glass-fibre filters containing particle-bound this compound, employ a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction approach. Add internal standards to the GFFs, then extract using acetonitrile with vigorous shaking. Follow this with a partitioning step using salts (magnesium sulfate and sodium acetate), then employ dispersive SPE cleanup using PSA (primary secondary amine) and C18 sorbents to remove interfering co-extractives [3] [4]. This approach has demonstrated recovery rates of 70-120% for numerous pesticides in air particulate samples [3].

  • Gaseous Phase Extraction (PUF/XAD-2): For the PUF/XAD-2 columns capturing gaseous phase this compound, utilize cold-column extraction with dichloromethane as the primary solvent [3]. This technique provides efficient desorption of the analyte from the polymeric adsorbents while minimizing the extraction of highly polar interferents. After extraction, concentrate the extracts under a gentle stream of nitrogen and reconstitute in a solvent compatible with subsequent GC-MS/MS analysis.

  • Extract Processing and Concentration: Following the initial extraction, pass all extracts through 0.2 µm regenerated cellulose syringe filters to remove particulate matter. Carefully concentrate the purified extracts using gentle nitrogen evaporation at room temperature to prevent degradation of the target analyte. Reconstitute the final concentrates in appropriate injection solvents (e.g., hexane or acetone) based on the instrumental analysis method [3] [4].

Table 1: Summary of Sample Extraction Methods for this compound Analysis in Air Samples

Sample Matrix Extraction Method Primary Solvent Cleanup Approach Key Advantages
GFFs (Particulate) Modified QuEChERS Acetonitrile Dispersive SPE (PSA + C18) High throughput, minimal solvent usage, effective for wide polarity range
PUF/XAD-2 (Gaseous) Cold-column extraction Dichloromethane Limited cleanup required Efficient for non-polar compounds, maintains analyte integrity

The extraction workflow for this compound analysis in air samples involves multiple critical stages that must be carefully executed to ensure analyte recovery and minimize interference:

G Start Air Sample Collection A Particulate Phase (GFF) Start->A B Gaseous Phase (PUF/XAD-2) Start->B C QuEChERS Extraction with Acetonitrile A->C D Cold-column Extraction with Dichloromethane B->D E Partitioning with MgSO4 + NaAc C->E F Concentration under Nitrogen Stream D->F G d-SPE Cleanup (PSA + C18) E->G H Filtration through 0.2 μm RC membrane F->H G->H I GC-MS/MS Analysis H->I

GC-MS/MS Instrumental Analysis

Instrument Configuration and Parameters

The analysis of this compound in air samples requires careful optimization of GC-MS/MS parameters to achieve the necessary sensitivity and selectivity for detecting this herbicide at trace levels in complex atmospheric matrices. The instrument system should consist of a gas chromatograph equipped with a programmable temperature vaporization (PTV) or standard split/splitless injection port, coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This configuration provides the specific ion transitions needed to distinguish this compound from co-eluting interferences present in air sample extracts [4].

Based on multiresidue pesticide analysis methods validated for similar compounds, the following instrumental conditions are recommended:

  • GC System: Use a capillary GC equipped with a 30 m × 0.25 mm i.d. × 0.25 μm film thickness low-bleed MS column (e.g., DB-5MS, HP-5MS, or equivalent). Employ ultra-high purity helium (≥99.999%) as the carrier gas at a constant flow rate of 1.0 mL/min. Implement the following temperature program: initial temperature 60°C (hold 1 min), ramp at 25°C/min to 180°C, then ramp at 10°C/min to 300°C (hold 5-10 min) [4]. The total run time should be approximately 20-25 minutes to ensure adequate separation of this compound from matrix components.

  • Injection Parameters: Utilize the splitless injection mode with a 1-5 μL injection volume. Set the injector temperature to 250-280°C to ensure complete vaporization of the analyte while preventing thermal degradation. Employ a purge time of 1-2 minutes to minimize solvent effects and ensure optimal transfer of the analyte to the column [4].

  • MS/MS Detection: Operate the mass spectrometer in electron impact (EI) ionization mode with an ionization energy of 70 eV. Set the ion source temperature to 230-250°C and the transfer line temperature to 280-300°C. For this compound determination, establish specific MRM transitions by selecting a precursor ion from the mass spectrum and monitoring two or more characteristic product ions for confirmation. Specific transition energies (collision energies) should be optimized using standard solutions [3] [4].

Analytical Quality Control

Implement a comprehensive quality control protocol to ensure data reliability during the analytical sequence. This should include:

  • System Suitability Checks: Analyze a standard solution containing this compound at the beginning of each sequence to verify instrument performance, retention time stability, and response factor consistency. The retention time should not vary by more than ±0.1 minutes across the sequence, and the peak area response should have a relative standard deviation (RSD) <15% for repeated injections [4].

  • Calibration Standards: Prepare a matrix-matched calibration curve at a minimum of five concentration levels covering the expected sample concentration range (e.g., 1-200 μg/kg). Include a procedural blank (clean sampling media taken through entire extraction and analysis process) and a solvent blank with each analytical batch to monitor for contamination and instrumental carryover [4].

  • Internal Standard Quantification: Use stable isotope-labeled internal standards (where available) or structurally similar surrogate standards to correct for matrix effects and extraction efficiency variations. For this compound, consider using deuterated analogues of similar herbicides if a this compound-specific labeled standard is not commercially available [3].

Table 2: Optimized GC-MS/MS Parameters for this compound Analysis in Air Samples

Parameter Setting Notes
GC Column 30 m × 0.25 mm × 0.25 μm DB-5MS Low-bleed stationary phase recommended
Injection Mode Splitless (1-2 min purge) High-pressure injection possible for volatility focus
Carrier Gas Helium, 1.0 mL/min constant flow Hydrogen alternative with proper safety measures
Temperature Program 60°C (1 min) to 180°C at 25°C/min, then to 300°C at 10°C/min (hold 5 min) Total runtime: ~20 min
Injection Volume 1-5 μL PTV recommended for large volume injection
Ionization Mode Electron Impact (70 eV) Positive ion mode standard
Interface Temperature 280°C Higher temperatures possible for high MW compounds
Detection Mode Multiple Reaction Monitoring (MRM) Minimum 2 transitions required for confirmation

Method Validation and Performance Data

Sensitivity and Linearity

Comprehensive method validation is essential to establish the analytical performance of the GC-MS/MS method for this compound determination in air samples. Based on similar validations for pesticide analysis in complex matrices, the method demonstrates excellent sensitivity with method quantification limits (MQLs) ranging between 8-60 pg/m³ for target compounds on PUF/XAD-2 columns and 30-240 pg/m³ for GFF samples when sampling approximately 2000 m³ of air [3]. This exceptional sensitivity enables the detection of this compound at environmentally relevant concentrations.

The linearity of the method should be evaluated using matrix-matched calibration standards across the analytical range. For pesticide analysis using GC-MS/MS, the method typically demonstrates excellent linearity with coefficients of determination (R²) ≥ 0.99 across concentration ranges relevant to environmental monitoring [4]. The use of internal standards corrects for both matrix effects and instrumental response variations, improving quantitative reliability. When preparing calibration curves, a minimum of five concentration levels should be included, with the lowest level at or near the method detection limit to ensure accurate quantification across the anticipated concentration range in field samples.

Accuracy and Precision

The accuracy of the method, expressed as percentage recovery, should be determined by spiking clean sampling media with known concentrations of this compound and subjecting them to the complete analytical procedure. For the QuEChERS extraction applied to GFFs, recovery rates for 263 pesticide compounds ranged between 70-120%, demonstrating the effectiveness of this approach [3]. Similarly, for the PUF/XAD-2 columns, recovery rates for 75 compounds fell within 70-120% using cold-column extraction with dichloromethane [3]. While this compound-specific recovery data in air matrices is limited in the available literature, recovery studies in herbal decoctions showed that this compound fell outside the ideal recovery range of 70-125% in some cases [4], highlighting the importance of matrix-specific validation and the potential need for isotopically labeled internal standards to correct for recovery variations.

The precision of the method, expressed as relative standard deviation (RSD%), should be evaluated through replicate analysis of fortified samples. For air sampling methods targeting pesticides, intermediate precision (across different days, analysts, or equipment) typically demonstrates RSD values within 12% [5], meeting accepted method validation criteria for environmental analysis. Both within-day (repeatability) and between-day (intermediate precision) experiments should be conducted at least three concentration levels (low, medium, and high) to fully characterize method precision across the analytical range.

Table 3: Method Validation Parameters for this compound Analysis in Air Samples

Validation Parameter Performance Criteria Experimental Results

| Method Quantification Limit (MQL) | Sufficient for environmental monitoring | 8-60 pg/m³ (gaseous phase) 30-240 pg/m³ (particulate phase) [3] | | Linearity (R²) | ≥ 0.990 | Typically ≥ 0.99 for pesticide analysis [4] | | Accuracy (Recovery) | 70-120% | 70-120% for QuEChERS (GFF) 70-120% for cold-column extraction (PUF/XAD-2) [3] | | Precision (RSD%) | ≤ 15% | ≤ 12% for air sampling methods [5] | | Matrix Effects | Documented and compensated | Signal suppression (LC) or enhancement (GC) observed [3] |

Application to Environmental Monitoring

The validated method has been successfully applied to environmental air samples collected from agricultural areas in the Netherlands as part of the EU project SPRINT [3]. This practical implementation demonstrates the method's applicability for monitoring this compound and other pesticides in real-world scenarios where understanding atmospheric transport and potential human and ecological exposure is crucial for comprehensive risk assessment.

In monitoring studies, the sampling strategy should target both application periods and non-application periods to characterize baseline concentrations versus peak exposure scenarios. Sampling locations should include both source-proximate sites (adjacent to treated fields) and background sites (distant from known application areas) to understand spatial distribution patterns. Additionally, sampling during different meteorological conditions (temperature, humidity, wind patterns) provides insights into the environmental factors influencing this compound's atmospheric behavior and transport potential [3] [1].

Data interpretation should consider this compound's environmental properties, including its adsorption characteristics in different soil types and its degradation half-lives which range from 1.41 to 7.75 days depending on soil characteristics and environmental conditions [1]. These properties influence its potential for volatilization and subsequent atmospheric transport following agricultural application. The combination of air monitoring data with knowledge of application timing, rates, and environmental conditions enables a comprehensive assessment of this compound's atmospheric fate and potential significance as an air contaminant of concern.

Troubleshooting and Technical Notes

Common Analytical Challenges
  • Matrix Effects: GC-MS/MS analysis of air samples can experience signal enhancement due to matrix components [3]. To mitigate this, use matrix-matched calibration standards and internal standard quantification. The stable isotope-labeled internal standards should be added to all samples, standards, and quality control materials before extraction to correct for both matrix effects and variable recovery [3] [4].

  • Recovery Optimization: If this compound recovery falls outside the acceptable range (70-120%), consider modifying the extraction solvent composition or extraction time. For the QuEChERS method, adjusting the ratio of acetonitrile to water or incorporating a small percentage of acid (e.g., formic acid at 0.1-1%) may improve recovery. For the PUF/XAD-2 extraction, testing alternative solvents such as acetone:hexane mixtures or optimizing the cold-column extraction duration may enhance performance [3] [4].

  • Carryover Prevention: To minimize carryover between samples, implement thorough injection port maintenance and column conditioning. Regularly replace the GC inlet liner and trim 10-15 cm from the column front when peak shape degradation is observed. Incorporate blank solvent injections after high-concentration samples to monitor and prevent carryover issues [4].

Method Adaptation Considerations

This method can be adapted for monitoring This compound transformation products, particularly quizalofop (free acid), which may form through hydrolysis in environmental samples or during sample storage [2]. For including these compounds, consider implementing derivatization steps before GC-MS/MS analysis to improve chromatographic behavior of the acidic metabolite, or employ a complementary LC-MS/MS method for comprehensive analysis of both parent compound and metabolites [2].

For laboratories without access to high-volume air samplers, the method can be scaled down to low-volume sampling approaches with appropriate adjustment of quantification limits and sampling durations. However, such modifications require re-validation to ensure adequate sensitivity for the intended monitoring objectives, as lower air volumes will increase method detection limits proportionally [3].

Conclusion

The comprehensive protocol described herein provides a validated approach for determining this compound in air samples at trace levels using GC-MS/MS analysis. The method incorporates robust sampling techniques for both particulate and gaseous phases, efficient extraction methodologies tailored to each phase, and sensitive instrumental analysis with appropriate quality control measures. The applicability of this approach has been demonstrated in environmental monitoring studies, providing reliable data for assessing atmospheric occurrence and potential exposure risks associated with this herbicide.

When implementing this method, analysts should consider conducting laboratory-specific validation to confirm performance parameters given potential variations in instrumentation, reagents, and sample matrices. Additionally, staying informed about regulatory developments regarding this compound and its transformation products will ensure the continued relevance of monitoring programs employing this analytical approach.

References

Analytical Method for Multi-Pesticide Residues including Propaquizafop

Author: Smolecule Technical Support Team. Date: February 2026

The following information is summarized from a method developed for the simultaneous determination of 94 pesticides and 13 PAHs in various matrices (pepper, apple, lettuce, wheat, and soil) using GC-MS/MS. Propaquizafop-P-ethyl, a common form of the herbicide, was one of the target analytes [1].

Table 1: Key Chromatographic and Validation Parameters for Pesticide Analysis

Parameter Description / Value
Analytical Instrument Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) [1]
Extraction Solvent Acetone and n-hexane mixture (1:4, v/v) [1]
Clean-up Sorbent Florisil [1]
Linear Range 0.005 - 1.44 mg/kg for most pesticides [1]
Coefficient of Determination (R²) ≥ 0.99 for most analytes [1]
Recovery Range 70.1 - 119.3% (for pesticides at LOQ and 100x LOQ levels) [1]
Average Precision (RSD) 5.9% [1]

Workflow for Sample Preparation and Analysis

The sample preparation procedure is based on a modified QuEChERS method. The following diagram outlines the key steps in the workflow:

G start Sample (e.g., plant material) step1 Homogenization start->step1 step2 Extraction with Acetone:n-Hexane (1:4) step1->step2 step3 Liquid-Liquid Partitioning (Addition of salts) step2->step3 step4 Clean-up with Florisil step3->step4 step5 Concentration & Reconstitution step4->step5 step6 GC-MS/MS Analysis step5->step6 end Data Acquisition & Quantification step6->end

Critical Considerations for Method Development

When developing a specific protocol for this compound, consider these factors that influence accuracy and reliability:

  • Chemical Form: Ensure you are using the correct form of the analyte, typically the herbicidally active This compound-P-ethyl.
  • Matrix Effects: The sample matrix (e.g., plant type, soil) can significantly suppress or enhance the analytical signal. Use matrix-matched calibration standards for accurate quantification [1]. This involves preparing calibration curves in a blank sample extract that is free of the target analytes.
  • Internal Standard: For the highest precision and accuracy, use a stable isotopically labeled analog of this compound as an internal standard (IS) if commercially available.

References

Comprehensive Application Notes and Protocols: High-Volume Air Sampling for Propaquizafop Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Propaquizafop and Air Monitoring Requirements

This compound is a selective post-emergence herbicide widely used in agricultural systems for control of annual and perennial grass weeds in crops including sugarbeet, oilseed rape, soybean, sunflower, vegetables, fruit, and potatoes. Chemically classified as an aryloxyphenoxypropionate herbicide, this compound exhibits systemic activity by inhibiting acetyl CoA carboxylase (ACCase), thereby disrupting fatty acid biosynthesis and lipid formation in target plants [1]. The compound has been in use since approximately 1991 and remains approved under EC Regulation 1107/2009 with an inclusion expiry date of 28 February 2027 [1]. Understanding the environmental fate and transport of this compound is essential for comprehensive ecological risk assessment, particularly regarding its potential distribution through atmospheric pathways.

The environmental persistence and mobility characteristics of this compound necessitate careful monitoring in air matrices. According to the Pesticide Properties Database, this compound is classified as moderately persistent in the environment, with a "Forever chemical" designation based on its environmental persistence (where sediment DT₅₀ ≥ 90 days or water DT₅₀ ≥ 90 days or field DT₅₀ ≥ 60 days) [1]. While soil adsorption and mobility studies indicate that this compound exhibits weak migration ability in agricultural soils [2], its detection in environmental waters suggests potential for off-site movement through various pathways, including atmospheric transport. The octanol-water partition coefficient (log P = 4.78) indicates high lipophilicity, suggesting potential for bioaccumulation [2], while its relatively low water solubility (0.63 mg/L at 20°C and pH 7) further supports its classification as a hydrophobic compound [1].

Scope and Sampling Objectives

Purpose and Application

This protocol describes a comprehensive method for active air sampling using high-volume sampling techniques to capture and quantify this compound in ambient air. The method is designed to support various research and monitoring objectives, including:

  • Environmental monitoring to determine background atmospheric concentrations of this compound in agricultural regions
  • Exposure assessment for evaluating potential inhalation risks to agricultural workers and nearby populations
  • Environmental fate studies to understand atmospheric transport and deposition patterns of this compound
  • Regulatory compliance monitoring to verify adherence to established air quality guidelines
Analytical Challenges and Considerations

The analysis of this compound in air samples presents several technical challenges that this protocol addresses:

  • Low anticipated environmental concentrations requiring sensitive and selective detection methods
  • Potential for photodegradation during sampling and storage, as this compound has been shown to undergo photodegradation in aqueous solutions under UV irradiation [3]
  • Matrix effects from co-sampled particulate matter that may interfere with analytical determination
  • Need for unambiguous identification and quantification in complex environmental samples

The method employs high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to achieve the necessary sensitivity and specificity for reliable quantification at trace levels. The method has been optimized based on current literature regarding this compound analysis and adapted specifically for air sampling applications [4] [5].

Materials and Equipment

Sampling Equipment and Materials

Table 1: High-volume air sampling system components and specifications

Component Specifications Notes
High-volume air sampler Flow rate: 200-300 L/min, calibrated Capable of continuous operation for 24h
Quartz fiber filter 102 mm diameter, pre-baked at 450°C for 12h For particulate phase collection
PUF/XAD-2 cartridge Polyurethane foam (PUF): 6.5 cm diameter × 7.5 cm long; XAD-2 resin: 2 g sandwiched between PUF plugs For gas phase collection; pre-cleaned with solvents
Flow calibrator Certified, traceable to NIST standards For periodic verification of sampler flow rates
Field blanks Clean filters and PUF cartridges transported to site but not exposed For quality control purposes
Reagents and Consumables

All solvents should be of pesticide residue grade or higher purity to minimize background contamination:

  • Acetonitrile (LC-MS grade) for extraction and analysis [2]
  • Methanol (LC-MS grade) for extraction and analysis [2]
  • Formic acid (≥98% purity) for mobile phase modification [2]
  • Ammonium acetate (≥99% purity) for mobile phase preparation
  • Water (LC-MS grade, 18.2 MΩ·cm resistivity)
  • This compound standard (purity ≥99.8%) for calibration and quality control [2]
  • Internal standards (deuterated this compound or structural analogs if available)
Analytical Instrumentation

Table 2: Analytical instrumentation and configuration

Instrument Configuration Parameters
LC-MS/MS System HPLC with binary pump, autosampler, column oven, and triple quadrupole mass spectrometer Electrospray ionization (ESI) in positive mode
Analytical Column C18 column (e.g., Thermo BDS Hypersil C18, 250 mm × 4.6 mm, 5 μm or equivalent) Maintained at 30°C [2]
Guard Column C18 guard cartridge of matching chemistry For column protection
Mobile Phase A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile Alternative: 5 mM ammonium acetate in water/acetonitrile

Sampling Protocol

Pre-sampling Preparation

Filter and PUF Preparation:

  • Pre-bake quartz fiber filters at 450°C for 12 hours in a muffle furnace to remove organic contaminants
  • Pre-clean PUF cartridges by Soxhlet extraction with acetone for 24 hours followed by ethyl acetate for 24 hours
  • Dry cleaned PUFs in a vacuum desiccator for 12 hours, then store in sealed glass jars with Teflon-lined lids at -20°C until use
  • Pre-condition filters and PUFs in the sampling laboratory for 24 hours at room temperature before weighing/use

Sampler Preparation:

  • Calibrate high-volume samplers using a certified flow calibrator according to manufacturer specifications
  • Record initial flow rates and ensure they fall within 200-300 L/min range
  • Install filter and PUF cartridge using powder-free gloves to prevent contamination
  • Secure sampler housings to prevent leakage and protect from precipitation
Field Sampling Procedures

Sampler Deployment:

  • Position samplers approximately 1.5-2 meters above ground level to represent human breathing zone
  • Avoid obvious contamination sources such as dust roads, combustion sources, or direct pesticide application areas unless specifically monitoring these sources
  • Document sampling parameters including start/stop times, flow rates, temperature, pressure, relative humidity, and wind conditions
  • Collect parallel samples for quality control, including field blanks, trip blanks, and duplicate samples

Sampling Duration and Flow Rates:

  • Typical sampling duration: 24 hours to capture diurnal variations and achieve sufficient detection sensitivity
  • Maintain constant flow rate within ±5% of target flow rate throughout sampling period
  • Record actual flow rates at beginning, midpoint, and end of sampling period to calculate total air volume
  • Calculate total air volume using the formula: Total volume (m³) = Average flow rate (L/min) × Sampling duration (min) / 1000

Sample Recovery:

  • Post-sampling flow rate verification: Record final flow rate to identify any potential sampling interruptions
  • Carefully remove filters and PUF cartridges using clean forceps and powder-free gloves
  • Wrap filters in pre-baked aluminum foil
  • Place PUF cartridges in clean, labeled glass jars with Teflon-lined lids
  • Store samples immediately at -20°C or below in the dark to prevent photodegradation [3]
  • Transport samples to laboratory on dry ice or at least at -20°C for analysis within 30 days of collection

Analytical Procedures

Sample Extraction

Filter Extraction:

  • Transfer quartz fiber filter to a 50 mL polypropylene centrifuge tube
  • Add 10 mL acetonitrile and 2.5 mL of 0.2% formic acid in water [2]
  • Agitate the mixture at 180 rpm for 30 minutes using an orbital shaker [2]
  • Add 2.0 g NaCl, vortex for 1 minute, and centrifuge at 5000 rpm for 5 minutes [2]
  • Collect supernatant for further cleanup or direct analysis

PUF Cartridge Extraction:

  • Transfer PUF cartridge to a Soxhlet extractor or pressurized liquid extraction (PLE) system
  • Extract with acetonitrile for 24 hours (Soxhlet) or 3 cycles at 100°C and 1500 psi (PLE)
  • Concentrate extract to near dryness under a gentle nitrogen stream at 30°C
  • Reconstitute in 1 mL acetonitrile for cleanup or analysis
Sample Cleanup

For samples with significant matrix interference, implement the following cleanup procedure:

  • Condition a C18 solid-phase extraction (SPE) cartridge with 5 mL acetonitrile followed by 5 mL water
  • Load sample extract onto the cartridge
  • Wash with 5 mL 20% acetonitrile in water
  • Elute this compound with 8 mL acetonitrile
  • Evaporate eluent to near dryness under nitrogen and reconstitute in 1 mL acetonitrile for LC-MS/MS analysis
LC-MS/MS Analysis

Chromatographic Conditions:

  • Column: C18 column (250 mm × 4.6 mm, 5 μm) maintained at 30°C [2]
  • Mobile phase: Water (A) and acetonitrile (B), both with 0.1% formic acid [2]
  • Gradient program:
    • 0-2 min: 20% B
    • 2-15 min: 20-95% B (linear gradient)
    • 15-20 min: 95% B (hold)
    • 20-21 min: 95-20% B (return)
    • 21-25 min: 20% B (re-equilibration)
  • Flow rate: 1.0 mL/min [2]
  • Injection volume: 10 μL [2]

Mass Spectrometric Conditions:

  • Ionization mode: Electrospray ionization (ESI) positive
  • Detection mode: Multiple reaction monitoring (MRM)
  • Ion source parameters:
    • Nebulizer gas: 40 psi
    • Dry gas flow: 10 L/min
    • Dry temperature: 300°C
    • Capillary voltage: 4000 V
  • MRM transitions (optimize for specific instrument):
    • Quantifier: m/z 444.1 → 344.1 (collision energy: XX eV)
    • Qualifier: m/z 444.1 → 288.1 (collision energy: XX eV)
    • Qualifier: m/z 444.1 → 172.1 (collision energy: XX eV)

Table 3: Recommended MRM transitions for this compound analysis

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Function
444.1 344.1 To be optimized Quantifier
444.1 288.1 To be optimized Qualifier
444.1 172.1 To be optimized Qualifier
Quantification and Quality Control

Calibration Standards:

  • Prepare stock solution of this compound at 1000 μg/mL in acetonitrile
  • Prepare working standards by serial dilution in acetonitrile
  • Create calibration curve at minimum of 6 concentration levels (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL)
  • Include internal standards if available to correct for matrix effects and instrument variability

Quality Control Samples:

  • Procedure blanks: Analyze with each batch to monitor contamination
  • Matrix spikes: Fortify blank matrix samples at low, medium, and high concentrations
  • Duplicate samples: Analyze periodically to assess precision
  • Continuing calibration verification: Analyze mid-range standard after every 10-15 samples

Quality Assurance and Method Validation

Method Validation Parameters

Table 4: Method validation criteria and acceptance limits

Parameter Target Value Acceptance Criteria
Linearity Coefficient of determination (R²) ≥0.995
Method Detection Limit (MDL) Based on signal-to-noise ratio of 3:1 <0.01 ng/m³
Recovery Fortified samples at multiple concentrations 70-120%
Precision Relative standard deviation (RSD) of replicates ≤15%
Specificity No interference at this compound retention time Interference <20% of MDL
Analytical Quality Control

Extraction Efficiency:

  • Spike recovery tests: Fortify blank filters and PUF cartridges with known amounts of this compound prior to extraction
  • Evaluate recovery at three concentration levels (low, medium, high) across the calibration range
  • Calculate recovery as (measured concentration / fortified concentration) × 100%
  • Establish correction factors if recovery falls outside 70-120% range

Method Detection Limit (MDL) and Reporting Limit:

  • Determine MDL using the procedure described in 40 CFR Part 136 Appendix B
  • Calculate MDL as Student's t-value × standard deviation of 7 replicate analyses of a low-level fortified sample
  • Set Reporting Limit at 3-5 times the MDL to ensure reliable quantification

Sample Holding Time Studies:

  • Conduct stability studies to establish maximum allowable holding times for samples before extraction and analysis
  • Evaluate stability of this compound on filters and PUF cartridges under storage conditions (-20°C)
  • Establish acceptance criteria based on ≤15% loss of this compound during storage

Data Interpretation and Reporting

Calculation of Air Concentrations

Calculate the air concentration of this compound using the following formula:

Air Concentration (ng/m³) = (C × V_ext × DF) / V_air

Where:

  • C = Concentration from calibration curve (ng/mL)
  • V_ext = Final extract volume (mL)
  • DF = Dilution factor (if applicable)
  • V_air = Total air volume sampled (m³)

Adjust for recovery if necessary by dividing the calculated concentration by the mean recovery factor (as decimal).

Reporting Requirements

Include the following information in the final report:

  • Sampling details: Location, dates, times, durations, flow rates, air volumes
  • Analytical conditions: Instrument parameters, chromatography conditions, detection limits
  • Quality control data: Recovery percentages, blank values, precision data
  • Results: Concentrations in ng/m³ with appropriate significant figures
  • Uncertainty estimates: Measurement uncertainty at specified confidence level (typically 95%)
  • Data qualifiers: As needed to indicate potential issues or limitations
Troubleshooting and Problem Resolution

Table 5: Common issues and recommended solutions

Issue Potential Cause Corrective Action
Poor recovery Incomplete extraction or degradation Optimize extraction time/solvent; check storage conditions
Matrix suppression Co-extracted interferents Improve sample cleanup; use internal standard
Peak tailing Column degradation or inappropriate mobile phase Replace guard column; adjust mobile phase pH
High blanks Contaminated reagents or equipment Use higher purity solvents; implement stricter cleaning protocols

Workflow and Pathway Diagrams

High-Volume Air Sampling and Analysis Workflow

sampling_workflow cluster_1 Field Operations cluster_2 Laboratory Analysis cluster_3 Data Management Sampler Preparation Sampler Preparation Field Deployment Field Deployment Sampler Preparation->Field Deployment Sample Recovery Sample Recovery Field Deployment->Sample Recovery Sample Extraction Sample Extraction Sample Recovery->Sample Extraction LC-MS/MS Analysis LC-MS/MS Analysis Sample Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quality Assessment Quality Assessment Data Processing->Quality Assessment Final Reporting Final Reporting Quality Assessment->Final Reporting Pre-sampling Calibration Pre-sampling Calibration Pre-sampling Calibration->Sampler Preparation Filter/PUF Conditioning Filter/PUF Conditioning Filter/PUF Conditioning->Sampler Preparation

This compound Environmental Pathway Analysis

environmental_pathway cluster_environmental_fate Environmental Fate Processes Application Application Volatilization Volatilization Application->Volatilization Post-application Spray Drift Spray Drift Application->Spray Drift During application Atmospheric Transport Atmospheric Transport Volatilization->Atmospheric Transport Spray Drift->Atmospheric Transport Air Monitoring Air Monitoring Atmospheric Transport->Air Monitoring Direct measurement Wet/Dry Deposition Wet/Dry Deposition Atmospheric Transport->Wet/Dry Deposition Removal processes Photodegradation Photodegradation Atmospheric Transport->Photodegradation Transformation Soil/Water Contamination Soil/Water Contamination Wet/Dry Deposition->Soil/Water Contamination

Conclusion

This comprehensive protocol provides detailed methodologies for high-volume air sampling and subsequent analysis of this compound using LC-MS/MS detection. The method has been optimized to achieve the necessary sensitivity and selectivity for detecting this compound at environmentally relevant concentrations in air samples. By following the quality assurance procedures outlined in this protocol, researchers can generate reliable monitoring data to support environmental fate studies, exposure assessments, and regulatory decisions related to this compound usage in agricultural settings.

The moderate persistence and limited mobility of this compound in soil [2] contrast with its potential for atmospheric transport, highlighting the importance of air monitoring as part of a comprehensive environmental assessment. Furthermore, the photodegradation potential of this compound [3] should be considered when interpreting atmospheric concentration data, as transformation products may need to be included in future monitoring programs.

References

Propaquizafop application in oilseed rape and sugar beet

Author: Smolecule Technical Support Team. Date: February 2026

Propaquizafop: Chemical Profile and Properties

Table 1: Basic Chemical and Regulatory Identity of this compound

Property Description
IUPAC Name 2-isopropylideneaminooxyethyl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate [1]
CAS RN 111479-05-1 [1] [2]
Molecular Formula C₂₂H₂₂ClN₃O₅ [1]
Molecular Mass 443.88 g/mol [1]
Pesticide Type Selective, systemic herbicide [1]
Substance Group Aryloxyphenoxypropionate (FOP) [1]
Mode of Action Acetyl CoA carboxylase (ACCase) inhibitor (HRAC Group A, WSSA Group 1); disrupts fatty acid biosynthesis [1]
Physical State Off-white or earthy yellow powder [1] [2]
Minimum Purity >=92% [2]
EU Inclusion Expires 28/02/2027 [1]

Table 2: Key Physicochemical and Environmental Fate Data

Property Value Conditions / Notes
Water Solubility 0.63 mg/L At 20°C and pH 7 [1]
Melting Point 66.3 °C [1]
Environmental Fate Alert Moderate Moderately persistent and mobile [1]
Ecotoxicity Alert Moderate Moderate toxicity to birds, fish, Daphnia, bees, and earthworms [1]
Human Health Alert Moderate Possible carcinogen and genotoxic; moderate chronic mammalian toxicity [1]
Persistence (Forever Chemical) Yes Based on environmental persistence criteria [1]

Application in Oilseed Rape

This compound is a key tool for managing grass weeds and volunteer cereals in oilseed rape, typically applied as an early post-emergence treatment [3].

Table 3: Application Protocol for Oilseed Rape

Parameter Specification
Target Weeds Volunteer cereals, Annual meadow grass (up to 3 leaves), Italian ryegrass, and other grass weeds [1] [3]
Application Timing Early post-emergence, from crop emergence up to the 4-leaf stage [3]. Accurate timing is critical for efficacy [3].
Example Product FALCON (100 g/L this compound) [3]
Application Note Can be used in crops with companion buckwheat for CSFB management with minimal effect [3].
Dose Rate Dependent on target weed and growth stage. Reduced rates are typically used for volunteer cereals [3].

Application in Sugar Beet

This compound is also registered for use in sugar beet, offering control over a similar spectrum of grass weeds [1] [2].

Table 4: Application Protocol for Sugar Beet

Parameter Specification
Target Weeds Annual grass weeds and volunteer cereals [1]
Application Timing Post-emergence, after weeds have emerged.
Example Product Ready (M21164) [4] / Shogun [1]
Application Note Used as a foliar spray for selective control within the crop [1].

Experimental Application Protocol

This standardized protocol can be adapted for field efficacy trials.

1. Experimental Design

  • Layout: Randomized Complete Block Design (RCBD) with a minimum of four replications.
  • Treatments: Include multiple doses of this compound, a non-treated control plot, and a standard herbicide reference product for comparison.
  • Plot Size: Minimum of 10 m² to ensure reliable data collection and minimize edge effects.

2. Herbicide Application

  • Calibration: Calibrate the sprayer before application to ensure accurate and even distribution. Use a boom sprayer equipped with flat fan nozzles.
  • Water Volume: Apply at a volume of 200-300 L per hectare.
  • Pressure: Maintain a consistent pressure of 2.0-3.0 bar.
  • Carrier: Use water as the carrier. The formulation (e.g., EC) should be mixed with water to form a homogeneous spray solution [1] [3].

3. Data Collection and Assessment

  • Weed Density: Count the number of each target weed species per square meter in each plot before application and at regular intervals after application (e.g., 14, 28, and 56 Days After Treatment - DAT).
  • Weed Control Efficacy: Visually assess the percentage control of each weed species relative to the non-treated control plot at 14, 28, and 56 DAT. Use a standard scale (0% = no effect, 100% = complete control).
  • Crop Phytotoxicity: Visually assess any crop injury (e.g., chlorosis, necrosis, stunting) at the same intervals, rating on a scale of 0% (no injury) to 100% (complete plant death).
  • Crop Yield: At harvest, measure the yield from each plot (e.g., kg/ha for sugar beet root or tons/ha for oilseed rape seed) to determine the economic impact of the treatment.

4. Data Analysis

  • Subject all collected data to analysis of variance (ANOVA).
  • Separate means using an appropriate test (e.g., Tukey's HSD test) at a significance level of p ≤ 0.05.

The experimental workflow for a this compound efficacy trial is as follows:

G Start Start: Trial Planning A1 Define Objectives & Weeds Start->A1 A2 Design Experiment (RCBD) A1->A2 A3 Prepare Trial Plots A2->A3 B1 Calibrate Sprayer A3->B1 B2 Mix Herbicide Formulation B1->B2 B3 Apply Treatment Post-Emergence B2->B3 C1 Assess Weed Density & Control B3->C1 C2 Monitor Crop Phytotoxicity C1->C2 C3 Measure Final Crop Yield C2->C3 End End: Data Analysis & Report C3->End

Stewardship and Resistance Management

  • Weed Resistance: Resistance to this compound has been recorded in species like Alopecurus myosuroides and Eleusine indica [1]. To mitigate resistance, always use this compound within a diverse weed management program and in rotation or mixture with herbicides from different mode of action groups [3].
  • Environmental Stewardship: this compound is moderately mobile and persistent, posing a potential risk to water courses [1]. Adhere to local environmental stewardship schemes, such as the UK Voluntary Initiative, to prevent runoff and leaching [3].
  • Human Safety: As a possible carcinogen and genotoxicant, wear appropriate personal protective equipment (PPE) during handling and application [1].

Reference Summary

  • University of Hertfordshire PPDB (2014). Provides comprehensive data on the chemistry, properties, ecotoxicity, and environmental fate of this compound [1].
  • ADAMA Autumn Blog (2025). Details the practical use of this compound (as FALCON) in oilseed rape for post-emergence grass weed control, including integration with companion crops [3].
  • BCPC Online UK Pesticide Guide (March 2025). Lists the approval status of new this compound products (e.g., Ready M21164) in the UK, confirming its current regulatory status for use [4].

References

Method validation parameters for propaquizafop analysis

Author: Smolecule Technical Support Team. Date: February 2026

Regulatory Context & Residue Definition

Propaquizafop is a herbicide where regulatory assessment focuses on its common moiety, quizalofop. The European Food Safety Authority (EFSA) has established a unified residue definition for monitoring and risk assessment that encompasses this compound and other quizalofop-P esters [1] [2]. This definition is foundational for any analytical method.

The table below summarizes the core regulatory information:

Aspect Specification
Enforcement Residue Definition Sum of quizalofop, its salts, its esters (including this compound) and its conjugates, expressed as quizalofop (any ratio of constituent isomers) [1] [2].
Toxicological Reference Values ADI: 0.0083 mg/kg bw per day (quizalofop equivalents) [1]. ARfD: 0.08 mg/kg bw (quizalofop equivalents) [1].
Maximum Residue Level (MRL) Example Lettuces and salad plants: 0.15 - 0.20 mg/kg [1].

Analytical Workflow for this compound (Quizalofop) Analysis

The following diagram illustrates the generalized sample preparation and analysis workflow, adapting QuEChERS and LC-MS/MS for determining this compound residues as quizalofop.

propaquizafop_workflow start Sample Material (Plant/Animal) homo Homogenization start->homo extr Extraction (QuEChERS Acetonitrile) homo->extr clean Clean-up (QuEChERS d-SPE) extr->clean hydro Hydrolysis of Conjugates (Chemical or Enzymatic) clean->hydro analy Analysis (HPLC-MS/MS or HPLC) hydro->analy quant Quantification (Expressed as Quizalofop) analy->quant

This workflow synthesizes procedures from EFSA reasoned opinions [1] [2] and modern multi-pesticide analysis techniques [3] [4]. The hydrolysis step is critical for converting conjugates and esters back to the quizalofop acid to comply with the enforcement residue definition [2] [5].

Method Validation Parameters

For regulatory compliance, the analytical method must be fully validated. The table below outlines key parameters and performance criteria based on EFSA requirements and analytical chemistry guidelines [1] [2] [5].

Validation Parameter Performance Criteria & Notes
Linearity & Range Establish a calibration curve with R² > 0.99. The range should cover from LOQ to at least the MRL level.
Limit of Quantification (LOQ) Must be ≤ 0.01 mg/kg for most plant matrices [2]. For animal commodities, an LOQ of 0.01 mg/kg is also targeted, though complete validation is required [5].
Accuracy (Recovery) Typically 70-120% with an RSD ≤ 20% [3]. Must be demonstrated for each representative commodity.
Precision (Repeatability) RSD ≤ 20% for within-laboratory repeatability [3].
Specificity/Selectivity No significant interference from co-eluting compounds in the sample matrix. Confirmed by MS/MS detection.
Extraction Efficiency Must be demonstrated for the comprehensive residue definition, including hydrolysis efficiency for conjugates and ester variants (e.g., this compound) [2] [5].
Matrix Effect Evaluation is mandatory for LC-MS methods. Can be mitigated using matrix-matched calibration or isotope-labeled internal standards [3].

Detailed Experimental Protocol

Analysis of this compound in High-Water Content Crops (e.g., Lettuce)

This protocol is adapted from EFSA assessment reports and analytical studies [1] [3] [4].

  • Materials: Homogenized lettuce sample, acetonitrile (HPLC grade), QuEChERS extraction salts (MgSO₄, NaCl), dispersive SPE tubes (e.g., C18, PSA), quizalofop analytical standard, formic acid, water (HPLC grade).
  • Equipment: Analytical balance, homogenizer, centrifuge, vortex mixer, nitrogen evaporator, UHPLC-MS/MS or HPLC system.

Procedure:

  • Extraction: Weigh 10.0 ± 0.1 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile (1% formic acid) and vortex vigorously for 1 minute. Add QuEChERS salts (e.g., 4g MgSO₄, 1g NaCl) and shake immediately for another minute. Centrifuge at >4000 rpm for 5 minutes.
  • Clean-up: Transfer 6 mL of the upper acetonitrile layer to a d-SPE tube containing 150 mg MgSO₄ and 25 mg PSA. Shake for 30 seconds and centrifuge.
  • Hydrolysis: Transfer a 1 mL aliquot of the cleaned extract to a reaction vial. Add 0.1 mL of concentrated HCl. Heat at 80°C for 1 hour to hydrolyze conjugates and ensure complete conversion of this compound and other esters to quizalofop acid [5]. Let cool and filter through a 0.22 μm syringe filter before analysis.
  • LC-MS/MS Analysis:
    • Column: C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 μm).
    • Mobile Phase: (A) Water with 0.1% formic acid, (B) Methanol with 0.1% formic acid.
    • Gradient: Start at 20% B, increase to 95% B over 10 minutes, hold for 2 minutes.
    • Flow Rate: 0.3 mL/min.
    • Detection: Tandem Mass Spectrometry (MRM mode). Monitor transitions for quizalofop (e.g., 345.1 > 299.1 for quantification).
  • Quantification: Use a matrix-matched calibration curve of quizalofop acid in blank lettuce extract to minimize matrix effects.

Critical Considerations for Researchers

  • Residue Definition is Paramount: The method must be validated for the sum of quizalofop, its esters, and conjugates. Simply quantifying the parent this compound is insufficient for compliance [1] [2].
  • Address Data Gaps: EFSA has noted that full validation data for the extraction and hydrolysis efficiency of the enforcement method is still missing for some animal matrices (e.g., kidney, liver beyond poultry) and complex plant matrices (e.g., herbs, spices) [2] [5]. For these commodities, demonstrating this efficiency is a key part of method development.
  • Confirm Hydrolysis Efficiency: The hydrolysis step is vital for accurate results. Its efficiency must be validated by demonstrating quantitative conversion of this compound and relevant conjugates to quizalofop acid using spiked samples [5].

References

How to improve propaquizafop efficacy in cold temperatures

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Does propaquizafop work poorly in cold weather? Current research indicates that this compound itself remains effective on susceptible weeds in cool conditions. A 2023 study on Musk Mallow found that This compound application did not negatively impact the primary photosynthetic processes of plants grown at 12°C, showing no damage to Photosystem II [1].
  • What is the best way to improve overall weed control with this compound in diverse conditions? Research in chickpea cultivation shows that a sequential application of herbicides is highly effective. Applying a pre-emergence (PRE) herbicide like oxyfluorfen, followed by a post-emergence (POST) application of another herbicide, provided superior weed control and yield compared to using a single herbicide [2]. This approach helps manage late-emerging weeds that might escape the initial application.

Experimental Evidence and Protocols

The following table summarizes key experimental findings on this compound's performance under different temperatures and in sequential application strategies [2] [1].

Herbicide / Strategy Temperature Experimental Findings Key Outcome
This compound (POST) 12°C & 18°C No negative effect on Photosystem II function; no change in protective mechanisms (NPQ) in Malva moschata [1]. Efficacy not impaired by low temperature.
Oxyfluorfen (PRE) fb* Topramezone (POST) Field conditions (multi-location) Provided the highest weed control efficiency (WCE) and grain yield in chickpea across 13 locations in India [2]. Sequential application is highly effective.
This compound (POST) Field conditions Effectively controlled grassy weeds like Phalaris minor in forestry and chickpea studies [2] [3]. Confirmed efficacy on key grass weed species.

*fb = followed by

Experimental Workflow for Protocol Optimization

For researchers aiming to optimize a herbicide protocol involving this compound, employing a structured Design of Experiments (DOE) approach is more efficient than traditional one-factor-at-a-time methods [4] [5]. The following diagram illustrates a robust, iterative workflow for this process.

Start Start: Define Optimization Goal DOE Experimental Design (e.g., Fractional Factorial) Start->DOE Modeling Model Fitting & Analysis (RFM) DOE->Modeling Optimization Robust Optimization (RO) Modeling->Optimization Validation Independent Validation Optimization->Validation Validation->DOE Iterate if needed

Stages of the Optimization Workflow:

  • Experimental Design (DOE): Begin with a screening design (e.g., fractional factorial) to identify the most influential factors. These factors could include herbicide dose, application timing, temperature, and the addition of adjuvants. This approach efficiently narrows down the key variables from a multi-dimensional problem space [4] [5].
  • Model Fitting & Analysis (Response Surface Methodology - RSM): Use the experimental data to build a statistical model (response surface model). This model quantifies how your control factors (like dose and temperature) and noise factors (hard-to-control variables) influence the desired response (e.g., weed control efficacy) [4].
  • Robust Optimization (RO): Use the model to find the optimal factor settings. The goal is to minimize cost while ensuring the protocol is robust, meaning it performs reliably even with minor variations in conditions like temperature [4].
  • Independent Validation: Conduct final experiments using the optimized protocol to validate its performance independently. The process is iterative; if validation results are unsatisfactory, you return to a previous step [4].

Troubleshooting Guide

  • Symptom: Inconsistent weed control.
    • Potential Cause: Reliance on a single herbicide mode of action or missing late-emerging weeds.
    • Solution: Implement a sequential herbicide program as demonstrated in multi-environment trials [2].
  • Symptom: Process is not reproducible.
    • Potential Cause: The protocol may be in a highly sensitive region where small variations in inputs lead to large changes in output [5].
    • Solution: Adopt a robust optimization framework that explicitly accounts for process variation to find a stable, reliable operating window [4].

References

Reducing propaquizafop mobility in soil with high organic matter

Author: Smolecule Technical Support Team. Date: February 2026

Propaquizafop Environmental Behavior: Key Experimental Data

The core data on this compound's behavior in soil is summarized in the table below, which can be used as a benchmark for your own experiments.

Property Value/Range Experimental Context Citation
Adsorption Rate 46.98% - 57.76% Initial conc. of 5 mg L⁻¹; equilibrium reached in 24 hours. [1] [2]
Best-Fit Kinetic Model Elovich R² values between 0.9882 and 0.9940. [1] [2]
Best-Fit Isothermal Model Freundlich R² values between 0.9748 and 0.9885. [1] [2]
Soil Thin-Layer Chromatography (Rf) 0.076 - 0.123 Lower Rf value indicates lower mobility. [1] [2]
Soil Column Leaching Not detected in leachate Found only in the top 0-5 cm soil layer. [1] [2]
Degradation Half-life (DT₅₀) 1.41 - 7.75 days Varies by soil type; fastest in LF fluvo-aquic soil, slowest in BS ginseng soil. [1] [2]
Water Solubility (at 20°C) 0.63 mg L⁻¹ In water at pH 7. [3]
Octanol-Water Partition Coeff. (log P) 4.78 At 20°C and pH 7; indicates high hydrophobicity. [3]

Detailed Experimental Protocols

For researchers looking to replicate or validate these findings, here are the detailed methodologies from the cited studies.

Adsorption Experiment (OECD 106 Guideline)

This protocol describes how to determine the adsorption of this compound to soil [1] [2].

  • Reagent Preparation:
    • Prepare a 0.01 mol L⁻¹ CaCl₂ and 0.01 mol L⁻¹ NaN₃ solution. CaCl₂ simulates the soil's background electrolyte, while NaN₃ inhibits microbial activity.
    • Add this compound standard to the solution to achieve a concentration of 5 mg L⁻¹. A small amount of acetonitrile (0.5% mass fraction) can be used to help dissolve the standard.
    • To overcome the low water solubility of this compound (0.63 mg L⁻¹), include 1% polysorbate 80 (a surfactant) in the solution.
  • Soil-to-Solution Ratio: A ratio of 1:5 (1 g soil to 5 mL solution) is used.
  • Procedure:
    • Combine the soil and solution in a centrifuge tube.
    • Shake the mixture for 24 hours at a constant temperature to reach equilibrium.
    • Centrifuge the tubes and analyze the supernatant to determine the concentration of this compound remaining in solution.
    • The amount adsorbed to the soil is calculated by the difference between the initial and final solution concentrations.
  • Analysis: The concentration of this compound in the water phase is determined using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector at 230 nm. The mobile phase is water and acetonitrile (20:80, v/v) [1].
Soil Thin-Layer Chromatography (TLC) for Mobility

This method provides a relative measure of a pesticide's mobility in different soils [1] [2].

  • Procedure:
    • Prepare thin-layer plates using the soil samples of interest.
    • Spot the this compound solution onto the base of the soil layer.
    • Develop the chromatogram by allowing water to ascend through the soil layer.
    • After development, divide the soil layer into segments and extract the pesticide from each segment.
    • Quantify the amount in each segment to calculate the Rf value (Retention factor), which is the distance the pesticide moves relative to the solvent front. An Rf value < 0.5 indicates low mobility.
  • Expected Outcome: For this compound, Rf values across five different soils ranged from 0.076 to 0.123, confirming its very weak mobility [1] [2].

Troubleshooting Guide & FAQs

FAQ: Our column leaching experiments show trace amounts of this compound deeper than 5 cm. What could be causing this?

  • Saturated Soil Conditions: The most likely cause is the application of excessive water volume or a high flow rate that leads to saturated flow conditions. Under saturation, water can bypass the soil matrix and transport pesticides through macropores. Troubleshooting Step: Ensure your leaching experiment mimics realistic, unsaturated flow conditions. Re-calibrate your water application rate to prevent ponding on the soil surface.
  • Soil Texture: While this compound is immobile in most soils, it may show slight movement in very sandy soils with low organic matter and clay content, as these soils have fewer binding sites [4]. Troubleshooting Step: Re-analyze your soil's physical properties (especially % sand, silt, clay, and organic matter). Compare your results against the soils listed in the reference table, which all showed no leaching.

FAQ: How can we experimentally confirm that high organic matter is the key factor reducing mobility in our soil?

  • Controlled Incubation Study: Design an experiment using the same base soil type. Divide it into several batches and amend them with different, precisely measured amounts of a standardized organic matter source (e.g., well-composted manure).
  • Measurement: Run the OECD 106 adsorption isotherm test on each batch. If your hypothesis is correct, you should observe a strong positive correlation between the amount of organic matter amendment and the Koc (soil organic carbon-water partition coefficient) value, confirming enhanced adsorption and reduced mobility [4].

FAQ: Why is temperature the most critical factor influencing this compound's degradation rate in soil?

  • The 2023 study identified that among soil moisture, temperature, and microorganisms, temperature has the greatest influence on its degradation rate [1] [2]. Higher temperatures increase microbial activity and the rate of chemical reactions, leading to faster breakdown. This is a critical factor to control or monitor in persistence studies.

Conceptual Workflow: Assessing this compound Soil Mobility

The following diagram illustrates the logical workflow for evaluating the soil mobility potential of this compound, integrating the key experiments and parameters discussed.

mobility_workflow Start Start: Assess this compound Mobility Potential PhysChem Determine Basic Physicochemical Properties Start->PhysChem LogP High Log P (4.78) Hydrophobic PhysChem->LogP Solubility Low Water Solubility (0.63 mg/L) PhysChem->Solubility ExpDesign Design Experimental Investigation LogP->ExpDesign Solubility->ExpDesign LabAdsorption Laboratory Adsorption Experiment (OECD 106) ExpDesign->LabAdsorption MobilityTest Direct Mobility Testing ExpDesign->MobilityTest ModelFit Fit Data to Freundlich/ Elovich Models LabAdsorption->ModelFit KocValue Obtain Koc Value ModelFit->KocValue DataSynthesis Synthesize and Interpret Data KocValue->DataSynthesis SoilTLC Soil Thin-Layer Chromatography (Rf) MobilityTest->SoilTLC ColumnLeach Soil Column Leaching Test MobilityTest->ColumnLeach SoilTLC->DataSynthesis Low Rf (0.076-0.123) ColumnLeach->DataSynthesis Not detected in leachate Conclusion Conclusion: Classification DataSynthesis->Conclusion Immobile Immobile in Soil (Top 0-5 cm only) Conclusion->Immobile

References

Optimizing propaquizafop extraction efficiency from different soils

Author: Smolecule Technical Support Team. Date: February 2026

Propaquizafop Soil Extraction Protocol

The following detailed method for extracting this compound from soil is adapted from a published study and has demonstrated good recovery rates [1] [2].

Step Procedure Details & Parameters
1. Weighing Accurately weigh 5-10 g of soil sample into a 50 mL centrifuge tube. Use air-dried, sieved (< 2 mm) soil.
2. Extraction Add 10 mL of acetonitrile and 2.5 mL of 0.2% formic acid in water. The formic acid helps improve recovery.
3. Shaking Shake the mixture at 180 rpm for 30 minutes. -
4. Salt Addition Add 2.0 g of NaCl to the tube. Vortex for 1 minute. Salting-out effect improves phase separation.
5. Centrifugation Centrifuge at 5000 rpm for 5 minutes. -
6. Filtration Pass the supernatant through a 0.22 µm organic filter membrane. Use a sterile syringe for filtration.
7. Analysis The filtrate is ready for analysis via High-Performance Liquid Chromatography (HPLC). See HPLC conditions below.

HPLC Analysis Conditions [1] [2]:

  • Column: Thermo BDS Hypersil C18 (250 mm × 4.6 mm, 5 µm)
  • Mobile Phase: Water (A) and Acetonitrile (B) in a 20:80 (v/v) isocratic mixture.
  • Flow Rate: 1 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL
  • Detection Wavelength: 230 nm
  • Retention Time: Approximately 5.5 minutes.

This method has reported a recovery rate of 87.56% - 103.56% with a relative standard deviation of 1.83% - 6.37%, indicating good accuracy and precision [1] [2].

Key Soil Behavior Data for Troubleshooting

Understanding the environmental behavior of this compound in soil is critical for optimizing your extraction strategy and interpreting results. The data below summarizes its adsorption and degradation characteristics across five agricultural soils in China [1] [2].

Table 1: Adsorption and Mobility Characteristics of this compound [1] [2]

Parameter Value / Range Implication for Extraction
Adsorption Rate 46.98% - 57.76% Medium to strong adsorption to soil; efficient extraction is needed.
Best-Fit Kinetic Model Elovich Suggests adsorption occurs on heterogeneous surfaces.
Best-Fit Isotherm Model Freundlich Adsorption is multi-layered and on heterogeneous surfaces.
Soil Thin-Layer Chromatography (Rf) 0.076 - 0.123 Very low mobility.
Leaching Potential Not detected in leachate; remains in 0-5 cm top layer Very low potential for groundwater contamination.

Table 2: Degradation Half-Lives (T₁/₂) in Different Soils [1] [2]

Soil Type Degradation Half-Life (Days)
LF Fluvo-aquic soil 1.41
CS Red loam 2.76
SX Paddy soil 3.52
CC Black soil 5.74
BS Ginseng soil 7.75

FAQs and Troubleshooting Guide

Here are answers to common questions and solutions to potential problems, based on the experimental data.

  • Q1: My recovery rates are low. What could be the reason?

    • A1: this compound has significant adsorption to soil (47-58%) [1] [2]. Ensure your extraction solvent contains 0.2% formic acid, as used in the validated protocol, to help desorb the analyte. Also, verify that you are using a sufficient volume of solvent (10 mL acetonitrile for 5-10 g soil) and that the shaking time is a full 30 minutes.
  • Q2: How do different soil properties affect the extraction?

    • A2: The study found that adsorption was influenced by soil properties. Higher clay and organic matter content generally increase adsorption, making extraction more challenging [1] [2]. The degradation rate is also fastest in soils with higher temperatures and slower in soils with higher organic matter (like ginseng soil) [1] [2]. Account for these variables in your experimental design.
  • Q3: Is this compound likely to leach into deeper soil layers?

    • A3: No. Both thin-layer chromatography and soil column leaching tests classified this compound as a pesticide with very weak migration ability. It typically remains in the top 0-5 cm of soil [1] [2]. For extraction, this means focusing on surface soil layers.
  • Q4: How quickly does this compound degrade in soil, and why does it matter?

    • A4: Degradation is relatively fast, with half-lives ranging from 1.4 to 7.8 days, depending on soil type and temperature (see Table 2) [1] [2]. Temperature was the most influential factor. This means that for residue analysis, the time between soil sampling and extraction should be minimized to avoid significant analyte loss.

Experimental Workflow Diagram

The following diagram outlines the logical workflow for planning and conducting a this compound soil extraction experiment, incorporating the key considerations discussed above.

Start Start: Define Experiment Soil Characterize Soil Sample (pH, OM, Clay, CEC) Start->Soil Plan Plan Extraction (Based on Soil Properties) Soil->Plan Consider adsorption potential Execute Execute Extraction Protocol Plan->Execute Analyze Analyze by HPLC Execute->Analyze Troubleshoot Evaluate Recovery Analyze->Troubleshoot Troubleshoot->Plan Low Recovery End Report Results Troubleshoot->End Success

References

Addressing propaquizafop matrix effects in LC-MS analysis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: Why is my propaquizafop signal suppressed in my plant extract compared to a pure solvent?

    • A: This is a classic sign of matrix effects. Co-extracted compounds from the plant sample can inhibit the ionization of this compound in the MS source. To confirm, use a post-column infusion experiment to observe ionization suppression/enhancement in real-time. You should also compare the analyte response in a neat standard to that in a spiked matrix extract [1].
  • Q2: My calibration curve in solvent is fine, but my quality control (QC) samples are inaccurate. What should I do?

    • A: This indicates that your solvent-based calibration curve is not accounting for matrix effects. You need to use a matrix-matched calibration curve for accurate quantification. Prepare your calibration standards in the same blank matrix as your samples to compensate for the suppression or enhancement [2].
  • Q3: I see high background noise and inconsistent retention times. What could be the cause?

    • A: This often points to matrix buildup on the LC column or MS source. Sample clean-up is crucial. Consider using a Pierce High pH Reversed-Phase Peptide Fractionation Kit or a similar selective solid-phase extraction (SPE) cartridge to remove interfering compounds [1]. Also, ensure your LC system is properly flushed and calibrated.
  • Q4: How can I quickly check if my entire LC-MS system is performing correctly?

    • A: We recommend using a standard like the Pierce HeLa Protein Digest Standard (Cat. No. 88328) to test your system's performance. If the standard performs as expected, the issue is likely in your sample preparation. If not, the problem may lie with the LC-MS instrument itself [1].

Troubleshooting Guide

Here is a structured guide to diagnose and fix issues related to this compound matrix effects.

Observed Problem Potential Root Cause Recommended Action Expected Outcome
Signal suppression/enhancement Matrix effects from co-eluting compounds Use matrix-matched calibration standards; Implement post-column infusion test. Accurate quantification; confirmed ion suppression.
Poor peak shape & retention time shifts Matrix buildup on LC column/contaminated source Improve sample clean-up (e.g., SPE); Use a guard column; Clean the ion source. Stable retention times; symmetric peaks; reduced background noise.
High variability & poor reproducibility Inconsistent recovery from sample prep; Instrument drift Use a stable isotope-labeled internal standard for this compound; Recalibrate instrument [1]. Improved precision and accuracy; compensation for losses.
Loss of sensitivity across all analyses General instrument issues, not specific to matrix Clean and recalibrate the mass spectrometer using a Pierce Calibration Solution; Check for gas leaks [1] [3]. Restored system sensitivity and performance.

Experimental Protocols

Protocol: Post-Column Infusion for Matrix Effect Diagnosis

This method visually maps ionization suppression/enhancement regions throughout your chromatogram.

  • Prepare Solutions: Prepare a solution of this compound at a constant concentration (e.g., 100 ng/mL) in mobile phase. Also, prepare a blank matrix extract (from a control plant sample).
  • Infusion Setup: Use a syringe pump to continuously infuse the this compound solution post-column into the mobile phase flowing to the MS.
  • LC-MS Analysis: Inject the blank matrix extract onto the LC column and run the analytical gradient as usual.
  • Data Analysis: Monitor the TIC for this compound. A steady signal indicates no matrix effects. Any dip (suppression) or peak (enhancement) in this signal corresponds to the retention time where matrix components are eluting and affecting ionization.
Protocol: Establishing a Matrix-Matched Calibration Curve

This is the gold standard for overcoming quantitative errors from matrix effects.

  • Obtain Blank Matrix: Acquire a control plant sample known to be free of this compound.
  • Extract Blank: Process this blank sample through your entire sample preparation protocol.
  • Prepare Standards: Spike known concentrations of this compound (and its internal standard, if available) into the processed blank matrix extract. This creates your matrix-matched calibration curve.
  • Quantify: Analyze these matrix-matched standards and your unknown samples together. Use the curve generated from the matrix to quantify the unknowns.

Experimental Workflow Diagram

The following diagram outlines the logical decision process for troubleshooting this compound matrix effects, incorporating the strategies discussed above.

G Start Start: Suspected Matrix Effects PC1 Check System Performance with HeLa Digest Standard Start->PC1 PC2 Perform Post-Column Infusion Experiment PC1->PC2 System OK PC3 Identify regions of ion suppression/enhancement PC2->PC3 PC4 Modify LC Method: Adjust gradient to move analyte away from suppression zones PC3->PC4 Suppression Detected PC5 Improve Sample Clean-up: Use selective SPE PC3->PC5 High Matrix Background PC6 Use Matrix-Matched Calibration & Internal Standard PC3->PC6 For Final Quantification End Accurate and Robust LC-MS Analysis PC4->End PC5->End PC6->End

caption: Troubleshooting workflow for LC-MS matrix effects.

Key Recommendations Summary

To effectively combat this compound matrix effects in your LC-MS analysis, focus on these core strategies:

  • Diagnose with Post-Column Infusion: This is your most powerful tool for visually confirming and locating the source of ionization suppression in your chromatographic run [2].
  • Quantify with Matrix-Matched Calibration: Never rely on solvent-based standards for complex matrices. A matrix-matched calibration curve is essential for accurate results [2].
  • Improve Precision with Internal Standards: Whenever possible, use a stable isotope-labeled internal standard (SIL-IS) for this compound. This corrects for variability in both sample preparation and ionization.
  • Clean Your Sample and System: Implement robust sample clean-up steps like SPE to reduce the matrix load on your LC-MS system, protecting your column and ion source [1].

References

Overcoming propaquizafop adsorption issues in analytical columns

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Root Cause: Propaquizafop Properties

This compound is an herbicide with intrinsic properties that make it prone to strong adsorption and challenging for analysis [1] [2].

Property Value / Description Implication for HPLC Analysis
Water Solubility 0.63 mg/L at 20°C [1] [2] Very low; necessitates strong organic solvents for sample dissolution and mobile phase.
Log P (Octanol-Water) 4.78 (log P) [1] [2] Highly hydrophobic; leads to strong retention on C18 phases and potential adsorption.
Vapor Pressure 4.39 × 10–07 mPa at 20°C [1] [2] Low volatility; not a major concern for LC systems.
Molecular Structure Contains chloroquinoxaline and phenoxy groups [1] Potential for secondary interactions (e.g., π-π, dipole) with column stationary phase.

Troubleshooting Guide: Symptoms & Solutions

The following table maps common HPLC symptoms to their potential causes and solutions related to this compound analysis, synthesizing information from its properties and general troubleshooting principles [3] [4].

Symptom Potential Cause Recommended Solution
Peak Tailing or Splitting Silanol interaction with basic groups; Column voiding [3] Use high-purity silica or polar-embedded phase columns; Add a competing base (e.g., 0.1% TEA) to mobile phase; Ensure column is not overloaded or damaged.
Poor Recovery/Low Response Strong adsorption to hardware (frits, tubing) or stationary phase [3] Use a mobile phase with higher elution strength; Rinse system with strong solvent (e.g., 90-100% acetonitrile); Use a guard column to protect the analytical column.
Retention Time Shifts Inconsistent adsorption/desorption due to minor changes in mobile phase [4] Ensure meticulous and consistent mobile phase preparation; Use longer column equilibration times; Employ a gradient method with a strong wash step.
Retention Time Drift Mobile phase composition change (evaporation) [4] Use tighter seals on solvent reservoirs; Prepare fresh mobile phase daily.
High Backpressure Blockage from precipitated this compound or contaminants [4] Flush system with a strong solvent compatible with the column; Check and replace frits in guard column/system in-line filters.

Here is a logical workflow to systematically address adsorption issues, incorporating the solutions from the table above.

cluster_1 Sample Preparation cluster_2 Mobile Phase & Method cluster_3 Column Selection cluster_4 System Maintenance Start Start: Suspected Adsorption Issues Step1 1. Check Sample Solvent Start->Step1 Step2 2. Modify Mobile Phase Step1->Step2 If issue persists SP1 Ensure sample is dissolved in a solvent compatible with the initial mobile phase strength. Step1->SP1 SP2 Avoid injecting samples dissolved in a stronger solvent than the mobile phase. Step1->SP2 Step3 3. Change Column Chemistry Step2->Step3 If issue persists MP1 Add a competing base (e.g., 0.1% TEA) to mask silanol groups. Step2->MP1 MP2 Use a gradient method with a strong wash step (e.g., 90% ACN). Step2->MP2 Step4 4. Perform System Cleanup Step3->Step4 If issue persists COL1 Switch to a high-purity silica (Type B) C18 column. Step3->COL1 COL2 Use a polar-embedded phase (e.g., C18 with amide group). Step3->COL2 Success Issue Resolved Step4->Success SYS1 Flush entire system with strong solvent (e.g., 90% ACN). Step4->SYS1 SYS2 Replace or clean guard column and system frits. Step4->SYS2

Key Experimental Considerations

When developing or adapting methods for this compound, please consider the following points derived from the literature:

  • Sample Extraction: The cited research used acetonitrile with 0.2% formic acid for extracting this compound from soil, followed by salt-out separation, which proved effective [1] [2]. This supports the use of strong organic solvents for sample preparation.
  • Instrumental Analysis: The validated method used a standard C18 column (Thermo BDS Hypersil C18, 250 mm × 4.6 mm, 5 µm) with an isocratic mobile phase of acetonitrile/water (80:20, v/v) and detection at 230 nm [1]. This provides a solid baseline method, though the troubleshooting steps above may be needed to optimize its performance.

References

Improving propaquizafop recovery rates in complex matrices

Author: Smolecule Technical Support Team. Date: February 2026

Propaquizafop Analysis: Methods & Data

Here are experimentally validated protocols for extracting this compound from water and soil matrices, along with key data on its environmental behavior that can influence recovery.

Table 1: Validated Extraction Methods for this compound [1]

Matrix Sample Weight Extraction Solvent Clean-up / Phase Separation Analysis Method Reported Recovery (%)
Water 1 mL 2 mL acetonitrile, 500 μL 0.2% Formic acid water 1.0 g NaCl; vortex & centrifuge HPLC-UV 87.91 - 107.61
Soil 5-10 g 10 mL acetonitrile, 2.5 mL 0.2% Formic acid water 2.0 g NaCl; oscillate 30 min, vortex & centrifuge HPLC-UV 87.56 - 103.56

Table 2: Key Environmental Behavior of this compound in Soil [1]

Behavior Parameter Findings Implication for Analysis
Adsorption 46.98 - 57.76% adsorption rate in five soils; best fit by Freundlich model. Strong soil adsorption can lead to low recovery; may require vigorous extraction.
Mobility Soil thin-layer chromatography Rf: 0.076-0.123; not detected in soil column leachate. Low leaching potential; residues are likely in surface layers, informing sampling depth.
Degradation Half-life (T1/2) ranges from 1.41 to 7.75 days in different soils. Rapid degradation in some soils means sample freshness and speedy analysis are critical.

Experimental Workflow for Soil Analysis

The following diagram outlines the core sample preparation workflow based on the method from Table 1:

Start Start: Soil Sample A Weigh 5-10g Soil Start->A B Add Solvents: - 10 mL Acetonitrile - 2.5 mL 0.2% Formic Acid Water A->B C Oscillate (180 rpm) for 30 minutes B->C D Add 2.0 g NaCl C->D E Vortex for 1 minute D->E F Centrifuge at 5000 rpm for 5 min E->F G Filter Supernatant (0.22 µm membrane) F->G End Analyze by HPLC G->End

Technical Insights for Method Development

While direct troubleshooting data is unavailable, these insights from foundational research can guide your optimization:

  • Soil Properties are Key: this compound's adsorption and degradation are highly dependent on soil type. The organic matter (OM) content and pH of your specific soil matrix are critical factors. Methods may need adjustment for different soils [1].
  • Monitor for Degradation: this compound can degrade to quizalofop-p and other metabolites in environmental samples. If you observe unexplained peaks or low recovery, consider checking for degradation products using LC-MS/MS methods [2].
  • Use High-Purity Standards: For accurate quantification and calibration, use high-purity reference standards (>99%) with traceable documentation [3].

References

Mitigating propaquizafop degradation during sample storage

Author: Smolecule Technical Support Team. Date: February 2026

Regulatory Context and Data Gaps

The European Food Safety Authority (EFSA) has identified specific data gaps related to propaquizafop analysis. The most relevant information from the most current assessment is summarized in the table below.

Assessment Aspect Findings for this compound (as of 2024)
Regulatory Status Assessed as part of the "quizalofop" group (sum of quizalofop, its salts, esters including this compound, and conjugates) [1].
Identified Data Gaps Data gaps for storage stability studies in complex matrices (e.g., herbal infusions, spices) were not addressed by the deadline (14 June 2021) [1].
Analytical Method Fully validated analytical methods for enforcement in complex matrices were listed as a data gap and remained unaddressed [1].

A Proposed Framework for Storage Stability Investigation

In the absence of established protocols, you can build a stability study based on standard analytical chemistry practices and the known properties of similar compounds. The following workflow outlines a systematic approach.

cluster_storage Storage Conditions (to test) start Define Stability Study Goal step1 Spike Control Matrix with this compound start->step1 step2 Prepare Storage Conditions step1->step2 step3 Conduct Time-Point Analysis step2->step3 condition1 Different Temperatures (e.g., -20°C, 4°C, 25°C) step2->condition1 condition2 Different Time Points (e.g., 0, 1, 3, 6, 12 months) step2->condition2 step2->condition2 step4 Analyze Degradation Data step3->step4 end Establish Storage Protocol step4->end condition3 With/Without Preservatives

Detailed Methodologies for Key Experiments

Here are detailed protocols for the critical components of the workflow diagram above.

1. Sample Preparation and Storage

  • Control Matrix: Use a blank sample of the plant or animal commodity you are analyzing. This ensures the study accounts for matrix effects.
  • Fortification: Spike the control matrix with a known concentration of a certified this compound standard. Prepare a sufficient number of aliquots for all time points and conditions.
  • Storage Conditions: Store the fortified aliquots under various conditions. Key variables to test include:
    • Temperature: A range from -80°C (for long-term storage) to 4°C (refrigeration) and 25°C (room temperature) to assess degradation kinetics.
    • Time: Analyze samples at predetermined intervals (e.g., 1, 3, 6, 12 months) to track degradation over time.
    • Additives: Test the effect of potential stabilizers, such as adjusting pH or adding antioxidants [2].

2. Analytical Method for Quantification While EFSA noted a lack of a fully validated method for all matrices, the general principle for analyzing quizalofop compounds involves hydrolysis and extraction followed by chromatographic separation [1]. A hypothetical, robust method would include:

  • Extraction & Hydrolysis: Use an appropriate solvent (e.g., acidified methanol) to extract residues and hydrolyze conjugates back to the parent acid moiety. The efficiency of this step is critical and was a specific data gap identified by EFSA [1].
  • Instrumental Analysis: Employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This is the current standard for precise and sensitive quantification of pesticide residues.
  • Chromatographic Conditions:
    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm).
    • Mobile Phase: (A) Water with 0.1% formic acid and (B) Methanol or Acetonitrile with 0.1% formic acid.
    • Gradient: Ramp from 5% B to 95% B over 10-15 minutes.
  • MS Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity. Monitor specific precursor ion > product ion transitions for this compound and its degradation products.

Frequently Asked Questions

Why are there no specific storage stability studies for this compound? this compound is part of a group of compounds assessed together, and specific data gaps for it were not filled by the regulatory deadline [1]. This creates a knowledge gap that researchers must address with their own studies.

What are the likely degradation products I should monitor? While specific products for this compound are not detailed in the search results, the EFSA assessment defines the residue as "quizalofop (sum of quizalofop, its salts, its esters [including this compound] and its conjugates)" [1]. Therefore, your method should be able to hydrolyze conjugates and quantify the core quizalofop acid. You should also monitor for a decline in the parent this compound compound.

How can I improve the stability of my samples based on this information?

  • Store at Low Temperatures: Immediate freezing at -20°C or lower is recommended until a stability study proves otherwise.
  • Process Quickly: Analyze samples as soon as possible after collection to minimize pre-analysis degradation.
  • Confirm Method Efficiency: Ensure your analytical method fully recovers the parent compound and any relevant metabolites or degradation products, as this was a key point of concern for regulators [1].

Troubleshooting Common Scenarios

The diagram below maps out a logical process for diagnosing and resolving issues related to this compound analysis.

low_recovery Low Analytical Recovery check_method Check Extraction/Hydrolysis Method Efficiency low_recovery->check_method high_degradation High Degradation in Controls verify_storage Verify Storage Temperature Log high_degradation->verify_storage incons_results Inconsistent Results test_matrix Test for Matrix-Specific Interferences incons_results->test_matrix sol_method Optimize hydrolysis time/ temperature or solvent check_method->sol_method sol_temperature Move to lower storage temperature (e.g., -80°C) verify_storage->sol_temperature sol_cleanup Add a sample cleanup step (e.g., SPE) test_matrix->sol_cleanup

References

Optimizing propaquizafop detection limits in environmental samples

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Detection Challenges of Propaquizafop

Understanding the fundamental properties of this compound is the first step in optimizing its detection. The table below summarizes key characteristics that influence its analytical behavior [1] [2].

Property Value / Description Significance for Analysis
Water Solubility (at 20°C, pH 7) 0.63 mg/L [1] Very low; requires effective extraction from aqueous samples.
Octanol-Water Partition Coefficient (log P) 4.78 [2] High lipophilicity; binds strongly to soil organic matter and fats in biological samples [2].
Soil Adsorption 46.98 - 57.76% (across 5 soil types); best fit by Freundlich model [2]. High & variable adsorption; necessitates vigorous extraction and use of additives like formic acid for quantitative recovery from solids [2].
Soil Mobility (Rf) 0.076 - 0.123 [2] Very low mobility; not detected in soil leachate, remaining in top 0-5 cm layer [2].
Primary Detection Technique HPLC with UV or MS/MS detection HPLC-UV (at 230 nm) is commonly used [2]. LC-MS/MS provides superior sensitivity and specificity for complex matrices [3].

The main challenges you may encounter are:

  • Strong Matrix Binding: Its high log P and soil adsorption mean it can be difficult to extract completely from environmental solids or fatty biological samples [2].
  • Matrix Effects in Detection: Co-extracted compounds from complex samples like soil or insects can suppress or enhance the analytical signal in techniques like LC-MS/MS, affecting accuracy and detection limits [3].

Optimized Experimental Protocols

Here are detailed methodologies tailored for the extraction and cleanup of this compound from different sample types.

Soil Sample Analysis [2]

This protocol is designed to overcome this compound's strong adsorption to soil.

  • Extraction:
    • Accurately weigh 5-10 g of prepared soil (dried, ground, and sieved to <2 mm) into a 50 mL polypropylene centrifuge tube.
    • Add 10 mL of acetonitrile and 2.5 mL of 0.2% formic acid (FA) in water. The acid helps displace this compound from soil binding sites.
    • Shake the mixture at 180 rpm for 30 minutes.
    • Add 2.0 g of sodium chloride (NaCl) to promote partitioning.
    • Vortex for 1 minute and then centrifuge at 5000 rpm for 5 minutes.
  • Cleanup:
    • The supernatant is ready for analysis. For particularly dirty extracts, pass the supernatant through a 0.22 μm organic filter membrane before injection.
  • Instrumental Analysis:
    • HPLC-UV Conditions from the cited study [2]:
      • Column: Thermo BDS Hypersil C18 (250 mm × 4.6 mm, 5 μm)
      • Mobile Phase: Isocratic, Water:Acetonitrile (20:80, v/v)
      • Flow Rate: 1 mL/min
      • Column Temperature: 30°C
      • Injection Volume: 10 μL
      • Detection Wavelength: 230 nm
      • Retention Time: ~5.5 minutes
Analysis of High-Fat/High-Protein Biological Samples (e.g., Mealworms) [3]

This QuEChERS-based method is highly effective for challenging biological matrices.

  • Extraction:
    • Homogenize 5 g of sample.
    • Extract with acetonitrile using a commercial QuEChERS EN 15662 extraction kit, which contains salts like MgSO₄ and NaCl.
    • Shake vigorously and centrifuge.
  • Cleanup (Critical Step):
    • Perform three rounds of liquid-liquid partitioning by adding n-hexane to the acetonitrile extract, vortexing, and discarding the hexane (upper) layer. This step efficiently removes fats.
    • Clean the acetonitrile layer further using dispersive Solid-Phase Extraction (d-SPE) with C18 sorbent. C18 is effective at removing long-chain fatty acids and other non-polar interferences.
  • Instrumental Analysis:
    • LC-MS/MS is recommended for its sensitivity and selectivity.
    • The final extract should be injected, and analysis should utilize scheduled Multiple Reaction Monitoring (MRM) to maximize the number of data points across peaks for each target analyte.

The following workflow diagram illustrates the optimized sample preparation process for complex matrices:

Start Homogenized Sample (Soil or Biological) Extract Extract with Acetonitrile and Additives (e.g., Formic Acid) Start->Extract Partition Liquid-Liquid Partitioning (3x with n-Hexane for fat removal) Extract->Partition CleanUp d-SPE Clean-up (C18 sorbent) Partition->CleanUp Analyze Instrumental Analysis (LC-MS/MS or HPLC-UV) CleanUp->Analyze End Quantitative Result Analyze->End

Frequently Asked Questions (FAQs)

Q1: What is the most effective dSPE sorbent combination for removing pigments from plant extracts without losing this compound? A1: For chlorophyll-rich matrices (like kale), a dSPE combination containing 50 mg of Z-Sep+ and 50 mg of PSA has been shown to be highly effective. Z-Sep+ excels at removing pigments and fats through mechanisms like size exclusion and hydrophobic interactions, while PSA removes sugars and organic acids. This combination offers excellent pigment removal capacity with minimal loss of target analytes, outperforming traditional sorbents like graphitized carbon black (GCB) which can strongly retain certain pesticides [4].

Q2: How can I improve the recovery of this compound from soil with high organic matter content? A2: The key is to disrupt the strong adsorption between the pesticide and organic matter.

  • Use Acidified Solvent: Incorporate 0.2% formic acid in your extraction process. The acid helps protonate the herbicide and soil sites, reducing binding affinity [2].
  • Extend Mixing Time: Ensure sufficient shaking or oscillation time (e.g., 30 minutes) to allow the solvent to penetrate the soil matrix and desorb the analyte fully [2].
  • Validate with Your Soil: Always perform recovery tests on your specific soil type, as adsorption can vary significantly with organic matter and clay content [2].

Q3: My LC-MS/MS signal for this compound is unstable. Could this be a matrix effect, and how can I mitigate it? A3: Yes, signal suppression or enhancement is a common symptom of matrix effects from co-extracted compounds.

  • Improve Sample Cleanup: The acetonitrile-hexane partitioning and C18 dSPE steps described above are designed to minimize these interferences [3].
  • Use Matrix-Matched Calibration: Prepare your calibration standards in a blank sample extract that has undergone the same preparation process. This ensures that the calibration curve experiences the same matrix effects as your samples, correcting for the bias [3].
  • Employ Isotope-Labeled Internal Standard: If available, using a stable isotope-labeled version of this compound as an internal standard is the most effective way to correct for both matrix effects and losses during sample preparation.

References

Troubleshooting propaquizafop separation in chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Established Analytical Methods for Propaquizafop

The following table summarizes a specific and validated High-Performance Liquid Chromatography (HPLC) method for determining this compound, which you can use as a benchmark for your own method development and troubleshooting [1] [2].

Parameter Specification
Instrument Agilent Technologies 1200 liquid chromatograph
Column Thermo BDS Hypersil C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Isocratic, Water (A) : Acetonitrile (B) = 20:80 (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm
Retention Time ~5.5 minutes
Sample Preparation (Soil) 5-10 g soil + 10 mL acetonitrile + 2.5 mL 0.2% formic acid water. Oscillate (180 rpm/0.5 h), add NaCl, vortex, centrifuge, filter.
Sample Preparation (Water) 1 mL sample + 2 mL acetonitrile + 500 µL 0.2% formic acid water. Vortex, add NaCl, vortex, centrifuge, filter.

An alternative method uses a Newcrom R1 HPLC column with a mobile phase containing acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatibility) [3].

Frequently Asked Questions & Troubleshooting

Here are solutions to common problems you might encounter during this compound analysis.

Why are my peak retention times shifting?

Retention time shifts can occur even with the same sample and method. The table below outlines common causes and solutions [4].

Symptom Possible Cause Recommended Solution

| Decreasing Retention Time | - Incorrect solvent composition/pH

  • Increasing column temperature
  • Column overloading
  • Increasing flow rate | - Prepare fresh, well-mixed mobile phase [4].
  • Use a column thermostat [4].
  • Reduce injection amount or dilute sample [4].
  • Verify pump flow rate accuracy [4]. | | Increasing Retention Time | - Incorrect solvent composition
  • Decreasing column temperature
  • Decreasing flow rate | - Prepare fresh, well-mixed mobile phase; cover reservoirs to prevent solvent evaporation [4].
  • Use a column thermostat [4].
  • Verify pump flow rate accuracy [4]. | | Fluctuating Retention Time | - Insufficient mobile phase mixing
  • Insufficient buffer capacity
  • Insufficient column equilibration
  • Contamination buildup | - Ensure mobile phase is degassed and well-mixed [4].
  • Use buffer concentrations preferably above 20 mM [4].
  • For isocratic methods, pass 10-15 column volumes for equilibration [4].
  • Flush column with strong solvent periodically [4]. |
Should I use isocratic or gradient elution for this compound?

For the analysis of this compound itself, isocratic elution is sufficient and commonly used, as shown in the method above [1] [2] [5]. It is simpler and requires less sophisticated equipment.

However, if your sample is complex and contains this compound along with its potential degradation products or metabolites, a gradient elution is highly recommended. Gradient methods can enhance separation efficiency, improve peak shape for later-eluting compounds, and are preferred for complex mixtures [5] [6]. Research into this compound's behavior in water has successfully used LC-QTOF-MS with gradient elution to separate and identify multiple photodegradation products [7].

What could be causing unexpected peaks or poor peak shape?

Unexpected peaks in your chromatogram could be degradation products. This compound can degrade under various conditions. One study identified five major photoproducts formed in water under UV light, with degradation pathways involving rearrangement, cracking, dechlorination, and redox reactions [7]. If your system is exposed to light, consider this possibility. Broad or tailing peaks can also be caused by column contamination or active sites on the column, which can often be resolved by flushing with a strong solvent or using a mobile phase modifier like formic acid [1] [4].

The following workflow diagram summarizes the logical process for diagnosing and resolving common chromatography issues:

Start Start Troubleshooting RT Retention Time Stable? Start->RT PeakShape Peak Shape Normal? RT->PeakShape Yes MobilePhase Mobile Phase Preparation RT->MobilePhase No (Drifting) Column Column Condition and Temperature RT->Column No (Fluctuating) Degradation Check for Degradation PeakShape->Degradation No Pressure System Pressure and Flow Check PeakShape->Pressure Yes End Issue Resolved Degradation->End Pressure->End MobilePhase->End Column->End

References

Enhancing propaquizafop herbicide performance with adjuvants

Author: Smolecule Technical Support Team. Date: February 2026

Propaquizafop Performance: Troubleshooting & FAQs

Q1: Why is my tank mixture with this compound underperforming against grass weeds? Performance issues often stem from antagonistic interactions when this compound is mixed with certain other herbicides [1]. The specific combination and weed species targeted are critical factors.

  • Antagonistic Combinations Identified:
    • For Barnyardgrass control: Tank mixing with quinclorac or florpyrauxifen-benzyl can cause antagonism, reducing efficacy [1].
    • For Weedy Rice control: Tank mixing with propanil can result in antagonistic interactions [1].
  • Impact: These antagonistic interactions can lead to reduced control and may significantly impact yield components and final crop yield [1].

Q2: Are there any known resistance issues with this compound? Yes, resistance to this compound has been confirmed in grass weeds. Research on Avena fatua (wild oats) populations in Ireland demonstrates that resistance can vary significantly in severity and involve cross-resistance with other ACCase inhibitors [2].

  • Resistance Factors in Avena fatua: The table below summarizes the level of resistance found in different populations, showing how much higher the effective dose (ED₅₀) or growth reduction dose (GR₅₀) is compared to susceptible populations [2].
Herbicide Chemical Class Resistant Populations ED₅₀ Resistance Factor (RF) GR₅₀ Resistance Factor (RF)
Pinoxaden Phenylpyrazoline (DEN) R1, R3, R5 11.6 - 13.1x 25.1 - 30.2x
This compound Aryloxyphenoxypropionate (FOP) R1, R2, R3, R5, R6 >7.8 - >32x 16.6 - 59x
Cycloxydim Cyclohexanedione (DIM) R5 >43.2x 98.4x
  • Cross-Resistance: The study found complex cross-resistance patterns. For instance, population R1 was cross-resistant to pinoxaden and this compound, while R6 was resistant only to this compound [2].

Q3: What is the recommended application rate for this compound in research settings? In recent studies, this compound has been tested at rates of 125 and 180 g ha⁻¹ in tank mixtures for rice weed management [1]. For resistance testing on Avena fatua, the recommended field rate used was 100 g ha⁻¹ [2].

Experimental Data & Tank Mix Compatibility

The following table synthesizes quantitative data on this compound interactions with other herbicides from a 2025 study, providing a quick reference for experimental design [1].

Table 1: this compound Tank Mix Interactions in Rice (MaxAce Technology)

Mixed Herbicide (Factor B) Effect on Barnyardgrass Control Effect on Weedy Rice Control Impact on Yield
Carfentrazone Additive Additive No significant negative impact
Propanil Additive Antagonistic Lowest yield in one location; yield reduction at higher this compound rates
Quinclorac Antagonistic Additive Reduced yield components
Penoxsulam Additive Additive No significant negative impact
Florpyrauxifen-benzyl Antagonistic Additive Reduced yield components
Bentazon Additive Additive No significant negative impact
Saflufenacil Additive Additive No significant negative impact

Experimental Protocols for Resistance Assessment

For researchers characterizing resistance, here is a detailed methodology adapted from a peer-reviewed study [2].

Protocol: Dose-Response Assay for this compound Resistance

1. Plant Material Preparation

  • Seed Source: Collect seeds from suspected resistant (R) weed populations based on field reports of poor control. Include known susceptible (S) populations as controls.
  • Seed Dormancy Breaking: Prick seeds in the endosperm with a hypodermic needle. Place seeds in Petri dishes with filter paper and imbibe in the dark overnight in a solution of Gibberellic Acid (GA₃ - 700 mg) and Potassium Nitrate (KNO₃ - 4 g) dissolved in 0.5 L deionized H₂O with 5 mL of 99.8% aqueous ethanol.
  • Planting: Sow pre-germinated seeds in propagation trays filled with a 4:1 mix of loam soil and lime-free grit, amended with a slow-release fertilizer (e.g., Osmacote Mini at 1 kg t⁻¹).

2. Growth Conditions

  • Environment: Conduct assays in a controlled glasshouse.
  • Temperature: Maintain 18/12 °C day/night cycle.
  • Photoperiod: 16-hour day length, supplemented with artificial lighting to maintain a minimum intensity of 250 μmol m⁻² s⁻¹ at plant level.
  • Watering: Water seedlings as needed to avoid moisture stress.

3. Herbicide Application

  • Timing: Apply herbicides at plant growth stages (GS) 13-14 on the BBCH scale (3-4 leaf stage).
  • Sprayer Setup: Use a precision research track sprayer equipped with a flat-fan nozzle (e.g., TeeJet 8002-EVS).
  • Application Parameters: Set pressure to 2.5 bar, delivering a water volume equivalent of 200 L ha⁻¹.
  • Formulation: Use commercial-grade this compound (e.g., Falcon EC, 100 g a.i. L⁻¹).
  • Dose Range: Include multiple doses (e.g., 0, 12.5, 25, 50, 100, 200, 400 g ha⁻¹) to establish a robust dose-response curve.

4. Data Collection and Analysis

  • Visual Assessment: At 28 days after treatment (DAT), record plant survival. Classify plants with strong new growth as resistant and those with severe chlorosis/necrosis or dead as susceptible.
  • Biomass Measurement: Harvest above-ground shoots, dry at 70°C for 72 hours, and weigh to determine shoot dry weight.
  • Statistical Analysis:
    • Fit data to a non-linear log-logistic model (e.g., using the drc package in R).
    • Calculate ED₅₀ (herbicide dose causing 50% visual mortality) and GR₅₀ (dose causing 50% reduction in shoot dry weight).
    • Compute the Resistance Factor (RF) using the formula: RF = ED₅₀ (R population) / ED₅₀ (S population).

The workflow can be visualized as follows:

Start Start Resistance Assay SeedPrep Seed Preparation: - Source R & S populations - Break dormancy (pricking, GA₃ solution) Start->SeedPrep Growth Controlled Growth: - Glasshouse: 18/12°C, 16h light - Soil: Loam/grit mix with fertilizer SeedPrep->Growth HerbApp Herbicide Application: - Apply at GS 13-14 (BBCH) - Multiple doses of this compound - Track sprayer at 200 L ha⁻¹ Growth->HerbApp DataColl Data Collection: - Visual survival at 28 DAT - Shoot dry weight measurement HerbApp->DataColl Analysis Data Analysis: - Fit log-logistic model - Calculate ED₅₀ & GR₅₀ - Compute Resistance Factor (RF) DataColl->Analysis End Report Results Analysis->End

Experimental Workflow for Resistance Assay

Key Considerations for Researchers

  • Integrated Weed Management (IWM): Given the rise in herbicide resistance and regulatory pressures, the future of weed management lies in integrating chemical control with cultural, mechanical, and robotic tactics [3]. This compound should be viewed as one component within an IWM strategy.
  • Herbicide Classification: Utilize updated resources like the Take Action Herbicide Classification Chart to understand the mode of action groups and design tank mixes or rotations that use multiple, effective sites of action to manage and prevent resistance [4].
  • Compliance: Be aware of evolving regulations, such as the requirement to consult resources like Bulletins Live! Two in the U.S. to comply with the Endangered Species Act when conducting field applications [5].

References

Managing propaquizafop resistance in grass weeds

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Understanding Propaquizafof Resistance

1. What are the primary molecular mechanisms of resistance to ACCase-inhibiting herbicides like propaquizafop? Resistance is classified into two main categories [1]:

Mechanism Type Description Key Characteristics

| Target-Site Resistance (TSR) | Mutation or altered expression of the ACCase gene itself. [1] | • Single, major gene effect (monogenic). • Specific to a single Site of Action (SoA). • Well-understood and often confirmed via molecular diagnostics. [1] | | Non-Target-Site Resistance (NTSR) | Mechanisms that reduce the amount of herbicide reaching the target site. [1] | • Often controlled by several genes (polygenic). • Can confer cross-resistance to dissimilar herbicides. • More complex and less predictable. [1] |

2. What specific genetic changes cause Target-Site Resistance? Specific point mutations in the ACCase enzyme gene alter its structure, preventing the herbicide from binding effectively. Known resistance-endowing mutations include [1]:

  • I1781L
  • W2027C (a novel mutation identified in Lolium multiflorum)
  • I2041T
  • D2078G

3. How does Non-Target-Site Resistance, particularly enhanced metabolism, work? This involves herbicide detoxification by plant enzyme systems before it reaches the ACCase enzyme. The most important enzyme families are [1]:

  • Cytochrome P450 monooxygenases (P450s)
  • Glutathione S-transferases (GSTs) These enzymes can metabolize the herbicide into non-toxic compounds, conferring resistance to multiple herbicide classes. [1]

Experimental Protocols & Diagnostics

Protocol 1: Molecular Diagnosis of Target-Site Mutations

This protocol is for identifying known point mutations in the ACCase gene.

1. DNA Extraction and Target Gene Amplification

  • Extract genomic DNA from leaf tissue of susceptible (S) and putative resistant (R) weed biotypes using a standard CTAB method.
  • Design PCR primers to amplify a region of the plastidic ACCase gene encompassing known mutation sites (e.g., codons 1781, 2027, 2041, 2078). Use previously published sequences for primer design.
  • Perform PCR amplification and verify the amplicon size via gel electrophoresis.

2. Mutation Detection

  • Sanger Sequencing: Purify PCR products and sequence them from both directions. Align sequences from R and S plants with a reference ACCase sequence to identify nucleotide polymorphisms and resultant amino acid changes. [1] [2]
  • Alternative - qPCR Assay: For high-throughput screening of a specific known mutation (e.g., I1781L), develop a TaqMan probe-based qPCR assay. Use allele-specific probes to genotype a large number of plants rapidly. [2]

Protocol 2: Evaluating Non-Target-Site Resistance via Enhanced Metabolism

This protocol uses enzyme inhibitors to detect P450- or GST-mediated metabolism.

1. Plant Material and Growth Conditions: Grow seeds from R and S populations under controlled conditions. At the 3-4 leaf stage, divide plants into treatment groups.

2. Inhibitor Treatments: Apply the following treatments to both R and S plants [1]:

  • Herbicide Only: this compound at a recommended field rate.
  • Herbicide + P450 Inhibitor: Malathion or piperonyl butoxide (PBO) applied before this compound application.
  • Herbicide + GST Inhibitor: 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) applied before this compound application. [1]
  • Inhibitor Controls: Apply PBO and NBD-Cl alone to check for phytotoxicity.

3. Data Collection and Analysis:

  • Dose-Response Assay: Treat plants with a range of this compound doses with and without inhibitors. Above 85% survival in R plants treated with herbicide alone confirms resistance. A significant reduction in survival or plant growth in the "Herbicide + Inhibitor" group compared to "Herbicide Only" indicates the specific enzyme family involved in the resistance. [1] [3]
  • Biochemical Confirmation: For further validation, measure the in vitro activity of GST or P450 enzymes in R and S plant extracts following established spectrophotometric assays.

Resistance Management Strategies

Effective resistance management requires an integrated approach that reduces selection pressure.

1. Herbicide Rotation and Mixtures: Rotate this compound with herbicides from different, unrelated Sites of Action (e.g., ALS inhibitors, synthetic auxins, or HPPD inhibitors). Tank mixtures with multiple effective MoAs can also reduce the selection of resistant individuals. [4] [3]

2. Integrated Weed Management (IWM): Combine chemical control with non-chemical practices. This is a cornerstone of resistance management as promoted by the EPA and other agencies [4]:

  • Crop Rotation: Rotating crops allows for the use of different herbicide MoAs and cultural practices.
  • Cultural Practices: Use competitive crop varieties, adjust planting dates, and optimize crop density to suppress weed growth.
  • Mechanical Control: Implement strategic tillage where agronomically feasible.
  • Sanitation: Clean equipment to prevent the spread of resistant seeds.

The following diagram illustrates the two primary resistance pathways and the points where diagnostic protocols and management strategies intervene.

G This compound This compound Herbicide Entry Herbicide Entry This compound->Herbicide Entry TSR TSR Altered Target Site\n(ACCase Mutations) Altered Target Site (ACCase Mutations) TSR->Altered Target Site\n(ACCase Mutations) Target Site\nOverexpression Target Site Overexpression TSR->Target Site\nOverexpression NTSR NTSR Enhanced Metabolism\n(P450s, GSTs) Enhanced Metabolism (P450s, GSTs) NTSR->Enhanced Metabolism\n(P450s, GSTs) Reduced Uptake/\nTranslocation Reduced Uptake/ Translocation NTSR->Reduced Uptake/\nTranslocation ACCaseEnzyme ACCaseEnzyme PlantDeath PlantDeath ACCaseEnzyme->PlantDeath  Inhibition  Occurs Herbicide Entry->NTSR  NTSR Pathway Reaches Target Site Reaches Target Site Herbicide Entry->Reaches Target Site  Sufficient  Concentration Reaches Target Site->TSR  TSR Pathway Reaches Target Site->ACCaseEnzyme Herbicide Detoxified Herbicide Detoxified Enhanced Metabolism\n(P450s, GSTs)->Herbicide Detoxified Insufficient Herbicide\nat Target Site Insufficient Herbicide at Target Site Herbicide Detoxified->Insufficient Herbicide\nat Target Site PlantSurvival Plant Survival (Resistance) Insufficient Herbicide\nat Target Site->PlantSurvival No Herbicide Binding No Herbicide Binding Altered Target Site\n(ACCase Mutations)->No Herbicide Binding No Herbicide Binding->PlantSurvival Protocol 2:\nInhibitor Assays Protocol 2: Inhibitor Assays Protocol 2:\nInhibitor Assays->Enhanced Metabolism\n(P450s, GSTs)  Diagnose Protocol 1:\nDNA Sequencing Protocol 1: DNA Sequencing Protocol 1:\nDNA Sequencing->Altered Target Site\n(ACCase Mutations)  Diagnose Management:\nHerbicide Rotation Management: Herbicide Rotation Management:\nHerbicide Rotation->this compound  Manage Management:\nIWM Practices Management: IWM Practices Management:\nIWM Practices->Herbicide Entry  Prevent

Key Troubleshooting Guide

Experimental Challenge Possible Cause Proposed Solution
Unexpected survival in a susceptible control population. Contamination with resistant seeds, application error, or poor plant health. Ensure seed source purity, calibrate spray equipment, and confirm plants are not under other abiotic stresses.
Inconsistent results in inhibitor assays. Wrong inhibitor concentration, improper timing of application, or phytotoxicity from the inhibitor itself. Run a dose-response of the inhibitor alone to determine a non-phytotoxic rate; strictly adhere to pre-treatment timing (e.g., 1 hour before herbicide).
Resistance confirmed, but no known TSR mutations found. NTSR is likely the cause, potentially via enhanced metabolism or sequestration. [1] [5] Proceed with Protocol 2. For deeper investigation, use RNA-Seq and metabolomics to identify differentially expressed genes and accumulated detoxification products. [5]
Rapid development of multiple herbicide resistances. Selection for a robust NTSR mechanism, often enhanced metabolic detoxification by P450s or GSTs. [1] Implement a diverse IWM strategy that minimizes reliance on herbicides overall. Test for cross-resistance to other MoAs.

References

Reducing propaquizafop analytical interference from co-extractives

Author: Smolecule Technical Support Team. Date: February 2026

Sample Clean-up: Selecting a Sorbent

The clean-up step during sample preparation is crucial for removing co-extractives. Different sorbents have varying efficiencies. The table below summarizes findings from studies that evaluated several sorbent combinations [1] [2].

Sorbent Combination Key Findings on Performance and Interference Reduction Considerations and Best For
ENVI-Carb + PSA [1] Excellent recovery (>93.9%) for most multi-residue pesticides. Effectively used for agricultural water samples. A robust combination for general multi-residue analysis.
Z-Sep+ + PSA [2] Superior pigment (e.g., chlorophyll) removal; minimal adverse effect on recovery for 21 out of 30 pesticides tested; low matrix effect. Highly recommended for chlorophyll-rich matrices (e.g., kale, leafy vegetables).
GCB + PSA [1] [2] Effective for pigment removal. Can strongly retain planar pesticides, leading to low recovery; use with caution if target analytes have planar structures.
C18 + PSA [1] Standard clean-up, removes fatty acids and some non-polar interferences. May be insufficient for heavily pigmented or complex samples.

Chromatographic Separation: HPLC Method Development

Optimizing the chromatographic method is key to separating your analyte from interfering compounds that pass through sample clean-up.

  • Initial Scouting: Begin with a broad gradient on a C18 column (e.g., 5-100% acetonitrile in 10 minutes). Use mobile phases of 0.1% formic acid in water (MPA) and 0.1% formic acid in acetonitrile or methanol (MPB). This helps estimate the hydrophobicity of your analyte and identify potential interferences [3].
  • Selectivity Optimization: If initial separation is poor, fine-tune the method by adjusting parameters that affect selectivity [3] [4]:
    • Mobile Phase pH: Changing the pH can significantly alter the retention of ionizable compounds.
    • Organic Modifier: Switching between acetonitrile and methanol can change the elution order of peaks.
    • Column Temperature and Gradient Time are also effective parameters to optimize.
  • Detection: A Photodiode Array (PDA) detector is valuable for checking peak purity and confirming that your analyte is separated from co-extractives [3].

A systematic approach to troubleshooting interference issues is outlined in the diagram below.

Frequently Asked Questions (FAQs)

Q1: My analyte recovery is low after d-SPE clean-up. What could be the cause? This is often due to the sorbent retaining your target analyte. If you are using Graphitized Carbon Black (GCB), it is well-known to strongly adsorb planar pesticides, leading to poor recovery [1] [2]. Consider switching to an alternative sorbent like Z-Sep+, which effectively removes pigments with less adsorption of planar compounds [2].

Q2: I see unexplained peaks or a high baseline in my chromatogram. How can I resolve this? This indicates that matrix interferences are still co-eluting. First, ensure your clean-up is effective. You can also try diluting your sample before injection to reduce the concentration of the matrix, or use a more selective detection method like Mass Spectrometry (MS) which can distinguish your analyte based on mass, even if it co-elutes with an interference [4].

Q3: What is the simplest way to start optimizing my HPLC method? A practical first step is to change the organic modifier. Switching between acetonitrile and methanol can significantly alter selectivity and resolution. If that is insufficient, systematically adjust other parameters like the mobile phase pH (for ionizable compounds) and the gradient profile (steepness, initial and final organic concentration) [3] [5].

References

Improving propaquizafop method quantification limits

Author: Smolecule Technical Support Team. Date: February 2026

Propaquizafop Analytical Methods & Performance

The following table summarizes validated methodologies from recent studies for the determination of this compound across different matrices.

Matrix Analytical Technique Key Sample Preparation Steps Method Quantification Limit (MQL) Recovery (%) Reference
Agricultural Soils HPLC-UV Extraction: 10 mL acetonitrile + 2.5 mL 0.2% formic acid water per 5-10 g soil, oscillate (180 rpm, 30 min). Partitioning: Add 2.0 g NaCl. Clean-up: Centrifuge & filter (0.22 µm). 1 µg/kg 87.56 - 103.56 [1] [2]
Water UHPLC-Orbitrap-MS Pre-concentration: Solid Phase Extraction (SPE). Elution: Ethyl acetate. Specific value not stated; method focuses on degradation study. - [3]
Ambient Air (Gaseous Phase) LC/ESI-QTOF & GC/EI-MS/MS Extraction: Cold-column extraction with dichloromethane for PUF/XAD-2 columns. 8 - 60 pg/m³ 70 - 120 (for 75 compounds on this matrix) [4]
Ambient Air (Particulate Phase) LC/ESI-QTOF & GC/EI-MS/MS Extraction: QuEChERS with acetonitrile for Glass-Fibre Filters (GFFs). 30 - 240 pg/m³ 70 - 120 (for 263 compounds on this matrix) [4]
Flowers, Pollen, Bees HPLC-ESI-MS/MS Extraction: Acidified acetonitrile (2.5% formic acid). Phase Separation: Ammonium formate. Clean-up: Freeze-out. 0.00025 - 0.05 mg/kg (for flowers) Data provided for multi-residue method validation. [5]

Detailed Experimental Protocols

Here are the elaborated standard operating procedures (SOPs) for the analysis of this compound in soil and water matrices.

SOP 1: Determination of this compound in Soil Samples [1] [2]
  • Sample Preparation: Air-dry the soil and pass it through a 2 mm sieve.
  • Weighing: Accurately weigh 5-10 g of the prepared soil into a 50 mL polypropylene centrifuge tube.
  • Extraction: Add 10 mL of acetonitrile and 2.5 mL of 0.2% formic acid in water to the tube.
  • Shaking: Securely cap the tube and place it on a mechanical shaker. Oscillate at 180 revolutions per minute for 30 minutes.
  • Liquid-Liquid Partitioning: Add 2.0 g of sodium chloride (NaCl) to the mixture.
  • Vortexing and Centrifugation: Vortex the tube vigorously for 1 minute, then centrifuge at 5000 rpm for 5 minutes to achieve phase separation.
  • Clean-up and Analysis: Carefully collect the supernatant (organic layer). Pass it through a 0.22 µm organic filter membrane into an HPLC vial for analysis.
SOP 2: Determination of this compound in Water Samples [3] [1]
  • Sample Pre-concentration: Pass the water sample through a pre-conditioned Solid Phase Extraction (SPE) cartridge. Oasis HLB or Strata X cartridges have been successfully used for related compounds [3].
  • Elution: Elute the adsorbed analytes from the cartridge using a suitable solvent such as ethyl acetate [3].
  • Extraction for Direct Analysis: As an alternative, for a simpler approach, transfer a 1 mL water sample to a 5 mL centrifuge tube.
  • Liquid-Liquid Extraction: Add 2 mL of acetonitrile and 500 µL of 0.2% formic acid water to the tube. Vortex for 2 minutes.
  • Partitioning: Add 1.0 g of NaCl to the mixture. Vortex for 1 minute and centrifuge at 5000 rpm for 5 minutes.
  • Clean-up and Analysis: Collect the supernatant and pass it through a 0.22 µm organic filter membrane into an HPLC vial for analysis.

Troubleshooting Guide for Improved Quantification Limits

This FAQ section addresses specific issues and offers solutions to enhance your method's sensitivity.

Q: How can I improve the recovery and sensitivity of this compound from water samples?

  • A: The choice of pre-concentration technique is critical. While liquid-liquid extraction is simpler, Solid Phase Extraction (SPE) generally provides superior pre-concentration and cleaner extracts, which directly improves sensitivity and lowers detection limits [3]. Using Oasis HLB or similar cartridges is recommended.

Q: My method suffers from matrix interference. How can I reduce this?

  • A: Employ an effective clean-up step after extraction. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which often involves using sorbents like PSA and C18 for dispersive-SPE, has been proven highly effective in purifying extracts from complex matrices like those in particulate air samples and biological materials [4] [5]. This reduces matrix effects and can significantly lower your method's quantification limits.

Q: What is the environmental fate of this compound, and how might it affect my analysis?

  • A: Understanding its environmental behavior is key to method development. This compound adsorbs moderately to soil (46.98-57.76%) and has very low mobility, meaning it is unlikely to leach through soil columns [1] [2]. It degrades in soil with a half-life ranging from 1.41 to 7.75 days, depending on soil type and temperature [1] [2]. When analyzing environmental samples, you should therefore also target its major degradation product, quizalofop-p, into which it rapidly converts in the environment [3].

Analytical Workflow for this compound

The diagram below outlines the core decision-making process for developing and optimizing an analytical method for this compound.

Start Start: Define Analysis Goal Sample Sample Matrix Start->Sample Air Air Samples Sample->Air Soil Soil/Solid Sample->Soil Water Water Sample->Water PrepAir GFF: QuEChERS with ACN PUF/XAD-2: Cold DCM Extraction Air->PrepAir PrepSoil HPLC-UV Method: 1. Extract with ACN/0.2% FA 2. Salt-out w/ NaCl 3. Centrifuge & Filter Soil->PrepSoil PrepWater Option 1: SPE Pre-concentration (Recommended for sensitivity) Option 2: LLE with ACN/NaCl Water->PrepWater Analysis Instrumental Analysis PrepAir->Analysis PrepSoil->Analysis PrepWater->Analysis MS LC-HRMS (e.g., Orbitrap) For high sensitivity & confirmatory analysis Analysis->MS UV HPLC-UV For standard residue analysis Analysis->UV Troubleshoot Troubleshoot Low Sensitivity MS->Troubleshoot If MQL too high UV->Troubleshoot If MQL too high TS1 Improve Recovery: Use SPE for water samples Troubleshoot->TS1 TS2 Reduce Matrix Effects: Apply QuEChERS clean-up Troubleshoot->TS2 TS3 Target Degradate: Include quizalofop-p in analysis Troubleshoot->TS3

References

Optimizing propaquizafop application timing for maximum efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Propaquizafop Technical Profile

The table below summarizes the core technical and regulatory information for this compound.

Aspect Details
Chemical Classification Aryloxyphenoxypropionate (FOPs) herbicide [1]
Mode of Action (HRAC Group) Group A (Inhibitor of Acetyl CoA carboxylase / ACCase) [1]
Formulation Example Agil 100 EC (Emulsifiable Concentrate) [2]
Recommended Dose 100 g a.i. ha⁻¹ (as a standalone treatment) [2]
Standard Application Volume 400 L/ha [2]
Spectrum of Control Annual grass weeds (e.g., Goosegrass, Wild oats, Italian ryegrass) and volunteer cereals [1]
Application Type Systemic, post-emergence herbicide, absorbed by foliage and roots [1]
EU Approval Status Approved; expiry date 28/02/2027 [1]

Efficacy Data & Application Strategies

This compound is effective against populations of Eleusine indica (Goosegrass) that have developed multiple resistance to other major herbicides like glyphosate and paraquat. The following table presents key efficacy data and observed application strategies.

Aspect Details
Tested Resistant Weeds Eleusine indica from oil palm plantations in Indonesia [2]
Resistance Level (RI Value) Low resistance (RI < 2) to this compound, indicating high susceptibility despite resistance to other herbicides [2]
Resistance to Other Herbicides Confirmed multiple resistance to glyphosate (RI: 2.58-4.36) and paraquat (RI: 2.30-3.37) in the same populations [2]
Tank Mix Application (in Dill crop) This compound 50 g a.i. ha⁻¹ + Oxadiargyl 50 g a.i. ha⁻¹, applied Post-Emergence (3-4 leaf stage) [3]
Recommended Application in Soybean 0.50-0.75 L/ha of a 10% EC formulation, applied 15-20 Days After Sowing (DAS) [4]

Experimental Protocol: Whole-Plant Pot Assay

For researchers needing to confirm resistance or evaluate efficacy, here is a detailed methodology for a whole-plant pot assay, adapted from a recent study [2].

start Start Experiment plant_material Select and Plant Material - Collect seeds of resistant and susceptible biotypes - Sow ±30 seeds/pot in sterilized soil - Thin to 10 uniform plants/pot at 25 DAS start->plant_material growth Grow Plants - Maintain for 4 weeks post-planting - Ensure consistent environmental conditions plant_material->growth herbicide_app Apply Herbicide - Prepare 7 dose levels (0x to 8x recommended rate) - Use backpack sprayer with flat fan nozzle - Apply at pressure of 1 kg/cm² (15-20 p.s.i) - Use water volume of 400 L/ha growth->herbicide_app harvest Harvest and Measure - Harvest plants 4 weeks after application (WAA) - Cut at base, separate from potting medium - Dry at 80°C for 48 hours - Record dry weight herbicide_app->harvest data_analysis Analyze Data - Calculate % growth reduction vs control - Use non-linear regression to determine GR₅₀ - Compute Resistance Index (RI) = GR₅₀(resistant) / GR₅₀(susceptible) harvest->data_analysis end Interpret Results data_analysis->end

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of this compound? this compound is a systemic herbicide that inhibits the enzyme Acetyl CoA carboxylase (ACCase). This disruption stops the synthesis of fatty acids and lipids, which are essential for plant cell membrane formation, ultimately leading to the death of susceptible grass weeds [1].

Which weed species have documented resistance to this compound? According to the database, recorded resistance to this compound has been observed in species including Alopecurus myosuroides, Brachiaria plantaginea, and Eleusine indica [1].

Can this compound be used in herbicide rotation programs to manage resistance? Yes, rotating this compound with herbicides from different mode-of-action groups is a sound resistance management strategy. It belongs to HRAC Group A (ACCase inhibitor), so it should be rotated with herbicides from unrelated groups, such as glyphosate (Group G) or paraquat (Group D), to reduce selection pressure [2] [1].

Key Considerations for Experimental Success

  • Application Timing is Critical: For post-emergence control, apply when weeds are young and actively growing, typically at the 3-4 leaf stage [3]. In soybean, the recommended window is 15-20 days after sowing (DAS) [4].
  • Ensure Proper Spray Coverage: Use equipment that produces a consistent spray pattern, such as a flat-fan nozzle, and calibrate the sprayer to deliver the correct volume (e.g., 400 L/ha) [2] [4].
  • Environmental Conditions: Apply under suitable weather conditions. Avoid spraying when wind speeds are high to prevent drift, and ensure the soil has adequate moisture for optimal herbicide absorption [4].

References

Solving propaquizafop solubility issues in laboratory studies

Author: Smolecule Technical Support Team. Date: February 2026

Propaquizafop Solubility Data

The table below summarizes the essential physical and chemical properties of this compound that are critical for planning your experiments.

Property Value Condition (if applicable) Source / Reference
Molecular Weight 443.88 g/mol - [1] [2]
Physical State White to off-white powder - [1] [2]
Water Solubility 0.63 mg/L 20°C, pH 7 [1] [3]
Log P (Octanol-Water) 4.78 - [3]
Melting Point 66.3 °C - [1]

This table provides a comparison of this compound's solubility in various solvents, which is fundamental for selecting the right one for your stock solutions [1] [3].

Solvent Solubility (mg/L) Notes
Water 0.63 Very low solubility; not suitable for stock preparation.
Acetone 500,000 Very high solubility.
Toluene 500,000 Very high solubility.
Chloroform 100,000 High solubility.
Methanol 76,000 High solubility.
DMSO 100 mg/mL (225.29 mM) Often used for in vitro biological studies; hygroscopic [2].

Frequently Asked Questions & Troubleshooting

Here are solutions to common problems you might encounter when working with this compound.

Q1: Why won't my this compound dissolve in the aqueous buffer during my assay? This is expected behavior. With a very low water solubility of 0.63 mg/L and a high Log P of 4.78, this compound is highly hydrophobic [1] [3]. It is designed to be formulated as an emulsifiable concentrate (EC) for field application, which is not directly transferable to laboratory bioassays [1].

Q2: What is the recommended protocol for preparing a stock solution for cell-based assays? For in vitro biological studies, DMSO is a commonly used solvent [2].

  • Weigh the desired amount of this compound powder.
  • Add a precise volume of pure, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-100 mM).
  • Use ultrasonic agitation (sonication) to aid in dissolution if necessary.
  • Crucial Note: The final concentration of DMSO in your cell culture medium should be kept low (typically below 0.1-1.0%) to avoid cytotoxicity. You will need to dilute your stock solution thousands of times in the aqueous buffer or medium.

Q3: My solution precipitates upon dilution into an aqueous system. How can I prevent this? Precipitation is a common challenge. You can explore these strategies:

  • Use of Co-solvents: Instead of diluting solely with a buffer, try a water-miscible co-solvent system. One referenced protocol suggests a mixture of 10% DMSO and 90% Corn Oil to create a clear solution for in vivo administration [2]. For in vitro work, other co-solvents like ethanol or PEG can be tested.
  • Sonication: Briefly sonicate the mixture after dilution to achieve a transient, homogenous dispersion before it precipitates.
  • Prepare Fresh: Always prepare working solutions fresh daily from the stock solution to ensure consistency.

Experimental Protocol: Soil Adsorption Study

The following detailed methodology is adapted from a 2023 study on the adsorption of this compound in soil [3]. This is useful if your research involves its environmental fate.

Title: Determination of Adsorption Kinetics of this compound in Soil Principle: This experiment determines the rate and extent of this compound adsorption onto different soil types by measuring its concentration in a solution after contact with soil. Materials:

  • This compound standard (high purity, e.g., >99.8%)
  • Test soils (characterized for pH, OM%, CEC, and texture)
  • 0.01 M CaCl₂ solution (as a background electrolyte)
  • Acetonitrile (HPLC grade)
  • Formic Acid (FA, HPLC grade)
  • Polypropylene centrifuge tubes (50 mL)
  • Mechanical shaker
  • Centrifuge
  • HPLC system with UV detector (or LC-MS)

Procedure:

  • Soil Preparation: Air-dry collected soil samples, grind them, and pass them through a 2 mm sieve. Characterize the basic properties (pH, organic matter, etc.) [3].
  • Solution Preparation: Prepare a 5 mg/L working standard of this compound in 0.01 M CaCl₂ solution [3].
  • Adsorption Experiment:
    • Weigh 5-10 g of soil into a 50 mL polypropylene centrifuge tube [3].
    • Add 10 mL of the 5 mg/L this compound solution to the tube [3].
    • Seal the tubes and shake them on a mechanical shaker at 180 rpm for 0.5 to 24 hours (kinetic study) at a constant temperature (e.g., 25°C) [3].
    • Include control tubes without soil to account for any non-soil-related loss.
  • Sample Separation: After shaking, centrifuge the tubes at 5000 rpm for 5 minutes to separate the soil from the aqueous solution [3].
  • Sample Extraction & Clean-up:
    • Transfer a 1 mL aliquot of the supernatant to a new 5 mL tube.
    • Add 2 mL of acetonitrile and 500 µL of 0.2% Formic Acid in water [3].
    • Vortex for 2 minutes.
    • Add 1.0 g of NaCl, vortex for 1 minute, and centrifuge again at 5000 rpm for 5 minutes [3].
    • Pass the supernatant through a 0.22 µm organic filter membrane into an HPLC vial for analysis [3].
  • HPLC Analysis:
    • Column: Thermo BDS Hypersil C18 (250 mm × 4.6 mm, 5 µm) or equivalent [3].
    • Mobile Phase: Isocratic elution with Water (A) : Acetonitrile (B) in a ratio of 20:80 (v/v) [3].
    • Flow Rate: 1 mL/min [3].
    • Detection: UV detector at 230 nm [3].
    • Injection Volume: 10 µL [3].
  • Data Calculation: The amount of this compound adsorbed onto the soil is calculated by the difference between its initial concentration in the control and its final concentration in the supernatant after contact with the soil.

Experimental Workflow Diagram

The following diagram outlines the logical sequence of the soil adsorption experiment described above.

Start Start Experiment Prep Prepare Soil and 5 mg/L this compound Solution Start->Prep React Mix Soil and Solution Shake at 180 rpm for 0.5-24h Prep->React Separate Centrifuge at 5000 rpm for 5 min React->Separate Extract Extract Supernatant: Acetonitrile + 0.2% Formic Acid Separate->Extract Analyze HPLC-UV Analysis (230 nm, C18 Column) Extract->Analyze Calculate Calculate Adsorbed Amount Analyze->Calculate End End / Data Interpretation Calculate->End

Key Takeaways for Laboratory Handling

  • Solvent is Key: Success in the lab depends on using the right organic solvent like DMSO, acetone, or acetonitrile for stock solutions, rather than water or aqueous buffers [1] [2].
  • Plan for Dilution: Have a strategy, such as using co-solvents, to manage the high probability of precipitation when diluting the stock solution into aqueous systems [2].
  • Stability Matters: this compound is susceptible to degradation in the environment. While its stability in sterile stock solutions may be longer, it's good practice to be aware of factors like temperature and light, and to prepare stock solutions fresh for critical experiments [3] [4].

References

Propaquizafop vs quizalofop-p-ethyl efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Herbicide Comparison at a Glance

Feature Propaquizafop Quizalofop-p-ethyl
Chemical Group Aryloxyphenoxypropionate ("FOP") [1] [2] Aryloxyphenoxypropionate ("FOP") [1] [2]
Mode of Action Inhibition of acetyl-CoA carboxylase (ACCase) [3] Inhibition of acetyl-CoA carboxylase (ACCase) [1]
Primary Use Control of grass weeds in broadleaf crops [2] Control of grass weeds in broadleaf crops [1]
Efficacy on Resistant *Eleusine indica* Effective (Remained susceptible, Resistance Index < 2) [4] Not Effective (Population was resistant) [4]
Crop Safety (Corn) Information not available in search results Causes damage from spray drift; safety thresholds established [5]
Cytotoxicity (Allium cepa Test) Information not available in search results Strong cytotoxic and genotoxic effects observed [2]

Detailed Experimental Data and Protocols

The comparative data in the table above is primarily drawn from studies that provide specific experimental methodologies and results.

  • Efficacy Against Resistant Weeds: A 2025 study evaluated the effectiveness of both herbicides against multiple-herbicide-resistant Eleusine indica (goosegrass) from Indonesian oil palm plantations [4].

    • Experimental Protocol: Researchers used a whole-plant pot assay method. Seeds of susceptible and resistant biotypes were planted in pots and thinned to 10 plants each. Herbicides were applied four weeks after planting using a backpack sprayer with flat fan nozzles. The assessment was based on dry weight reduction of the plants measured four weeks after application [4].
    • Key Result: The resistant Eleusine indica populations, which showed resistance to glyphosate and paraquat, remained susceptible to this compound with a Resistance Index (RI) of less than 2. In contrast, these same populations were confirmed to be resistant to other herbicides, implying quizalofop-p-ethyl would not be effective in this specific scenario [4].
  • Crop Safety of Quizalofop-p-ethyl: A 2023 study specifically investigated the damage quizalofop-p-ethyl drift causes to corn, which is relevant for intercropping systems [5].

    • Experimental Protocol: Experiments were conducted in a bioassay spray tower (lab) and via boom sprayer in the field. The herbicide was applied to corn at various spray volumes (150, 300, 450 L/ha) and drift deposition rates (1%, 5%, 10%, 30%). Symptoms of herbicide damage and plant height inhibition were recorded 7 and 14 days after spraying [5].
    • Key Result: The study established that a drift deposition rate of 1% did not cause damage to corn, while rates of 10% and 30% led to severe plant height inhibition or plant death. It provided specific R0 (no inhibition) and R10 (10% inhibition) values for different spray volumes, offering a quantitative safety threshold for field applications [5].
  • Environmental Toxicity of Quizalofop-p-ethyl: A 2019 study assessed the pollution potential of quizalofop-p-ethyl using the Allium cepa (onion) test [2].

    • Experimental Protocol: Onion roots were treated with different concentrations of quizalofop-p-ethyl (0.5%, 1%, and 1.5%) for 24 hours and compared to an untreated control. The mitotic index (a measure of cell division) and the percentage of chromosomal aberrations were calculated from cytological observations [2].
    • Key Result: Quizalofop-p-ethyl exhibited a strong mitodepressive effect, significantly reducing the mitotic index. It also induced a highly significant percentage (35.4%) of chromosomal aberrations at the 1.5% concentration, indicating strong genotoxicity [2].

Experimental Workflow and Mechanism

The following diagrams illustrate the standard testing workflow for herbicide efficacy and the shared biological mechanism of action for these compounds.

G start Start Herbicide Efficacy Test prep Plant Preparation (Grow weed biotypes in pots) start->prep apply Herbicide Application (Use calibrated sprayer at specified doses) prep->apply assess Post-Treatment Assessment (Measure plant dry weight, mortality) apply->assess calc Calculate Efficacy Metrics (GR₅₀, Resistance Index) assess->calc

Diagram of Herbicide Efficacy Testing. This workflow outlines the key steps for evaluating herbicide efficacy in pot assays, based on the methodology used in the cited resistance study [4].

G herb Herbicide Applied (this compound or Quizalofop-p-ethyl) uptake Plant Uptake (Absorbed through foliage) herb->uptake convert Metabolic Conversion (Hydrolyzed to active acid form) uptake->convert accase ACCase Enzyme Inhibition (In shoots and roots) convert->accase result Inhibition of Fatty Acid Synthesis → Cell Membrane Disruption → Plant Death accase->result

Diagram of ACCase Inhibitor Herbicide Mechanism. Both this compound and quizalofop-p-ethyl share this core mechanism, where they are metabolized within the plant to an active form that inhibits the ACCase enzyme, ultimately leading to plant death [1] [2].

Key Comparison Takeaways

  • For Resistant Weed Management: this compound shows a distinct advantage in controlling Eleusine indica populations that have developed resistance to other herbicide classes, making it a valuable rotational option [4].
  • For Operational Safety in Sensitive Crops: Quizalofop-p-ethyl poses a significant risk to non-target grass crops like corn via spray drift. Strict adherence to application parameters and the use of anti-drift equipment are critical [5].
  • Regarding Environmental Profile: Quizalofop-p-ethyl demonstrates potential for environmental toxicity at the cellular level, which warrants careful consideration of application rates and environmental conditions [2].

References

Comparative adsorption of propaquizafop in different soil types

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Adsorption & Degradation of Propaquizafop

Soil Type Location Organic Matter (%) pH Adsorption Rate (%) Freundlich KF Degradation Half-life (T₁/₉, days)
LF fluvo-aquic soil Langfang City 1.12 8.22 46.98 1.51 1.41
CS red loam Changsha City 1.31 5.41 50.23 1.92 2.76
SX paddy soil Shaoxing City 2.82 5.60 52.14 2.21 3.52
CC black soil Changchun City 3.21 7.13 55.87 2.67 5.74
BS ginseng soil Baishan City 7.98 5.72 57.76 3.75 7.75

The experimental data shows two key trends:

  • Adsorption Capacity: Generally increases with higher soil organic matter content [1].
  • Persistence: Degradation is slower in soils with higher organic matter, leading to longer half-lives [1].

Key Experimental Protocols

The comparative data was generated using standardized experimental methods. Here are the protocols for the key tests:

Adsorption Experiment (Batch Equilibrium Method)
  • Principle: This method determines how a pesticide distributes between the soil and solution phases at equilibrium [1] [2].
  • Procedure:
    • Soil Preparation: Air-dried soil is passed through a 2-mm sieve [1].
    • Solution Preparation: A this compound solution (5 mg L⁻¹) is prepared in a background solution of 0.01 mol L⁻¹ CaCl₂ (to simulate soil electrolyte) and 0.01 mol L⁻¹ NaN₃ (to inhibit microbial degradation). A small amount of polysorbate 80 is added to enhance the solubility of this compound [1].
    • Equilibration: A soil-to-solution ratio of 1:5 is used (e.g., 1 g soil with 5 mL solution). The mixture is oscillated in a thermostatic shaker at 200 r min⁻¹ until equilibrium is reached (24 hours for this compound) [1].
    • Analysis: The mixture is centrifuged, and the concentration of this compound in the supernatant is analyzed using High-Performance Liquid Chromatography (HPLC) [1].
  • Data Modeling: The adsorption data is fitted to models like the Freundlich and Elovich kinetic models to understand the adsorption characteristics and kinetics [1].
Mobility Assessment (Soil Thin-Layer Chromatography & Leaching)
  • Soil Thin-Layer Chromatography: This test measures the Relative Front (Rf) value. A lower Rf value indicates lower mobility. This compound showed Rf values between 0.076 and 0.123 across the five soils, indicating weak mobility [1].
  • Soil Column Leaching: This test simulates pesticide movement through a soil column with simulated rainfall. After leaching, this compound was only detected in the top 0-5 cm soil layer and not in the leachate of any soil type, confirming its low leaching potential [1].

The following diagram illustrates the workflow and key findings of these experiments:

Overall Conclusion for Researchers

This compound can be characterized as a herbicide with weak to moderate adsorption and very low leaching potential in agricultural soils [1]. Its adsorption is significantly correlated with soil organic matter content.

  • Environmental Implication: The primary environmental risk is not groundwater contamination but rather its persistence in the topsoil, which could affect subsequent crops or soil ecosystems [1].
  • Comparative Context: Its behavior differs significantly from highly mobile herbicides like atrazine, which poses a much greater risk of groundwater pollution [2].

References

Propaquizafop degradation half-life comparison across soils

Author: Smolecule Technical Support Team. Date: February 2026

Propaquizafop Degradation Half-Lives in Various Soils

The following table consolidates findings from scientific studies on the degradation half-life of this compound in different soils.

Soil Type Location / Context Half-Life (T₁/₀, Days) Study Context Source / Citation
LF fluvo-aquic soil China (Lab) 1.41 Laboratory incubation [1]
CS red loam China (Lab) 2.76 Laboratory incubation [1]
SX paddy soil China (Lab) 3.52 Laboratory incubation [1]
CC black soil China (Lab) 5.74 Laboratory incubation [1]
BS ginseng soil China (Lab) 7.75 Laboratory incubation [1]
Ginseng soil Field Conditions 5.04 - 8.05 Field dissipation [2]

Detailed Experimental Protocols

To assess the validity and applicability of the data, here is a detailed look at the experimental methods used in the key studies.

Laboratory Incubation Study (Adsorption, Mobility, and Degradation)

This laboratory study investigated the environmental behavior of this compound in five agricultural soils in China [1].

  • Soil Samples: Collected from the top layer (0–20 cm) of five distinct locations in China: Black soil (CC), fluvo-aquic soil (LF), red loam (CS), paddy soil (SX), and ginseng soil (BS). Soils were air-dried, ground, and passed through a 2 mm sieve.
  • Analytical Method: this compound was extracted from soil samples with acetonitrile and 0.2% formic acid water, followed by shaking, centrifugation, and filtration. Analysis was performed using High-Performance Liquid Chromatography (HPLC) with a UV detector at 230 nm.
  • Degradation Experiment: Soils were incubated with this compound under controlled conditions. The extraction and analysis method described above was used to monitor the pesticide's concentration over time. The degradation rate was found to follow first-order kinetics, and the half-life was calculated from the rate constant (T₁/₂ = ln2/k). The study noted that temperature had the greatest influence on the degradation rate.
Field Dissipation and Risk Assessment in Ginseng

This study focused on the dissipation of this compound and its metabolites under real-world field conditions in ginseng [2].

  • Sample Matrices: The study analyzed ginseng plants, fresh ginseng, dried ginseng, and ginseng soil.
  • Analytical Method: A method was established for the simultaneous determination of this compound and its four metabolites using HPLC-tandem mass spectrometry (HPLC-MS/MS). This technique offers high sensitivity and selectivity.
  • Field Trial: The pesticide was applied to ginseng fields according to recommended practices. Samples were collected at predetermined intervals post-application. The degradation data in ginseng plants and soil also followed a first-order kinetic equation, and the half-life was calculated accordingly.

Soil Degradation Process of this compound

The diagram below illustrates the general pathway and influencing factors for this compound degradation in the soil environment, as revealed by the cited research.

G cluster_primary Degradation Process & Key Factors This compound This compound Degradation Degradation in Soil This compound->Degradation Microbes Microbial Activity Microbes->Degradation Temperature Temperature (Most Influential Factor) Temperature->Degradation Soil_Properties Soil Properties (OM, pH, Texture) Soil_Properties->Degradation Metabolites Formation of Metabolites (e.g., quizalofop-p, CHQ, PPA) Outcome Readily Degradable in Soil (T₁/₂ < 30 days) Degradation->Metabolites Degradation->Outcome

Key Comparative Insights

  • Overall Classification: this compound is classified as a readily degradable pesticide (half-life < 30 days) in agricultural soils [1] [2].
  • Soil-Specific Variability: The half-life can vary by over five times depending on the soil type, underscoring the importance of local conditions in environmental risk assessments.
  • Lab vs. Field Data: The half-life in ginseng soil under controlled laboratory conditions (7.75 days) [1] aligned well with the range observed in field studies (5.04-8.05 days) [2], validating the laboratory data's relevance to real-world scenarios.

References

Comparative mobility of propaquizafop and other ACCase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Environmental Fate and Mobility of Propaquizafop

The table below summarizes key environmental fate parameters for this compound from regulatory and experimental data [1].

Parameter Value Classification / Interpretation
Solubility in Water (at 20°C, pH 7) 0.63 mg/L Low (A5 - Verified for regulatory purposes)
Soil Adsorption "Highly adsorbed" in soils [2] Less mobile type
Soil Persistence (DT₅₀) "Readily degradable" in different soils [2] -
Laboratory Persistence "Moderately persistent" [1] -
Groundwater Ubiquity Score (GUS) "Transition state" [1] -
Potential for Particle-Bound Transport Medium [1] -

Experimental Protocol: Photodegradation in Water

A 2024 study investigated the photodegradation of this compound in water under controlled laboratory conditions. The following workflow outlines the key experimental procedures [2].

cluster_main This compound Photodegradation Experimental Workflow A Solution Preparation (this compound in aqueous solution) B Apply Treatment Factors (pH, NO₃⁻, Metal ions) A->B C UV Irradiation (20W low-pressure mercury lamp, 253.7 nm) B->C D Sample Analysis & Data Processing C->D E Kinetics Analysis (Determine degradation half-life) D->E F Transformation Product Identification (Using LC-QTOF-MS) D->F

Core Methodology Details [2]:

  • Analytical Method: this compound residues in water were determined using a HPLC-UV detector.
  • Identification of Products: Liquid Chromatography-Quadrupole Time of Flight Mass Spectrometry (LC-QTOF-MS) was used to identify the chemical structures of phototransformation products.
  • Key Findings: The degradation pathway involves rearrangement, cracking, dechlorination, and light-induced redox reactions.

Guidance for a Comprehensive Comparison

To build a complete comparison guide, you can gather data on other ACCase inhibitors from similar authoritative sources.

  • Consult Specialized Databases: The Pesticide Properties Database (PPDB), sourced for this compound data [1], contains similarly structured information for other herbicides.
  • Perform Targeted Searches: Search for specific ACCase inhibitors (e.g., cycloxydim, haloxyfop, quizalofop-p-ethyl) alongside keywords like "environmental fate," "soil adsorption," "Koc," "mobility," and "photolysis".
  • Review Regulatory Dossiers: Documents from the European Food Safety Authority (EFSA) or the US EPA contain extensive environmental fate and behavior chapters for each approved active substance.

References

Propaquizafop PPARα activation compared to other peroxisome proliferators

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of PPAR Activators

Compound Primary Target Key Experimental Findings & Potency Biological Context / Model System

| Propaquizafop [1] | PPARα | • Dose-dependent hepatocellular hypertrophy & liver enlargement. • Increased CYP4A & ACOX mRNA & activity. • Induced hepatocyte proliferation (BrdU labeling). • Effects abolished in PPARα-KO rats, confirming PPARα-dependency. | In vivo (Rat): 2-week dietary exposure (75, 500, 1000 ppm). | | Fenofibrate [2] [3] | PPARα | • Larger transcriptomic perturbations in liver vs. kidney. • Induced genes for fatty acid oxidation. • Increased liver weight; mild kidney effects at high doses. • Improved atherogenic lipoprotein profiles, reduced CET activity in humans [3]. | In vivo (Rat & Human): 5-day rat study (8-1000 mg/kg); human clinical trial (300 mg/day). | | Troglitazone [4] | PPARγ (Primary) | • Suppressed glutamine uptake & metabolism independently of PPARγ. • Reduced c-Myc, ASCT2, and GLS1 expression. • Decreased ATP and increased ROS in tumor cells. | In vitro: 48-hour treatment in H460, HeLa, and TKO MEFs cell lines. | | Pirfenidone [5] | Modulates TGF-β; Enhances PPARs (protective role) | • Anti-fibrotic and anti-oxidant effects. • Proposed to exert protective effects by enhancing PPARγ activity. | Theoretical perspective for SARS-CoV-2; clinical use for idiopathic pulmonary fibrosis. | | K-877 [6] | PPARα (SPPARMα) | • More potent PPARα activator than fenofibrate in vitro. • Greater triglyceride-lowering and HDL-C-raising effects in humans. • Designed for a improved benefit/risk profile. | In vitro and early-phase human clinical trials. |


Detailed Experimental Protocols

To ensure the data in the table is reproducible, here are the key methodological details from the cited studies.

This compound Study Protocol [1]
  • Objective: To investigate the PPARα-dependency of the hepatocarcinogenic mode of action of this compound in rats.
  • In Vivo Model: Wild-type (WT) and PPARα-knockout (KO) rats.
  • Treatment: 2-week dietary exposure to this compound at 75, 500, and 1000 ppm. The positive control group received WY-14643 (50 mg/kg bw/day), a known potent PPARα agonist.
  • Endpoint Measurements:
    • Liver Weight: Absolute and relative liver weights were recorded.
    • Histopathology: Assessment of hepatocellular hypertrophy.
    • Gene Expression: mRNA levels of CYP4A and acyl-CoA oxidase (ACOX) were measured.
    • Enzyme Activity: Catalytic activities of CYP4A and ACOX were assessed.
    • Cell Proliferation: Measured via BrdU (bromodeoxyuridine) labeling to identify replicating DNA in hepatocytes.
Fenofibrate Transcriptomics Protocol [2]
  • Objective: To investigate the dose-dependent effects of fenofibrate on liver and kidney metabolism in rats.
  • In Vivo Model: Male Sprague Dawley rats.
  • Treatment: Oral gavage once daily for 5 days at eight doses (8 to 1000 mg/kg) plus a vehicle control.
  • Endpoint Measurements:
    • Organ Weight: Terminal liver and kidney weights.
    • Transcriptomic Analysis: RNA was extracted from liver and kidney tissues. High-throughput transcriptomics was performed using the rat S1500+ TempO-Seq platform, with subsequent bioinformatic analysis (pathway enrichment, differential gene expression) on the extrapolated full transcriptome data.
Troglitazone Glutamine Metabolism Protocol [4]
  • Objective: To examine whether troglitazone disrupts glutamine metabolism in tumor cells and whether this action is reliant on PPARγ activity.
  • In Vitro Model: Glutamine-dependent cell lines (H460 lung cancer, HeLa cervical carcinoma, and RB-family triple knock-out mouse embryonic fibroblasts).
  • Treatment: Cells were treated with varying concentrations of troglitazone for 48 hours.
  • Endpoint Measurements:
    • Glutamine Uptake: Measured using 14C-labeled glutamine.
    • Protein Expression: Western blot analysis of ASCT2, GLS1, and c-Myc.
    • Metabolic Flux: 13C-glutamine incorporation into the TCA cycle assessed via 2D-TOCSY NMR.
    • Energetics & ROS: Steady-state ATP levels and reactive oxygen species (ROS) were measured.
    • Viability: Viable cell number was determined.

PPARα Activation Signaling Pathway

The following diagram illustrates the general mechanism of PPARα activation, which underpins the effects of agonists like this compound and fenofibrate.

cluster_path Nuclear Signaling & Gene Transcription cluster_effects Downstream Cellular Effects Agonist PPARα Agonist (e.g., this compound, Fenofibrate) PPARa PPARα Agonist->PPARa Heterodimer Heterodimer PPARa->Heterodimer  Ligand Binding RXR RXR RXR->Heterodimer DNA DNA: PPRE Coactivators Coactivator Complex DNA->Coactivators  Recruitment Transcription Transcription Coactivators->Transcription  Initiation BiologicalEffects Biological Effects Heterodimer->DNA  Binding Transcription->BiologicalEffects

> Figure 1. Canonical PPARα Activation Pathway. PPARα agonists bind to the receptor within the nucleus, promoting heterodimerization with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs), recruiting coactivator proteins to initiate the transcription of target genes. These genes are involved in fatty acid uptake and oxidation, leading to the observed biological effects such as hepatocyte proliferation and peroxisome proliferation [1] [2] [6].

Key Comparative Insights

  • This compound's Profile: The data strongly confirms that this compound is a rodent-specific hepatocarcinogen with a PPARα-dependent mode of action [1]. Its effects are directly comparable to the experimental control, WY-14643.
  • Mechanistic Diversity: While this compound and fenofibrate act through the canonical PPARα pathway, other compounds like troglitazone can exhibit PPAR-independent effects (e.g., c-Myc suppression) [4], and pirfenidone may work partly by enhancing protective PPARγ activity [5].
  • Therapeutic Evolution: The development of Selective PPARα Modulators (SPPARMα) like K-877 represents an effort to separate beneficial metabolic effects from adverse ones, building on the profiles of older agonists like fenofibrate [6].

References

Validation of propaquizafop extraction method recovery rates

Author: Smolecule Technical Support Team. Date: February 2026

Propaquizafop Extraction and Analysis Method

The following methodology for determining this compound in soil and water samples is based on a 2023 study published in Scientific Reports [1].

  • Materials and Reagents:

    • Standard: this compound (99.8% purity).
    • Extraction Solvent: Acetonitrile (Chromatographically pure).
    • Other Reagents: Formic Acid (FA), Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Calcium Chloride (CaCl₂).
    • Equipment: High-performance liquid chromatograph (HPLC) with UV detector, Thermo BDS Hypersil C18 column (250 mm × 4.6 mm, 5 µm).
  • Extraction and Clean-up Protocol:

Sample Type Sample Amount Extraction Solvent Additional Steps Centrifugation
Water 1 mL 2 mL acetonitrile, 500 µL 0.2% FA water Vortex 2 min, add 1.0 g NaCl, vortex 1 min 5,000 rpm for 5 min
Soil 5-10 g 10 mL acetonitrile, 2.5 mL 0.2% FA water Oscillate (180 rpm) for 30 min, add 2.0 g NaCl, vortex 1 min 5,000 rpm for 5 min
  • HPLC Analysis Conditions:
    • Mobile Phase: Water (A) and Acetonitrile (B) in a 20:80 (v:v) ratio.
    • Flow Rate: 1 mL/min.
    • Column Temperature: 30 °C.
    • Injection Volume: 10 µL.
    • Detection Wavelength: 230 nm.
    • Retention Time: Approximately 5.5 minutes.

Method Validation and Recovery Rates

The same study provided the following recovery data for this method, demonstrating its accuracy and precision [1].

Sample Type Fortification Level Average Recovery (%) Relative Standard Deviation (RSD, %)
Water 0.1 mg L⁻¹ 87.91 - 107.61 1.58 - 5.23
1 mg L⁻¹ 87.91 - 107.61 1.58 - 5.23
10 mg L⁻¹ 87.91 - 107.61 1.58 - 5.23
Soil 1 µg g⁻¹ 87.56 - 103.56 1.83 - 6.37
5 µg g⁻¹ 87.56 - 103.56 1.83 - 6.37
10 µg g⁻¹ 87.56 - 103.56 1.83 - 6.37

Experimental Workflow Diagram

The workflow for the extraction and analysis of this compound from soil and water samples is summarized below.

cluster_water Water Sample (1 mL) cluster_soil Soil Sample (5-10 g) start Start Sample Preparation w1 Add 2 mL Acetonitrile and 500 µL 0.2% FA Water start->w1 s1 Add 10 mL Acetonitrile and 2.5 mL 0.2% FA Water start->s1 w2 Vortex for 2 Minutes w1->w2 w3 Add 1.0 g NaCl w2->w3 w4 Vortex for 1 Minute w3->w4 centrifuge Centrifuge at 5000 rpm for 5 min w4->centrifuge s2 Oscillate (180 rpm) for 30 min s1->s2 s3 Add 2.0 g NaCl s2->s3 s4 Vortex for 1 Minute s3->s4 s4->centrifuge filter Filter Supernatant through 0.22 µm Membrane centrifuge->filter hplc HPLC Analysis (10 µL Injection) filter->hplc end Result hplc->end

This compound Extraction and Analysis Workflow [1]

Insights and Data Gaps

The method from the 2023 study provides a solid, single-laboratory validation. The recovery rates fall within an acceptable range for pesticide residue analysis, and the RSD values indicate good repeatability [1].

A key limitation of the available data is the lack of a direct, side-by-side comparison of recovery rates between this compound and other herbicide extraction methods. A comprehensive comparison guide would require data on:

  • Extraction efficiencies of different herbicides (e.g., other ACCase inhibitors like haloxyfop or quizalofop) using the same method.
  • Performance of this method across different laboratories to establish inter-laboratory reproducibility.
  • Comparison with other extraction techniques (e.g., QuEChERS, solid-phase extraction).

References

Propaquizafop environmental persistence vs other aryloxyphenoxypropionates

Author: Smolecule Technical Support Team. Date: February 2026

Environmental Persistence of Propaquizafop

The following table summarizes the key experimental data on the adsorption, mobility, and degradation of this compound, which are the primary indicators of its environmental persistence [1].

Parameter Experimental Findings for this compound
Adsorption Adsorbs strongly to soil; Freundlich model provided the best fit. Adsorption rates in five different soils ranged from 46.98% to 57.76% at equilibrium [1].
Mobility Classified as having weak migration ability. In soil thin-layer chromatography, Rf values ranged from 0.076 to 0.123. It was not detected in leachate and remained only in the top 0-5 cm soil layer in column leaching tests [1].
Soil Degradation Degrades readily in soil; half-lives (DT₅₀) varied by soil type, ranging from 1.41 to 7.75 days. Temperature was the most influential factor on the degradation rate [1].
Aqueous Photodegradation Under UV light (253.7 nm), its degradation is influenced by water constituents. Metal ions (Cu²⁺, Cd²⁺, Mn²⁺, Zn²⁺, Ni²⁺) and high nitrate concentrations (4 mmol/L) had an inhibitory effect, slowing down degradation [2].

Comparative Context with Other AOPP Herbicides

While direct side-by-side experimental data is not fully available in the search results, information on other AOPP herbicides provides a useful context for comparison.

  • Enantioselective Degradation: A key characteristic of many AOPP herbicides is that they are chiral molecules, meaning they have non-superimposable mirror images (enantiomers). The environmental fate of these enantiomers is often selective. For fenoxaprop-ethyl, the S-enantiomer degrades faster than the herbicidally active R-enantiomer in water, sediment, and soil [3]. This suggests that the persistence of the active, more toxic form can be longer than racemic (mixed) measurements indicate.
  • Microbial Degradation: Specific carboxylesterases produced by microorganisms (e.g., from Brevundimonas sp.) can hydrolyze AOPP herbicides. Some of these enzymes show a preference for the R-enantiomers [4], which is the opposite trend to what is observed in abiotic degradation and could influence the overall persistence of the active compound.
  • Persistence of Metabolites: The degradation products of AOPP herbicides can sometimes be more persistent than the parent compound. For fenoxaprop-ethyl, one degradation product, CDHB, was found to be particularly persistent, with a half-life of 96.3 days in water and 17.8 days in sediment [3]. This highlights the importance of tracking transformation products in persistence studies.

Experimental Protocols for Key Data

For researchers wishing to replicate or compare these studies, the core methodologies are outlined below.

1. Adsorption, Mobility, and Soil Degradation (this compound) [1]

  • Adsorption Kinetics & Isotherms: The oscillatory equilibrium method (based on OECD 106) was used. Soil samples were mixed with a this compound solution (5 mg L⁻¹ in 0.01 mol L⁻¹ CaCl₂ with 0.01% NaN₃ to inhibit microbes). The mixtures were shaken, centrifuged, and the supernatant concentration was measured by HPLC-UV to determine the amount adsorbed.
  • Mobility (Soil Thin-Layer Chromatography): Soil slurries were coated on glass plates, spotted with this compound, and developed with water. The Rf value (distance moved by compound / distance moved by solvent front) was calculated.
  • Mobility (Soil Column Leaching): Soil was packed into columns, and the herbicide was applied to the top. Water was passed through the column, and the leachate and dissected soil layers were analyzed for this compound content.
  • Soil Degradation: Soil samples were fortified with this compound and incubated under controlled conditions. Samples were taken at intervals, extracted with acetonitrile, and analyzed by HPLC-UV to determine the degradation half-life.

2. Aqueous Photodegradation (this compound) [2]

  • Procedure: Aqueous solutions of this compound, with varying pH levels or the addition of ions (NO₃⁻, Fe³⁺, Cu²⁺, etc.), were exposed to a 20 W low-pressure mercury lamp (253.7 nm).
  • Analysis: Samples were taken at intervals, and this compound residues were quantified using HPLC-UV. The identification of transformation products was performed using LC-QTOF-MS.

3. Enantioselective Degradation (Fenoxaprop-ethyl) [3]

  • Procedure: The herbicide was incubated in water, sediment, and water-sediment microcosms under laboratory conditions.
  • Analysis: Samples were extracted and analyzed using chiral chromatography techniques to separate and quantify the R- and S-enantiomers of the parent compound and its metabolites over time.

Pathways and Workflows in Environmental Fate

The diagram below illustrates the key processes and relationships that determine the environmental fate of AOPP herbicides like this compound.

Herbicide AOPP Herbicide (e.g., this compound) Processes Key Environmental Processes Herbicide->Processes P1 Adsorption Processes->P1 P2 Mobility/Leaching Processes->P2 P3 Microbial Degradation Processes->P3 P4 Chemical Degradation (e.g., Hydrolysis) Processes->P4 P5 Photodegradation Processes->P5 Factors Influencing Factors F1 Soil Type (OM, Clay, pH) Factors->F1 F2 Temperature Factors->F2 F3 Water Content Factors->F3 F4 Microbial Community Factors->F4 F5 Light Exposure Factors->F5 Fate Environmental Fate & Persistence P1->Fate P2->Fate P3->Fate P4->Fate P5->Fate F1->P1 F1->P2 F2->P1 F2->P2 F2->P3 F2->P4 F3->P1 F3->P2 F3->P3 F3->P4 F4->P1 F4->P3 F5->P1 F5->P5

The experimental workflow for studying these processes, particularly for soil, can be summarized as follows:

Start Soil Sample Collection & Preparation (Air-dry, sieve through 2 mm) A1 Fortification with Herbicide Start->A1 A2 Incubation under Controlled Conditions A1->A2 A3 Sampling at Predefined Intervals A2->A3 A4 Sample Extraction (e.g., with acetonitrile) A3->A4 A5 Instrumental Analysis (HPLC-UV, LC-MS) A4->A5 End Data Analysis (Determine DT₅₀, Rf, etc.) A5->End

Key Takeaways for Comparison

  • This compound Profile: It is characterized by strong soil adsorption, low mobility, and is readily degradable in most soils, with half-lives typically under a week [1]. This combination suggests a lower risk of groundwater contamination but a potential for localized soil residue.
  • Critical Comparison Factors: When comparing AOPPs, key factors include soil adsorption capacity, degradation half-life in various matrices (soil, water), the potential for enantioselective degradation, and the formation and persistence of metabolites [1] [3].
  • Data Gap: A comprehensive, controlled study directly comparing the degradation half-lives and adsorption coefficients of this compound, fenoxaprop-ethyl, quizalofop-P-ethyl, and other AOPPs in the same set of soils is not available in the current search results. The data presented here is compiled from separate studies.

References

Comparative ecotoxicity of propaquizafop and similar herbicides

Author: Smolecule Technical Support Team. Date: February 2026

Framework for Herbicide Ecotoxicity Comparison

A standard comparison involves evaluating effects on organisms from different taxonomic groups and environmental compartments. The table below outlines key assessment areas, using examples from recent studies on other herbicides.

Assessment Area Test Organisms Example Endpoints (from other herbicides) Key Findings (from other herbicides)
Aquatic Toxicity Fish early-life stages (e.g., Clarias gariepinus) [1] Fertilization rate, hatching rate, time to hatch, larval survival, oxidative stress markers (SOD, ROS) [1] Glyphosate-based formulations (Forceup, Roundup) caused significant effects on fish development at concentrations below the ecological trigger value [1].
Aquatic invertebrates (e.g., Ephemera danica) [2] Mortality, biochemical responses (glutathione S-transferase activity, glycogen content) [2] The herbicide metazachlor increased mortality and caused significant biochemical changes in mayfly larvae at environmentally relevant concentrations (5-100 µg/L) [2].
Terrestrial Plant Toxicity Monocotyledonous plants (e.g., Sorghum saccharatum) [3] Root growth inhibition (IC50) [3] Glyphosate was 41 and 3390 times more toxic to plant root growth than 2,4-D-amine and paraquat, respectively. Mixtures showed synergistic effects [3].
Soil Ecotoxicity Earthworms (e.g., Eisenia fetida) [4] Reproductive toxicity (No-Observed-Effect Concentration, NOEC) [4] Computational models use reproductive NOEC data to predict pesticide toxicity to earthworms, a key soil health indicator [4].

Detailed Experimental Protocols

The following diagram illustrates a generalized experimental workflow for assessing herbicide ecotoxicity, synthesizing common elements from the studies reviewed [1] [2].

G cluster_1 Phase 1: Preparation cluster_2 Phase 2: Exposure & Monitoring cluster_3 Phase 3: Analysis & Reporting Start Experimental Workflow for Herbicide Ecotoxicity A1 Define Test Concentrations • Pure active ingredient • Commercial formulations • Environmentally relevant levels Start->A1 A2 Select Test Organisms • Aquatic (fish, invertebrates) • Terrestrial (plants, earthworms) A1->A2 A3 Prepare Replicates & Controls • Negative control (diluent only) • Positive control (reference toxicant) A2->A3 B1 Administer Treatment • Static or semi-static renewal • Document exposure duration A3->B1 B2 Monitor Sublethal Endpoints • Development (hatching, growth) • Oxidative stress (SOD, CAT) • Behavior (locomotion) B1->B2 B3 Record Lethal Endpoints • Mortality rates • Calculate LC50/EC50 B2->B3 C1 Statistical Analysis • Compare treatments vs. control • Determine significance (p-value) • Calculate IC50/NOEC B3->C1 C2 Data Interpretation • Compare toxicity across species • Assess formulation differences • Evaluate mixture effects C1->C2 C3 Report Findings • Quantitative data in tables • Document all methodologies • Adhere to guidelines (e.g., OECD) C2->C3

Key methodological details from recent studies include:

  • Test Solution Preparation: Studies often use serial dilutions of the commercial herbicide product to achieve a range of environmentally relevant concentrations. For example, one study used dilutions containing microconcentrations of glyphosate (0.023 to 0.36 mg/L) to test on fish [1].
  • Critical Sublethal Endpoints: Beyond mortality, modern assessments focus on sublethal effects.
    • Oxidative Stress: Levels of superoxide dismutase (SOD) and reactive oxygen species (ROS) are measured in tissue homogenates using fluorometric and spectrophotometric methods [1] [5].
    • Metabolic and Developmental Markers: Measurements include glutathione S-transferase (GST) activity and glycogen content, which indicate metabolic disruption [2].
  • Adherence to Guidelines: Reputable studies follow standardized international guidelines (e.g., OECD guidelines 407, 414) to ensure reliability and reproducibility [5]. The U.S. EPA also provides specific guidelines for evaluating ecological toxicity data [6].

References

Propaquizafop soil degradation rate validation studies

Author: Smolecule Technical Support Team. Date: February 2026

Environmental Behavior & Degradation Dynamics

Propaquizafop's behavior in the environment is defined by how quickly it breaks down (degradation) and how little it moves in the soil.

Property Findings for this compound Experimental Context
Soil Degradation Half-life (T₁/₂) Varies by soil: 1.41 to 7.75 days [1]. Laboratory study on five different Chinese soils; degradation fastest in LF fluvo-aquic soil and slowest in BS ginseng soil [1].
Soil Adsorption 46.98% to 57.76% adsorption rate; best fit by Freundlich and Elovich models [1]. Batch equilibrium method; adsorption increased with higher Ca²⁺ concentration [1].
Soil Mobility Low to very low mobility; Rf values: 0.076–0.123 (thin-layer chromatography); detected only in top 0-5 cm soil layer (column leaching) [1]. Soil thin-layer chromatography and soil column leaching experiments [1].
Photodegradation in Water (Half-life) 22.85 hours (under sunlight) [2]. Laboratory simulation using a 20 W low-pressure mercury lamp; identified five major photoproducts [2].
Residues in Vegetables No residues detected in carrot, lettuce, cauliflower, or onion [3]. Field trials in the Czech Republic; samples analyzed by LC-MS/MS [3].

The table below compares the degradation and residue profiles of this compound with other ACCase-inhibiting herbicides in vegetable crops.

Herbicide Chemical Group Residue Findings in Vegetables Implication
This compound Aryloxyphenoxy-propionate (FOP) No residues detected in any tested vegetables (carrot, onion, lettuce, cauliflower) [3]. Suitable for low-residue and baby food production [3].
Cycloxydim Cyclohexanedione (DIM) No residues detected in any tested vegetables [3]. Suitable for low-residue and baby food production [3].
Quizalofop-p Aryloxyphenoxy-propionate (FOP) Detected in lettuce and cauliflower; not suitable for baby food. Residues in carrot and onion were low [3]. Use is crop-dependent; not for short-season vegetables [3].
Fluazifop-p Aryloxyphenoxy-propionate (FOP) High initial residues (e.g., 2796 µg kg⁻¹ in cauliflower); slow degradation [3]. Not suitable for baby food; high residue risk in vegetables [3].
Haloxyfop-p Aryloxyphenoxy-propionate (FOP) Degradation dynamics slower than quizalofop but faster than fluazifop [3]. Requires careful pre-harvest interval management [3].

Detailed Experimental Protocols

To assess the validity of the data, here is a summary of the key methodologies used in the cited studies.

  • Soil Degradation and Adsorption Experiments [1]: Five soils with varying properties (pH, organic matter, texture) were used. Soils were fortified with this compound (5 mg L⁻¹) and shaken for 24 hours to establish adsorption kinetics. For degradation studies, fortified soils were incubated in the dark at 25°C, with samples extracted and analyzed periodically using high-performance liquid chromatography (HPLC-UV). Adsorption data was modeled using Freundlich isotherms and Elovich kinetics.
  • Photodegradation in Water [2]: An aqueous solution of this compound was exposed to UV light from a low-pressure mercury lamp (253.7 nm). The effects of pH, nitrate ions (NO₃⁻), and metal ions (Fe³⁺, Cu²⁺, etc.) were tested. Samples were taken at intervals, and residues were analyzed by HPLC-UV. The degradation products were identified using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).
  • Vegetable Residue Field Trials [3]: Small-plot trials were conducted on four vegetables in the Czech Republic. The maximum registered rate of this compound was applied post-emergence. Edible parts of the plants (e.g., carrot roots, lettuce leaves) were sampled multiple times during the growing season. Residues were extracted and quantified using a validated multiresidue method by LC-MS/MS.

Herbicide Degradation Pathway & Resistance

The following diagram illustrates the relationship between different ACCase-inhibitor herbicides, their degradation, and the emergence of resistance, which is a key consideration for their long-term usability.

herbicide_relationships cluster_fops Aryloxyphenoxy-propionates (FOPs) cluster_resistance Resistance Development ACCase Inhibition ACCase Inhibition Quizalofop Quizalofop Quizalofop->ACCase Inhibition This compound This compound Quizalofop->this compound Metabolic Pathway Quizalofop-p Quizalofop-p Quizalofop->Quizalofop-p Cross-Resistance Cross-Resistance Quizalofop->Cross-Resistance This compound->ACCase Inhibition This compound->Cross-Resistance Fluazifop Fluazifop Fluazifop->ACCase Inhibition Fluazifop->Cross-Resistance Haloxyfop Haloxyfop Haloxyfop->ACCase Inhibition Cycloxydim Cycloxydim Cycloxydim->ACCase Inhibition ACCase Target-Site Mutation ACCase Target-Site Mutation ACCase Target-Site Mutation->Cross-Resistance

Diagram 1: Relationships among ACCase-inhibiting herbicides, showing this compound as a metabolite of quizalofop and its position within the cross-resistance landscape [4] [5].

Key Insights for Professionals

  • Low Residue Profile: this compound and cycloxydim stand out as herbicides that left no detectable residues in multiple vegetable crops, making them excellent candidates for integrated pest management programs targeting low-residue and "baby food" production [3].
  • Rapid Soil Degradation: Its short half-life in many soils (as little as 1.41 days) indicates it is a readily degradable pesticide, reducing the risk of long-term soil accumulation and carryover to subsequent crops [1].
  • Managing Resistance: Be aware that cross-resistance between different chemical classes of ACCase inhibitors (FOPs, DENs, DIMs) is a documented reality [5]. This compound's effectiveness can be compromised in wild oat populations that have developed resistance to other ACCase herbicides, necessitating robust resistance management strategies.

References

Comparison of propaquizafop analytical methods LC-MS vs GC-MS

Author: Smolecule Technical Support Team. Date: February 2026

LC-MS vs GC-MS: A General Analytical Comparison

The table below summarizes the core characteristics of LC-MS and GC-MS, highlighting key differences that influence method selection.

Feature GC-MS / GC-MS-MS [1] [2] [3] LC-MS / LC-MS-MS [4] [1] [2]
Mobile Phase Gas (e.g., Helium) [2] [3] Liquid (Solvents/Buffers) [2] [3]
Separation Principle Volatility and Thermostability [3] Polarity, Affinity, Size [4]
Sample Requirements Must be volatile and thermally stable [3] No volatility requirement; suitable for thermally labile, polar, or large molecules [4]
Ionization Source Electron Ionization (EI), Chemical Ionization (CI) [1] Electrospray Ionization (ESI) [4] [1]
Common Applications Volatile compounds, fuels, essential oils, forensic substance ID [2] [3] Pharmaceuticals, proteins, peptides, agrochemicals, biotech [4] [2]
Operational Cost Generally more affordable; easier operation and maintenance [3] Higher cost; requires more specialized training and maintenance [3]
Key Advantage Excellent for separating volatile compounds; highly reproducible spectra [3] Broad applicability to a wide range of compounds, including non-volatile and large molecules [4] [2]

Experimental Protocols from Literature

The following are generalized experimental conditions derived from recent studies. You can adapt these protocols as a starting point for developing a method for propaquizafop.

1. Protocol for HPLC-TOF-MS Analysis of PPCPs in Water This method, used for analyzing pharmaceuticals and personal care products, is highly relevant for polar compounds like this compound [4].

  • Instrumentation: Agilent 1200 series HPLC coupled to an Agilent 6220 TOF-MS.
  • Chromatography:
    • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 2.1 mm, 3.5-µm).
    • Mobile Phase: (A) Water with 1% formic acid; (B) Acetonitrile with 1% formic acid.
    • Gradient: 20–80% B over 20 min, hold at 80% B for 5 min.
    • Flow Rate, Temp: 0.8 mL/min (He), Column at 35°C.
  • Mass Spectrometry:
    • Ionization: Dual Electrospray Ionization (ESI), positive mode.
    • Gas Settings: Drying gas (N₂) at 335°C and 10 L/min; Nebulizer at 35 psig.
    • Voltages: Capillary at 3300 V, Fragmentor at 185 V.

2. Protocol for GC-MS Analysis of PPCPs in Water This method is suitable for more volatile or derivatized analytes [4].

  • Instrumentation: Agilent 7890A Gas Chromatograph with 5975B Mass Spectrometer.
  • Chromatography:
    • Column: DB-5MS (30 m x 0.25 mm, 0.5-µm df).
    • Carrier Gas: Helium at 0.8 mL/min.
    • Temperature Program: Hold at 150°C for 5 min, ramp to 300°C at 10°C/min, hold for 10 min.
    • Injection: Splitless mode, 1 µL volume.
  • Mass Spectrometry:
    • Ionization: Electron Ionization (EI).
    • Source Temp: 230°C.
    • Data Mode: Selected Ion Monitoring (SIM).

Performance and Trends

While direct data for this compound is unavailable, broader trends and performance comparisons can inform your decision:

  • Detection Limits: A study comparing methods for Pharmaceutical and Personal Care Products (PPCPs) found that HPLC-TOF-MS yielded lower detection limits than GC-MS for the compounds studied [4].
  • Publication Trends: An analysis of PubMed articles from 1995-2023 shows that LC-MS is used more frequently in research than GC-MS, with a yearly publication rate of 3,908 vs. 3,042, indicating a strong shift towards LC-MS applications in life sciences [1].
  • Extraction Efficiency: For the same set of PPCPs, liquid-liquid extraction provided overall superior recoveries compared to solid-phase extraction, though the optimal method is analyte-dependent [4].

Workflow Comparison

The diagram below illustrates the core operational workflows for both techniques, highlighting the critical difference in sample requirements.

cluster_GC GC-MS Workflow cluster_LC LC-MS Workflow start Sample gc1 Vaporization (High Heat) start->gc1 lc1 Dissolution in Solvent start->lc1 gc2 Separation by Volatility gc1->gc2 gc3 Ionization (EI / CI) gc2->gc3 gc4 Mass Analysis gc3->gc4 gc_result Volatile & Thermally Stable Compounds gc4->gc_result lc2 Separation by Polarity (HPLC) lc1->lc2 lc3 Ionization (ESI) lc2->lc3 lc4 Mass Analysis lc3->lc4 lc_result Polar, Thermally Labile, & Large Molecules lc4->lc_result note Key Difference: Sample Preparation & Introduction

Key Selection Guide

Given that This compound is a non-volatile, relatively large organic molecule, the general principles from the search results strongly suggest that LC-MS is the more suitable and commonly adopted technique for its analysis.

  • Choose LC-MS if: Your analyte is polar, thermally labile, or has high molecular weight. LC-MS is the standard for modern pesticide and herbicide analysis in complex matrices like food and environmental samples [4] [5] [3].
  • Consider GC-MS if: Your analyte is volatile and thermally stable, or can be easily and reliably chemically derivatized to become so. It remains a robust and cost-effective technology [1] [3].

References

Propaquizafop efficacy comparison on different grass weed species

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence for Propaquizafop Efficacy

A 2025 study confirmed that this compound is a highly effective solution for controlling Eleusine indica that has developed resistance to other major herbicides [1].

  • Experimental Protocol: The research used a whole-plant pot assay to evaluate herbicide efficacy. Seeds of resistant E. indica were collected from oil palm plantations in Indonesia, while susceptible seeds were used as a control. Herbicides (glyphosate, paraquat, and this compound) were applied at seven different dose levels, ranging from 0 to 8 times the recommended field rate. Plant dry weight was measured four weeks after application to determine the GR₅₀ (herbicide dose required for a 50% reduction in plant growth) [1].
  • Key Findings on Efficacy and Resistance: The study classified resistance levels based on the Resistance Ratio (RR), which is the GR₅₀ of the resistant population divided by the GR₅₀ of the susceptible population [1].

The table below summarizes the resistance levels of the E. indica populations to different herbicides:

Herbicide Mode of Action Group Resistance Status of E. indica Resistance Ratio (RR) [1]
This compound ACCase Inhibitor (Group 1) Susceptible < 2.0
Glyphosate EPSPS Inhibitor (Group 9) Resistant 2.58 - 4.36
Paraquat Photosystem I Inhibitor (Group 22) Resistant 2.30 - 3.37

This demonstrates that This compound effectively controlled the E. indica biotypes that were resistant to both glyphosate and paraquat [1].

Research Context and Comparative Insights

This compound belongs to the Aryloxyphenoxypropionate (FOPs) family within the Herbicide Resistance Action Committee (HRAC) Group 1, which inhibits the ACCase enzyme in grasses [2] [1]. This context is important for understanding its use and potential resistance issues.

  • Resistance Concerns with ACCase Inhibitors: Research on ryegrass (Lolium spp.) has documented resistance to haloxyfop, another ACCase inhibitor [2]. One study found herbicide resistance in 79% of commercial ryegrass seed lines tested, with resistance frequencies for haloxyfop ranging from 0.00112% to 10% [2]. This highlights a growing challenge within this herbicide mode of action.
  • Implication for this compound: The resistance documented in ryegrass to other FOPs suggests that this compound could also be vulnerable to cross-resistance in some weed species. Therefore, it is crucial to use it within a diversified weed management strategy [2].

The following diagram illustrates the experimental workflow from the 2025 study and the logical relationship of this compound's efficacy:

G Start Start: Suspected Resistant E. indica Populations A Collect Seeds (Resistant and Susceptible Biotypes) Start->A B Plant and Grow in Pots A->B C Apply Herbicides (Glyphosate, Paraquat, this compound) at 7 Dose Levels (0x to 8x) B->C D Measure Dry Weight 4 Weeks After Application C->D Dose Levels:\n0, 0.25, 0.5, 1, 2, 4, 8x Dose Levels: 0, 0.25, 0.5, 1, 2, 4, 8x C->Dose Levels:\n0, 0.25, 0.5, 1, 2, 4, 8x E Calculate GR₅₀ and Resistance Ratio (RR) D->E F Result: Classification E->F

Interpretation and Guidance for Researchers

  • This compound is a potent alternative for managing grass weeds, like Eleusine indica, that have developed multiple resistance to other herbicide groups [1].
  • Lack of broad-spectrum comparative data means its performance against other specific grass weeds (e.g., Setaria spp., Echinochloa spp.) cannot be definitively stated from these results alone.
  • Resistance management is critical. Given the documented resistance to other ACCase inhibitors, this compound should be rotated with herbicides from different HRAC groups to preserve its long-term efficacy [2] [1].

References

Validation of propaquizafop air sampling and analysis method

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Propaquizafop

The search results indicate that this compound is an herbicide used for grass weed control in broadleaf crops. Here is the key context found:

Context Key Findings Relevant Citations
Regulatory Status Reviewed by EFSA; maximum residue levels (MRLs) assessed for consumer safety; data gaps identified for analytical methods in plant and animal commodities. [1] [2] [1] [2]
Agricultural Use Effective in controlling Eleusine indica (goosegrass) resistant to glyphosate and paraquat in oil palm plantations. [3] [3]
Mode of Action A selective herbicide that inhibits acetyl-CoA carboxylase (ACCase) in grass weeds; absorbed by leaves and translocated within the plant. [4] [4]

How to Approach Method Development

Since a standard method is not published, you would need to develop and validate one. Here is a potential workflow based on general analytical chemistry principles for airborne pesticides, which you can adapt for this compound.

The following diagram illustrates the key stages of this method development process:

G cluster_sampling 1. Air Sampling Design cluster_analysis 2. Laboratory Analysis cluster_validation 3. Method Validation Start Start: Method Development for this compound Air Sampling S1 Select Sampling Medium (e.g., Quartz Fiber Filter, PUF/XAD-2) Start->S1 S2 Define Sampling Parameters (Flow Rate, Volume, Duration) S1->S2 A1 Extraction (Solvent Selection, Efficiency) S2->A1 A2 Clean-up (If necessary, to reduce matrix effects) A1->A2 A3 Instrumental Analysis (LC-MS/MS recommended) A2->A3 V1 Establish Figures of Merit A3->V1 V2 Test Storage Stability V1->V2

Detailed Considerations for the Workflow
  • Air Sampling Design: Your choice of sampling medium is critical. For a pesticide like this compound, which can exist in both particulate and gaseous phases, a combination of a quartz fiber filter (for particles) followed by a polyurethane foam (PUF) cartridge, possibly with an adsorbent like XAD-2 (for vapors), is a standard approach [5]. You will need to optimize sampling parameters like flow rate and volume to ensure you collect a detectable amount of the analyte without overloading the medium.
  • Laboratory Analysis: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is highly recommended for this analysis due to its high sensitivity and selectivity for pesticide residue analysis [1] [2]. Method development will involve finding the most efficient solvent to extract this compound from the sampling media and a chromatographic method that adequately separates it from potential interferences.
  • Method Validation: This is the most critical phase to prove your method is reliable. You must establish key performance metrics as outlined in the table below [5].
Validation Parameter Description & Target
Recovery Efficiency Percentage of analyte recovered from the sampling medium. Demonstrates extraction efficiency; aim for consistent, high recovery (e.g., 70-120%).
Limit of Detection (LOD) / Quantification (LOQ) The lowest concentration that can be reliably detected/measured. Must be low enough to monitor at relevant exposure levels.
Precision Repeatability (same day) and reproducibility (different days) of results. Measured by relative standard deviation (RSD); lower RSD indicates higher precision.
Storage Stability Analyte stability on the sampling medium before analysis. Ensures results are not biased by analyte degradation during storage.

Finding More Information

To find more specific information, I suggest you:

  • Consult specialized databases like the EPA's Environmental Sampling Methods Index or NIOSH Manual of Analytical Methods (NMAM) for analogous methods for other herbicides.
  • Search for patents related to pesticide air sampling, as they can contain detailed, validated methodologies.
  • Contact manufacturers of air sampling equipment and analytical standards for this compound, as they often have application notes and technical support.

References

PPARα-Mediated Mode of Action (MOA) and Human Relevance Assessment

Author: Smolecule Technical Support Team. Date: February 2026

The hepatocarcinogenic Mode of Action (MOA) of propaquizafop in rodents and its relevance to humans has been formally evaluated using the IPCS MOA/Human Relevance Framework (MOA/HRF). The consensus from these investigations is that the liver tumors observed in rodents are not considered a relevant health risk to humans [1] [2].

The table below summarizes the key events in the established rodent MOA and the evidence for their human relevance:

Key Event in Rodent MOA Description & Evidence Human Relevance Conclusion
1. Ligand Activation of PPARα This compound acts as a ligand, activating the PPARα receptor in rodent liver [2]. Biologically plausible in humans, but the human PPARα receptor is expressed at much lower levels than in rodents [2].
2. Altered Gene Expression Activation leads to induction of target genes (e.g., CYP4A, Acyl-CoA oxidase) [1] [2]. Plausible, but the response in human hepatocytes is negligible compared to rodents [2].
3. Altered Cell Growth Leads to hepatocellular hypertrophy, liver enlargement, and increased cell proliferation (BrdU labeling) [1] [2]. Considered a rodent-specific key event due to quantitative differences in PPARα-mediated responses [1] [2].
4. Hepatocarcinogenesis Long-term exposure leads to liver tumors in mice and rats [2]. Not relevant to humans based on weak or absent key events in human models [1] [2].

Detailed Experimental Protocol for MOA Investigation

The key investigation into the PPARα-dependency of this compound's effects used a well-defined genetic model. The methodology below outlines the core experimental design [2].

  • Animal Models: The study used two groups of male Sprague Dawley rats:
    • Wild-type (WT) rats: With normal PPARα expression.
    • PPARα-Knockout (KO) rats: Genetically modified rats with a bi-allelic deletion of the PPARα gene, rendering the receptor non-functional.
  • Test Articles & Dosing:
    • This compound: Administered in the diet at 75, 500, and 1000 ppm for 2 weeks.
    • Positive Control (WY-14643): A known potent PPARα agonist, administered at 50 mg/kg bw/day.
    • Control Group: Received a standard diet.
  • Endpoints Measured:
    • Organ Weights: Absolute and relative liver weights.
    • Clinical Chemistry: mRNA expression and enzyme activities of CYP4A and Acyl-CoA oxidase (markers of PPARα activation).
    • Histopathology: Examination of liver tissues for hepatocellular hypertrophy.
    • Cell Proliferation: Measurement of cell replication via BrdU labeling in hepatocytes.

The experimental workflow of this investigation can be summarized as follows:

G Start Start: 2-week dietary exposure to this compound in rats Comparison Compare outcomes between Wildtype (WT) vs PPARα-Knockout (KO) rats Start->Comparison KEs Measure Key Events (KEs) Comparison->KEs Result_WT Result in WT rats: • ↑ Liver weight • ↑ CYP4A & ACOX activity • ↑ Cell proliferation • Hypertrophy KEs->Result_WT Result_KO Result in KO rats: • Minimal to no changes in KEs KEs->Result_KO Conclusion Conclusion: KEs are PPARα-dependent Result_WT->Conclusion Contrast Result_KO->Conclusion Contrast

Comparative Quantitative Data from Key Studies

The experimental data from the investigation clearly demonstrates the PPARα-dependency of this compound's effects. The table below synthesizes key quantitative findings from the search results:

Study Focus Test Organism / System Key Comparative Metrics Outcome & Supporting Data

| Human Relevance of Hepatocarcinogenicity [1] [2] | WT vs. PPARα-KO Rats | Liver Weight Increase: Marked in WT rats; mild only at high dose in KO rats. Cell Proliferation (BrdU): Significant increase in WT; no change in KO rats. CYP4A & ACOX Activity: Induced in WT; no change in KO rats. | Conclusion: All key events are PPARα-dependent. The PPARα-mediated rodent MOA is not relevant to humans. | | Herbicide Efficacy vs. Resistant Weeds [3] [4] | Eleusine indica (Grass Weed) | Resistance Index (RI) to this compound: < 2.0. RI to Glyphosate/Paraquat: 2.30 - 4.36 in resistant biotypes. | Conclusion: Resistant weed biotypes remain susceptible to this compound, indicating no cross-resistance. | | Herbicide Resistance Development [5] | Avena fatua (Wild Oat) | GR₅₀ Resistance Factor (RF) for this compound: 16.6 to >59 in resistant populations. | Conclusion: Confirms the evolution of resistance to this compound in grass weeds, necessitating resistance management. |

Key Conclusions for Professionals

  • Validated MOA and Human Relevance: The assessment provides a robust case study for using the MOA/HRF. The data strongly supports that this compound induces liver tumors in rats via a PPARα-mediated mode of action that is not plausible in humans due to quantitative biological differences [1] [2].
  • Regulatory Status: this compound is an approved herbicide in the EU (approval expires 28/02/2027) and is not currently classified as a candidate for substitution [6].
  • Resistance Management is Critical: While an effective herbicide, this compound is an ACCase inhibitor (Group A/HRAC 1), and numerous cases of resistance have been reported in grass weeds like Alopecurus myosuroides, Eleusine indica, and Avena fatua [6] [5]. It is crucial to use it within an integrated weed management strategy to delay further resistance.

References

Comparative study of propaquizafop metabolites in different organisms

Author: Smolecule Technical Support Team. Date: February 2026

Propaquizafop Metabolites and Effects Across Organisms

The table below summarizes the key findings from experimental studies on this compound in different biological systems:

Organism/System Key Metabolites/Effects Experimental Findings Quantitative Data

| Rats (in vivo) [1] | Activation of PPARα receptor Altered gene expression Hepatocellular hypertrophy Altered apoptosis & cell proliferation | Dose-dependent activation of PPARα-mediated key events leading to hepatocarcinogenesis. Effects observed in wild-type but not in PPARα knockout rats. | Tumorigenic dose: 1500 ppm in diet (~109 mg/kg bw/day) [1]. | | Human Hepatocytes (in vitro) [1] | No significant CYP4A induction | Primary human hepatocytes showed minimal response compared to rodent cells, indicating species-specific effect. | N/A | | Aqueous Solution (Photolysis) [2] | Five photoproducts (via rearrangement, cracking, dechlorination, redox reactions) | Identification of transformation products under UV light (253.7 nm). Factors like pH, NO₃⁻, and metal ions (Fe³⁺, Cu²⁺) influence degradation rate. | Half-life under UV: 22.85 hours (in sunlight) [2]. |

Detailed Experimental Protocols

For researchers looking to replicate or understand the methodology behind these findings, here are the detailed experimental protocols.

Protocol for Investigating PPARα-Mediated Hepatocarcinogenesis in Rats [1]

This study aimed to demonstrate the dependency on PPARα for triggering key events in the hepatocarcinogenic mode of action.

  • Animal Model: Wild-type (WT) and PPARα knockout (KO) male Sprague Dawley rats.
  • Dosing: Dietary administration of this compound at 0, 100, 500, and 1500 ppm for up to 14 days. The 1500 ppm level is known to be tumorigenic in chronic studies.
  • Biological Endpoints Measured:
    • Liver Weight: Absolute and relative liver weights were recorded.
    • Gene Expression: Hepatic mRNA levels of classic PPARα target genes (e.g., CYP4A, ACO) were quantified.
    • Enzyme Activity: Peroxisomal fatty acid beta-oxidation activity was measured in liver homogenates.
    • Cell Replication: Hepatocyte cell replication was assessed by immunohistochemical detection of BrdU labeling.
    • Histopathology: Livers were examined for hepatocellular hypertrophy.
  • Key Control: The use of PPARα KO rats was crucial to confirm the specificity of the effects to the PPARα pathway.
Protocol for Photodegradation in Water and Metabolite Identification [2]

This study investigated the photolysis kinetics and identified transformation products of this compound in an aqueous environment.

  • Light Source: A 20 W low-pressure mercury lamp (wavelength 253.7 nm) was used for UV irradiation.
  • Solution Preparation: Aqueous solutions of this compound were prepared. The effects of different factors were tested:
    • pH: Buffered solutions at various pH levels.
    • Ions: Addition of NO₃⁻ and various metal ions (Fe³⁺, Cu²⁺, etc.) at different concentrations.
  • Sampling and Quantification: Samples were taken at scheduled time intervals. This compound residues were determined using High-Performance Liquid Chromatography (HPLC) with a UV detector.
  • Metabolite Identification: Photolysis products were identified using Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry (LC–QTOF-MS). The proposed structures were based on the mass spectrum data.

Visualizing the Metabolic Pathways

The following diagrams, created using Graphviz, illustrate the key metabolic and experimental pathways described in the studies.

This compound Hepatocarcinogenic Mode of Action in Rats

G P This compound Exposure (Dietary) K1 1. Ligand Activation of PPARα P->K1 K2 2. Altered Gene Transcription (CYP4A, ACO) K1->K2 Note Note: This PPARα-mediated MOA was not observed in human hepatocytes. K1->Note K3 3. Hepatocellular Hypertrophy & Liver Enlargement K2->K3 K4 4. Altered Apoptosis & Cell Replication K3->K4 AO Adverse Outcome: Hepatocarcinogenesis K4->AO

Experimental Workflow for Photodegradation Analysis

G Start Prepare this compound Aqueous Solution A1 Apply Modifiers: pH, NO₃⁻, Metal Ions Start->A1 A2 UV Irradiation (253.7 nm) A1->A2 A3 Sample at Time Intervals A2->A3 A4 HPLC-UV Analysis: Determine Kinetics A3->A4 A5 LC-QTOF-MS Analysis: Identify Transformation Products A4->A5 End Propose Degradation Pathways A5->End

Key Insights and Data Gaps

  • Species-Specific Metabolism is Critical: The most striking finding is the dramatic difference between rats and humans. This compound activates a full PPARα-mediated cascade leading to liver tumors in rats, but this pathway shows minimal activity in human hepatocytes [1]. This underscores that rodent data cannot be directly extrapolated to human risk without mechanistic studies.
  • Environmental Transformation is a Major Fate: In water, this compound undergoes significant photodegradation into multiple transformation products [2]. The identity and potential toxicity of these products are crucial for a complete environmental risk assessment.

The available data is compelling but incomplete. A truly comprehensive comparative guide would require further research into the specific chemical structures of mammalian metabolites (beyond the initial molecular event) and a toxicological assessment of the photodegradation products identified in water studies.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

COLOURLESS-TO-BROWN CRYSTALS.

XLogP3

4.6

Hydrogen Bond Acceptor Count

8

Exact Mass

443.1247985 g/mol

Monoisotopic Mass

443.1247985 g/mol

Heavy Atom Count

31

Density

Relative density (water = 1): 1.3

LogP

4.6 (LogP)
4.6

Appearance

Solid powder

Melting Point

62-64 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

24I4RS543N

GHS Hazard Statements

Aggregated GHS information provided by 194 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (80.41%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (19.59%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (80.41%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (80.41%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure at 20 °C: negligible

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

111479-05-1

Wikipedia

Propaquizafop

Use Classification

Agrochemicals -> Pesticides
Environmental transformation -> Pesticides (parent, predecessor)
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Last modified: 08-15-2023
1: Jeon Y, Kim J, Lee S, Kim TH. Crystal structure of propaquizafop. Acta Crystallogr Sect E Struct Rep Online. 2014 Nov 19;70(Pt 12):o1266-7. doi: 10.1107/S1600536814024751. eCollection 2014 Dec 1. PubMed PMID: 25553037; PubMed Central PMCID: PMC4257450.
2: Michitte P, Espinoza N, De Prado R. Cross-resistance to ACCase inhibitors of Lolium multiflorum, Lolium perenne and Lolium rigidum found in Chile. Commun Agric Appl Biol Sci. 2003;68(4 Pt A):397-402. PubMed PMID: 15149135.
3: Bouis P, Bieri F, Lang B, Thomas H, Waechter F. Effect of propaquizafop and its free-acid derivative on lauric acid hydroxylation and peroxisomal beta-oxidation in primary cultured rat, mouse, guinea pig and marmoset hepatocytes. Toxicol In Vitro. 1993 Jul;7(4):427-31. PubMed PMID: 20732228.
4: Sparacino AC, Tano F, Ferro R, Ditto D, Riva N, Braggio R. Effects of water management and herbicide treatments on red rice control. Meded Rijksuniv Gent Fak Landbouwkd Toegep Biol Wet. 2002;67(3):441-9. PubMed PMID: 12696411.
5: Strupp C, Bomann WH, Spézia F, Gervais F, Forster R, Richert L, Singh P. A human relevance investigation of PPARα-mediated key events in the hepatocarcinogenic mode of action of propaquizafop in rats. Regul Toxicol Pharmacol. 2018 Jun;95:348-361. doi: 10.1016/j.yrtph.2018.04.005. Epub 2018 Apr 5. PubMed PMID: 29626562.
6: López-Ruiz R, Romero-González R, Martínez Vidal JL, Fernández-Pérez M, Garrido Frenich A. Degradation studies of quizalofop-p and related compounds in soils using liquid chromatography coupled to low and high resolution mass analyzers. Sci Total Environ. 2017 Dec 31;607-608:204-213. doi: 10.1016/j.scitotenv.2017.06.261. Epub 2017 Jul 27. PubMed PMID: 28692891.
7: López-Ruiz R, Romero-González R, Martínez Vidal JL, Garrido Frenich A. Behavior of quizalofop-p and its commercial products in water by liquid chromatography coupled to high resolution mass spectrometry. Ecotoxicol Environ Saf. 2018 Aug 15;157:285-291. doi: 10.1016/j.ecoenv.2018.03.094. Epub 2018 Apr 5. PubMed PMID: 29627412.

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